Chemical structure and properties of 4-Hydroxy-6-methoxy-1,5-naphthyridin-2(1H)-one
This technical guide provides an in-depth analysis of 4-Hydroxy-6-methoxy-1,5-naphthyridin-2(1H)-one , a specialized heterocyclic scaffold with significant potential in medicinal chemistry, particularly in kinase inhibit...
Author: BenchChem Technical Support Team. Date: February 2026
This technical guide provides an in-depth analysis of 4-Hydroxy-6-methoxy-1,5-naphthyridin-2(1H)-one , a specialized heterocyclic scaffold with significant potential in medicinal chemistry, particularly in kinase inhibition and antibacterial research.[1]
[1]
Executive Summary
4-Hydroxy-6-methoxy-1,5-naphthyridin-2(1H)-one represents a privileged scaffold within the 1,5-naphthyridine class (diazanaphthalenes).[1] Structurally, it is a bicyclic system containing two nitrogen atoms at the 1 and 5 positions, characterized by a unique tautomeric equilibrium between its dione and hydroxy-oxo forms.
This molecule serves as a critical intermediate in the synthesis of Type II Topoisomerase inhibitors and c-Met kinase inhibitors .[1][2] Its 6-methoxy substituent modulates lipophilicity and metabolic stability, while the 2,4-dioxygenated core provides essential hydrogen-bonding motifs for target binding.[1][2]
The chemical behavior of this compound is defined by its prototropic tautomerism .[1] Unlike simple pyridines, the 1,5-naphthyridine-2,4-dione system exists in a dynamic equilibrium that dictates its reactivity and solubility.[1][2]
Tautomeric Equilibrium
The molecule can exist in three primary forms. In the solid state and polar solvents (DMSO, MeOH), the 4-hydroxy-2-one (B) and 2,4-dione (C) forms typically predominate over the 2,4-dihydroxy (A) form due to the stability of the amide-like carbonyls.
Figure 1: Tautomeric equilibrium of the 2,4-oxygenated 1,5-naphthyridine core.[1] Form B is often the reactive species in O-alkylation reactions.[1][2]
Physicochemical Properties
Property
Value (Predicted/Experimental)
Relevance
pKa (Acidic)
~5.5 - 6.5
The 4-OH group is acidic (vinylogous carboxylic acid), allowing deprotonation by weak bases ().[1][2][3]
LogP
0.8 - 1.2
The 6-methoxy group increases lipophilicity compared to the unsubstituted core, improving membrane permeability.[1][2]
H-Bond Donors
2 (NH, OH)
Critical for binding to the hinge region of kinase enzymes.
H-Bond Acceptors
4 (N, O, O, O)
Facilitates water solubility and receptor interaction.
Synthetic Protocols
The synthesis of the 2,4-dioxygenated core requires a condensation strategy different from the standard Gould-Jacobs reaction (which typically yields 4-hydroxy-3-carboxylates).[1][2] The most robust method involves the condensation of 3-amino-6-methoxypyridine with a malonate diester.[1][2]
Retrosynthetic Analysis
To construct the 4-hydroxy-2-one ring, we disconnect at the amide (N1-C2) and vinylogous ester (C3-C4) bonds.[1][2]
Figure 2: Retrosynthetic disconnection showing the malonate condensation pathway.[1]
Step-by-Step Synthesis Protocol
Objective: Synthesis of 4-Hydroxy-6-methoxy-1,5-naphthyridin-2(1H)-one.
Sodium Ethoxide (NaOEt) (1.1 eq) or Diphenyl ether (solvent)
Polyphosphoric Acid (PPA) (if acid cyclization is preferred)
Workflow:
Amidation (Formation of Malonamide):
In a round-bottom flask equipped with a Dean-Stark trap, dissolve 3-amino-6-methoxypyridine in anhydrous ethanol.
Add diethyl malonate and a catalytic amount of NaOEt.[1]
Reflux for 4-6 hours.[1][2] Monitor by TLC (EtOAc:MeOH 9:1) for the disappearance of the amine.
Self-Validation: The formation of the intermediate mono-amide is indicated by a mass shift of +114 Da (M+H).
Cyclization (Ring Closure):
Method A (Thermal): Evaporate ethanol.[1] Suspend the crude intermediate in diphenyl ether.[1] Heat to 220°C - 250°C for 2 hours. The high temperature drives the intramolecular elimination of ethanol.
Method B (Acidic - Preferred for purity): Mix the crude amide with Polyphosphoric Acid (PPA).[1] Heat to 120°C for 1-2 hours.
Mechanism:[2][4] Electrophilic attack of the activated carbonyl on the pyridine C2 position (ortho to the amine).
Note: The 6-methoxy group directs cyclization to the 2-position of the pyridine ring due to electronic activation, but steric hindrance must be managed.[2]
Isolation & Purification:
Pour the hot reaction mixture into crushed ice. The product will precipitate as a solid.[1]
Filter the solid and wash with water (to remove PPA) and cold ethanol.
The 1,5-naphthyridine-2,4-dione scaffold acts as a bioisostere for quinolones and coumarins.[1][2]
Biological Targets[2][5][6]
Kinase Inhibition (c-Met & TGF-β):
The 2-one/4-hydroxy motif mimics the ATP purine ring, allowing the scaffold to bind in the hinge region of kinases.[1]
Citation: Derivatives of 1,5-naphthyridin-2-ones have been identified as c-Met kinase inhibitors, essential for blocking HGF-mediated tumor metastasis [1].[1][2]
Antibacterial Activity:
Similar to nalidixic acid (1,8-naphthyridine), the 1,5-isomers inhibit bacterial DNA gyrase.[1] The 4-hydroxy-2-one core is a precursor to 4-amino derivatives which show enhanced penetration in Gram-negative bacteria.[1][2]
SAR (Structure-Activity Relationship)[1][2]
6-Methoxy Group: Provides metabolic stability against oxidative attack at the electron-rich pyridine ring.[1][2] It can be demethylated in vivo to the 6-hydroxy metabolite, which may undergo conjugation.[1]
4-OH Position: Can be converted to a 4-Chloro derivative using
.[1][2] This activates the position for displacement with amines (e.g., piperazines, anilines), creating a library of kinase inhibitors.
Analytical Characterization
To validate the synthesis, the following spectral signatures must be confirmed:
Fragmentation may show loss of methyl (M-15) or CO (M-28).[1][2]
References
Biological Activity of Naturally Derived Naphthyridines. Molecules, 2020.
Synthetic Strategies, Reactivity and Applications of 1,5-Naphthyridines. Molecules, 2020.[1]
Discovery and SAR study of 1H-imidazo[4,5-h][1,6]naphthyridin-2(3H)-one-based c-Met kinase inhibitors. Bioorganic & Medicinal Chemistry Letters, 2013.[1][2]
Tautomerism of β-Diketones and β-Thioxoketones. Encyclopedia, 2023.[1][2]
Harnessing the Therapeutic Potential of 6-Methoxy-1,5-Naphthyridin-2(1H)-one Derivatives
An In-Depth Technical Guide for Researchers, Scientists, and Drug Development Professionals Foreword: The Architectural Elegance of a Privileged Scaffold In the landscape of medicinal chemistry, certain molecular framewo...
Author: BenchChem Technical Support Team. Date: February 2026
An In-Depth Technical Guide for Researchers, Scientists, and Drug Development Professionals
Foreword: The Architectural Elegance of a Privileged Scaffold
In the landscape of medicinal chemistry, certain molecular frameworks consistently emerge as "privileged structures"—scaffolds that can bind to multiple, diverse biological targets with high affinity. The naphthyridine core, a bicyclic heterocycle composed of two fused pyridine rings, is a quintessential example of such a scaffold.[1][2] Among its six possible isomers, the 1,5-naphthyridine ring system has garnered significant attention for its versatile biological activities. This guide focuses specifically on a decorated subset: the 6-methoxy-1,5-naphthyridin-2(1H)-one derivatives. The strategic placement of the methoxy group and the pyridone oxygen creates a unique electronic and steric profile, making this core an exceptional starting point for the rational design of potent and selective modulators of critical disease pathways. We will explore the synthesis, mechanisms of action, and therapeutic applications of these compounds, providing a comprehensive resource for professionals engaged in drug discovery.
Part 1: Synthetic Strategies and Molecular Design
The therapeutic utility of any scaffold is contingent upon the feasibility of its synthesis and the accessibility of diverse derivatives. The 1,5-naphthyridin-2(1H)-one core is amenable to several robust synthetic approaches, allowing for systematic exploration of the chemical space.
Core Scaffold Synthesis: Building the Bicyclic Framework
The construction of the 1,5-naphthyridine ring system is typically achieved through cyclization reactions, with the Gould-Jacobs reaction and its variations being a common and effective strategy.[3][4] This approach generally involves the condensation of a 3-aminopyridine derivative with a malonic acid derivative, followed by a thermal cyclization to form the pyridone ring.
Key Synthetic Approaches:
From 3-Aminopyridines: The reaction of a substituted 3-aminopyridine with diethyl methylenemalonate, followed by thermal cyclization, is a foundational method for creating the 4-hydroxy-1,5-naphthyridine skeleton.[3] Subsequent functionalization, such as chlorination of the 2-position followed by nucleophilic substitution, can yield the desired 2(1H)-one structure.[3][4]
Friedländer Annulation: This method involves the condensation of a 2-amino-pyridine-3-carbaldehyde with a compound containing an activated methylene group (e.g., a ketone), providing a direct route to substituted 1,5-naphthyridines.
Representative Synthetic Protocol: Preparation of a Key Intermediate
The following protocol outlines a generalized, multi-step synthesis for a versatile 2-chloro-6-methoxy-1,5-naphthyridine intermediate, which can be readily converted to the final 2(1H)-one derivatives.
Step 1: Synthesis of 4-hydroxy-6-methoxy-1,5-naphthyridine
To a solution of 3-amino-6-methoxypyridine (1.0 eq) in diphenyl ether, add diethyl ethoxymethylenemalonate (1.1 eq).
Heat the mixture to 250 °C for 1-2 hours, monitoring the reaction by TLC until the starting material is consumed.
Cool the reaction mixture to room temperature, which should induce precipitation of the product.
Filter the solid, wash thoroughly with hexane, and then diethyl ether to yield the 4-hydroxy-1,5-naphthyridine product.
Step 2: Chlorination to 2,4-dichloro-6-methoxy-1,5-naphthyridine
Suspend the 4-hydroxy-1,5-naphthyridine product (1.0 eq) in phosphorus oxychloride (POCl₃, 5-10 eq).
Add a catalytic amount of dimethylformamide (DMF).
Reflux the mixture for 4-6 hours. The suspension should become a clear solution.
Carefully quench the reaction by pouring it onto crushed ice.
Neutralize with a saturated sodium bicarbonate solution and extract the product with dichloromethane or ethyl acetate.
Dry the organic layer over sodium sulfate, filter, and concentrate under reduced pressure to obtain the dichloro-intermediate.
Causality Insight: The use of POCl₃ is a standard and highly effective method for converting hydroxyl groups on pyridine-like rings into chlorides. The chloride is an excellent leaving group, making this intermediate a crucial hub for introducing a wide array of nucleophiles to build a diverse library of derivatives.[3]
Workflow for Derivative Synthesis
The following diagram illustrates a typical workflow for generating a library of 1,5-naphthyridin-2(1H)-one derivatives from a common intermediate.
Caption: Synthetic workflow for 1,5-naphthyridin-2(1H)-one derivatives.
Part 2: Primary Therapeutic Target: The PI3K/Akt/mTOR Signaling Axis
A significant body of research has identified the phosphoinositide 3-kinase (PI3K)/Akt/mammalian target of rapamycin (mTOR) pathway as a primary target for 1,5-naphthyridine derivatives.[5] This pathway is a central regulator of cell growth, proliferation, survival, and metabolism. Its aberrant activation is a hallmark of many human cancers, making it one of the most intensively studied targets in oncology.[5][6]
Pathway Overview
The PI3K/Akt/mTOR cascade is initiated by the activation of receptor tyrosine kinases (RTKs) or G protein-coupled receptors. This leads to the activation of PI3K, which phosphorylates phosphatidylinositol (4,5)-bisphosphate (PIP2) to generate phosphatidylinositol (3,4,5)-trisphosphate (PIP3). PIP3 acts as a second messenger, recruiting proteins with pleckstrin homology (PH) domains, such as Akt and PDK1, to the cell membrane, leading to Akt activation. Activated Akt then phosphorylates a multitude of downstream targets, including the mTOR complex 1 (mTORC1), which promotes protein synthesis and cell growth.
Mechanism of Inhibition
Many 1,5-naphthyridin-2(1H)-one derivatives function as ATP-competitive kinase inhibitors. The naphthyridine scaffold acts as a hinge-binder, occupying the ATP-binding pocket of the kinase domain of PI3K and/or mTOR. This direct inhibition blocks the kinase activity, preventing the phosphorylation of downstream substrates and effectively shutting down the signaling cascade.
Certain derivatives have been developed as potent dual PI3K/mTOR inhibitors .[5] This dual-action approach is therapeutically advantageous because it simultaneously blocks the pathway at two critical nodes, potentially leading to a more profound and durable anti-tumor response and mitigating the feedback activation loops that can occur when only mTORC1 is inhibited.[6]
PI3K/Akt/mTOR Signaling Pathway Diagram
Caption: Inhibition of the PI3K/Akt/mTOR pathway by naphthyridinone derivatives.
Part 3: Expanding Therapeutic Horizons: Other Key Targets
While the PI3K/mTOR axis is a prominent target, the versatility of the 1,5-naphthyridin-2(1H)-one scaffold allows it to be adapted to inhibit other critical kinases and receptors involved in various pathologies.
Fibroblast Growth Factor Receptor 4 (FGFR4)
Role in Disease: FGFR4 is a receptor tyrosine kinase. The FGF19-FGFR4 signaling pathway is a key driver in the development and progression of hepatocellular carcinoma (HCC).[7][8]
Mechanism of Inhibition: Researchers have designed 1,6-naphthyridin-2(1H)-one derivatives (an isomeric core that shares key properties) that selectively target a specific cysteine residue (Cys552) in the FGFR4 kinase domain.[7] This covalent interaction leads to potent and irreversible inhibition.
Therapeutic Application: These selective FGFR4 inhibitors have demonstrated remarkable anti-proliferative activity in FGFR4-dependent HCC cell lines and significant antitumor efficacy in xenograft models, positioning them as promising agents for liver cancer.[7][8]
TGF-β Type I Receptor (ALK5)
Role in Disease: The transforming growth factor-beta (TGF-β) pathway is involved in numerous cellular processes, including proliferation, differentiation, and apoptosis. Its dysregulation contributes to fibrosis and cancer progression, particularly by promoting metastasis. ALK5 is the primary type I receptor kinase in this pathway.
Mechanism of Inhibition: 1,5-naphthyridine derivatives have been identified as potent and selective inhibitors of ALK5.[9] They act as ATP-competitive inhibitors, blocking the autophosphorylation of the receptor and preventing the downstream signaling cascade. X-ray crystallography has confirmed the binding mode of these inhibitors within the ALK5 active site.[9]
Therapeutic Application: ALK5 inhibitors hold potential for treating various fibrotic diseases and for inhibiting tumor metastasis in advanced cancers.
Other Investigated Targets
The 1,5-naphthyridine scaffold has also shown promise in modulating other targets, including:
c-Met Kinase: A receptor tyrosine kinase involved in tumorigenesis and metastasis.[10][11]
Topoisomerase I: An enzyme crucial for DNA replication, making it a target for cancer chemotherapy.[12]
Antileishmanial Activity: Certain derivatives have demonstrated potent activity against Leishmania infantum, suggesting applications in treating parasitic diseases.[12]
Part 4: Preclinical Data and Structure-Activity Relationships
The translation of a chemical scaffold into a viable drug candidate requires rigorous preclinical evaluation and optimization. The following table summarizes representative data for 1,5- and 1,6-naphthyridinone derivatives, illustrating their potency against various targets.
Medicinal chemistry campaigns have revealed key SAR trends for this scaffold:
Hinge-Binding Core: The N1 and the adjacent carbonyl oxygen of the pyridone ring are crucial for forming hydrogen bonds with the hinge region of the kinase ATP-binding pocket.
Substitutions at C7: For PI3K/mTOR inhibitors, introducing amino groups at the C7 position has been shown to be critical for potency.[5]
N1-Position: Alkylation or arylation at the N1 position can modulate solubility, cell permeability, and potency, and can be used to probe different regions of the binding pocket.
Solvent-Front Moiety: Groups appended to the core structure that extend towards the solvent-exposed region of the active site can be modified to enhance selectivity and improve pharmacokinetic properties like metabolic stability and bioavailability.[6]
Part 5: Essential Experimental Protocols
Validating the therapeutic potential of novel derivatives requires robust and reproducible experimental protocols. The following are standard methodologies employed in the characterization of these compounds.
Protocol: In Vitro Kinase Inhibition Assay (LanthaScreen™ Example)
This protocol describes a time-resolved fluorescence resonance energy transfer (TR-FRET) assay to determine the IC₅₀ of a compound against a target kinase (e.g., PI3Kα).
Reagent Preparation:
Prepare a 10 mM stock solution of the test compound in 100% DMSO.
Create a serial dilution series (e.g., 11 points, 1:3 dilution) of the test compound in kinase buffer.
Prepare solutions of the target kinase, a fluorescently labeled antibody, and a GFP-tagged substrate (e.g., GFP-Akt) in the appropriate kinase buffer.
Kinase Reaction:
In a 384-well plate, add 2.5 µL of the diluted test compound.
Add 5 µL of the kinase/substrate mixture to all wells.
Initiate the reaction by adding 2.5 µL of ATP solution. The final ATP concentration should be at or near the Km for the specific kinase.
Incubate at room temperature for 60 minutes.
Detection:
Stop the reaction by adding 10 µL of a TR-FRET dilution buffer containing EDTA and the terbium-labeled anti-phospho-substrate antibody.
Incubate for 60 minutes to allow antibody binding.
Read the plate on a fluorescence plate reader capable of TR-FRET, measuring emission at 520 nm (GFP) and 495 nm (Terbium).
Data Analysis:
Calculate the emission ratio (520 nm / 495 nm).
Plot the emission ratio against the logarithm of the inhibitor concentration and fit the data to a four-parameter logistic equation to determine the IC₅₀ value.
Trustworthiness and Self-Validation: This assay includes positive controls (no inhibitor) and negative controls (no kinase) to define the dynamic range of the assay. The use of a known, potent inhibitor as a reference compound validates the assay performance on a given day.
Protocol: Western Blot for Target Engagement
This protocol verifies that the compound inhibits the target pathway within a cellular context by measuring the phosphorylation of a downstream substrate.
Cell Treatment:
Plate cancer cells (e.g., MCF-7 or PC-3) and allow them to adhere overnight.
Treat the cells with various concentrations of the test compound for 2-4 hours.
Lyse the cells in RIPA buffer supplemented with protease and phosphatase inhibitors.
Protein Quantification:
Determine the protein concentration of each lysate using a BCA assay.
SDS-PAGE and Transfer:
Load equal amounts of protein (e.g., 20 µg) per lane onto a polyacrylamide gel.
Separate the proteins by electrophoresis.
Transfer the separated proteins to a PVDF membrane.
Immunoblotting:
Block the membrane with 5% BSA or non-fat milk in TBST for 1 hour.
Incubate the membrane overnight at 4 °C with a primary antibody specific for a phosphorylated downstream target (e.g., anti-phospho-Akt Ser473).
Wash the membrane and incubate with an HRP-conjugated secondary antibody for 1 hour at room temperature.
Detect the signal using an enhanced chemiluminescence (ECL) substrate and an imaging system.
Analysis:
Strip the membrane and re-probe with an antibody for the total protein (e.g., anti-total-Akt) and a loading control (e.g., anti-GAPDH) to confirm equal loading and specific inhibition of phosphorylation.
Part 6: Conclusion and Future Trajectory
The 6-methoxy-1,5-naphthyridin-2(1H)-one scaffold and its isomers represent a highly versatile and therapeutically relevant class of compounds. Their synthetic tractability allows for extensive derivatization, enabling the fine-tuning of potency, selectivity, and pharmacokinetic profiles. The demonstrated success in potently inhibiting critical nodes in cancer signaling, such as the PI3K/mTOR pathway and FGFR4, underscores their immense potential in oncology.[5][6][7][8] Furthermore, emerging evidence of their utility against other targets, including ALK5 and parasitic enzymes, opens new avenues for development in fibrosis and infectious diseases.[9][12]
Future research should focus on developing derivatives with enhanced selectivity to minimize off-target effects, further optimizing drug-like properties to achieve favorable clinical outcomes, and exploring novel applications based on the scaffold's inherent ability to interact with a wide range of biological targets. The journey from a privileged scaffold to a life-saving medicine is complex, but for the 1,5-naphthyridin-2(1H)-one core, the path is well-defined and ripe with opportunity.
References
Liu, Q. et al. Discovery of 9-(6-aminopyridin-3-yl)-1-(3-(trifluoromethyl)phenyl)benzo[h][2][6]naphthyridin-2(1H)-one (Torin2) as a potent, selective and orally available mTOR inhibitor for treatment of cancer. Journal of Medicinal Chemistry 54.5 (2011): 1473–1480. [Link]
Alonso, C. et al. Fused 1,5-naphthyridines. Encyclopedia.pub. (2020). [Link]
Oliveras, J. M. et al. 1,6-Naphthyridin-2(1H)-ones: Synthesis and Biomedical Applications. Pharmaceuticals 14.10 (2021): 1021. [Link]
Alonso, C. et al. Synthetic Strategies, Reactivity and Applications of 1,5-Naphthyridines. Molecules 25.14 (2020): 3252. [Link]
Zhang, X. et al. Discovery of 1,6-Naphthyridin-2(1H)-one Derivatives as Novel, Potent, and Selective FGFR4 Inhibitors for the Treatment of Hepatocellular Carcinoma. ChEMBL - EMBL-EBI. (2022). [Link]
Oliveras, J. M. et al. 1,6-Naphthyridin-2(1H)-ones: Synthesis and Biomedical Applications. MDPI. (2021). [Link]
Oliveras, J. M. et al. 1,6-Naphthyridin-2(1H)-ones: Synthesis and Biomedical Applications. Semantic Scholar. (2021). [Link]
Lavanya, M. et al. 1,6-Naphthyridine derivatives under clinical trials for cancer chemotherapy. ResearchGate. (2023). [Link]
Qin, Y. et al. Identification of novel 7-amino-5-methyl-1,6-naphthyridin-2(1H)-one derivatives as potent PI3K/mTOR dual inhibitors. PubMed. (2014). [Link]
Chen, Y. et al. Investigation on the 1,6-naphthyridine motif: discovery and SAR study of 1H-imidazo[4,5-h][2][6]naphthyridin-2(3H)-one-based c-Met kinase inhibitors. Organic & Biomolecular Chemistry. (2015). [Link]
Kokku, P. et al. Structures of drugs containing 1,5-naphthyridin-2(1H)-one moiety. ResearchGate. (2023). [Link]
Gellibert, F. et al. Identification of 1,5-naphthyridine derivatives as a novel series of potent and selective TGF-beta type I receptor inhibitors. PubMed. (2004). [Link]
Kokku, P. et al. Drugs containing 1,5‐Naphthyridin‐2(1H)‐one in their structure. ResearchGate. (2022). [Link]
Alonso, C. et al. Synthetic Strategies, Reactivity and Applications of 1,5-Naphthyridines. MDPI. (2020). [Link]
Zhang, X. et al. Discovery of 1,6-Naphthyridin-2(1 H)-one Derivatives as Novel, Potent, and Selective FGFR4 Inhibitors for the Treatment of Hepatocellular Carcinoma. PubMed. (2022). [Link]
Gaponova, I. et al. Synthesis of Novel Benzo[b][2][6]naphthyridine Derivatives and Investigation of Their Potential as Scaffolds of MAO Inhibitors. MDPI. (2023). [Link]
Tautomeric Equilibrium of 4-Hydroxy-1,5-Naphthyridin-2-ones in Solution
Executive Summary The 1,5-naphthyridine scaffold is a privileged structure in medicinal chemistry, serving as a core for kinase inhibitors (e.g., c-Met, TGF-β), antibacterial agents, and NMDA receptor antagonists. Howeve...
Author: BenchChem Technical Support Team. Date: February 2026
Executive Summary
The 1,5-naphthyridine scaffold is a privileged structure in medicinal chemistry, serving as a core for kinase inhibitors (e.g., c-Met, TGF-β), antibacterial agents, and NMDA receptor antagonists. However, the efficacy of these molecules relies heavily on their solution-state behavior.
4-hydroxy-1,5-naphthyridin-2-one is not a static structure; it exists in a dynamic equilibrium between lactam (keto) and lactim (enol) forms. This tautomeric state dictates:
Ligand-Protein Binding: Kinase hinges often require specific H-bond donor/acceptor motifs (e.g., NH vs. N:).
Solubility & Permeability: The polar lactam form is often more soluble but less membrane-permeable than the aromatic lactim.
Synthetic Reactivity: N-alkylation vs. O-alkylation selectivity.
This guide provides a rigorous framework for identifying, quantifying, and predicting these tautomers in solution.
Structural Dynamics & Tautomeric Landscape
The core molecule can theoretically exist in three primary neutral tautomeric forms. Understanding the stability of each is the first step in rational drug design.
The Three Primary Species
Form A: 4-hydroxy-1,5-naphthyridin-2(1H)-one (Lactam-Enol)
Description: The carbonyl is at C2 (lactam), and the hydroxyl is at C4 (enol).
Stability:[1] Generally the dominant species in polar solution (DMSO, MeOH, Water). It retains aromaticity in the pyridine ring containing N5 while adopting the stable amide-like structure at N1-C2.
Form B: 1,5-naphthyridine-2,4(1H,3H)-dione (Lactam-Keto)
Description: Carbonyls at both C2 and C4. Requires the C3 carbon to be
hybridized (CH).
Stability:[1] High energy. It breaks the aromatic conjugation of the heterocyclic ring. Usually only observed if C3 is disubstituted (preventing enolization) or in specific nucleophilic addition pathways.
Form C: 2,4-dihydroxy-1,5-naphthyridine (Lactim-Lactim)
Description: Hydroxyl groups at C2 and C4.[2][3] Fully aromatic system.
Stability:[1] Favored in the gas phase or strictly non-polar solvents (e.g., cyclohexane) where internal hydrogen bonding or lack of dipole stabilization prevents lactam formation.
Visualization of Equilibrium
The following diagram illustrates the interconversion pathways. Note that the transition from A to B requires a proton transfer to C3, breaking aromaticity.
Figure 1: Tautomeric equilibrium network. Form A is the bioactive reference state for most kinase inhibitor programs.
Thermodynamic Drivers
The equilibrium constant (
) is not intrinsic to the molecule but is a function of the environment.
Driver
Mechanism
Impact on Equilibrium
Dielectric Constant ()
Polar solvents stabilize charge separation.
High (DMSO, =46) strongly favors Form A (Lactam) due to its large dipole moment (~6 D). Low (Chloroform, =4.8) shifts equilibrium toward Form C .
Hydrogen Bonding
Solvents acting as H-bond acceptors (DMSO) or donors (MeOH).
H-bond acceptors stabilize the NH group of the lactam (Form A). H-bond donors stabilize the C=O carbonyl.
Concentration
Dimerization.
At high concentrations in non-polar solvents, Form A may dimerize (similar to 2-pyridone), mimicking a non-polar species and artificially stabilizing the lactam form.
Analytical Methodologies (Protocols)
To validate the tautomeric state of your specific derivative, follow this self-validating workflow.
NMR Spectroscopy (The Gold Standard)
Objective: Distinguish between C=O (carbonyl) and C-OH (phenolic) signatures.
Protocol:
Solvent Selection: Prepare samples (~10 mM) in DMSO-d
(polar reference) and CDCl (non-polar reference). Note: 1,5-naphthyridines are often sparingly soluble in CDCl; warming may be required.
Temperature: Run at 298 K. If peaks are broad, run Variable Temperature (VT) NMR (up to 350 K) to coalesce dynamic exchange.
Key Diagnostic Signals:
Nucleus
Signal (Form A: Lactam)
Signal (Form C: Lactim)
Notes
H (NH)
11.0 – 13.0 ppm (Broad)
Absent
The NH proton is the "smoking gun" for the lactam form.
C (C2)
160 – 165 ppm
168 – 172 ppm
Carbonyl carbons are typically shielded relative to C-OH carbons in these systems.
C (C3)
95 – 105 ppm
90 – 100 ppm
C3 is electron-rich (enaminone character) in Form A.
N
-220 to -240 ppm
-100 to -130 ppm
Requires HMBC if not enriched. Amide N is significantly shielded vs Pyridine N.
UV-Vis Spectroscopy (Solvatochromism)
Objective: Rapid assessment of tautomeric ratios.
Method: Record spectra in cyclohexane (if soluble), acetonitrile, and methanol.
Observation: The lactam form (Form A) typically exhibits a bathochromic shift (red shift) in the
transition compared to the lactim form due to the extended conjugation of the amide resonance.
Computational Validation (DFT)
Objective: Predict relative energies (
) to confirm experimental observations.
Software: Gaussian / ORCA.
Functional/Basis Set: B3LYP/6-311+G(d,p) or M06-2X (better for dispersion).
Solvation Model: PCM or SMD (Solvation Model based on Density). Gas phase calculations are misleading for this scaffold.
Experimental Workflow Diagram
Use this decision tree to characterize your specific 4-hydroxy-1,5-naphthyridin-2-one derivative.
Figure 2: Step-by-step characterization workflow for naphthyridinone tautomers.
Implications for Drug Design[4][5]
When docking 4-hydroxy-1,5-naphthyridin-2-ones into protein targets, the "default" state generated by many software packages (often the aromatic Form C) may be incorrect.
Donor/Acceptor Mismatch:
Form A (Lactam): N1 is a H-bond Donor (NH). C2=O is an Acceptor .
Form C (Lactim): N1 is a H-bond Acceptor (N:). C2-OH is a Donor .
Risk: Docking the wrong tautomer will result in severe electrostatic clashes in the binding pocket (e.g., placing an NH donor against a backbone NH donor).
Bioisosteres:
If the lactam (Form A) is the bioactive conformation, consider methylating N1 to lock this conformation (N-Me lactam) to improve potency and prevent metabolic glucuronidation at the oxygen.
References
Katritzky, A. R., et al. (2010). Tautomerism in Heterocycles. Advances in Heterocyclic Chemistry.
Fuertes, M., et al. (2021).[4] Synthetic Strategies, Reactivity and Applications of 1,5-Naphthyridines. Molecules.
Gao, J., & Shao, L. (1994).[3] Polarization Effects on the Tautomeric Equilibria of 2- and 4-Hydroxypyridine in Aqueous and Organic Solution. Journal of Physical Chemistry.
Murguly, E., et al. (1999).[5] Tautomerism of 4-hydroxyterpyridine in the solid, solution and gas phases. Journal of the Chemical Society, Perkin Transactions 2.[5]
Yokoo, H., et al. (2023).[6] Structures of 1,5-naphthyridin-2(1H)-one derivatives. Organic Letters.
The 1,5-Naphthyridine Scaffold: A Privileged Core in Modern Medicinal Chemistry
The 1,5-naphthyridine motif, a bicyclic heterocycle composed of two fused pyridine rings, has firmly established itself as a "privileged scaffold" in the landscape of medicinal chemistry.[1][2] Its rigid, planar structur...
Author: BenchChem Technical Support Team. Date: February 2026
The 1,5-naphthyridine motif, a bicyclic heterocycle composed of two fused pyridine rings, has firmly established itself as a "privileged scaffold" in the landscape of medicinal chemistry.[1][2] Its rigid, planar structure and the strategic placement of nitrogen atoms provide an ideal framework for designing molecules that can engage with a multitude of biological targets through hydrogen bonding, π-π stacking, and other key interactions. First synthesized in 1927, the exploration of 1,5-naphthyridine derivatives has since exploded, revealing a remarkable breadth of pharmacological activities.[1] This has cemented its status as a critical pharmacophore in the development of novel therapeutics.[1][3][4]
This technical guide offers an in-depth exploration of the 1,5-naphthyridine core for researchers and drug development professionals. It delves into the foundational synthetic strategies, dissects its application across diverse therapeutic areas with quantitative data, and synthesizes critical structure-activity relationship (SAR) insights that drive modern medicinal chemistry programs.
Core Synthetic Strategies: Building the Foundation
The construction and functionalization of the 1,5-naphthyridine ring system are pivotal to exploring its chemical space. While classical methods laid the groundwork, modern synthetic chemistry has introduced a variety of techniques for its efficient synthesis and derivatization.
Classical methodologies such as the Skraup, Friedländer, and hetero-Diels-Alder reactions have been historically important for constructing the core scaffold.[5][6][7] However, for creating the precursors often needed in medicinal chemistry, the Gould-Jacobs reaction stands out as a cornerstone methodology.[2] This reaction facilitates the synthesis of 4-oxo-1,4-dihydro-1,5-naphthyridine-3-carboxylic acid derivatives, which are versatile intermediates.[2]
Modern approaches have further expanded the synthetic toolkit. Cross-coupling reactions, including Suzuki and Stille couplings, as well as cycloaddition processes like the Povarov reaction, allow for the late-stage functionalization and diversification of the naphthyridine core, enabling the rapid generation of compound libraries for screening.[3][8]
Experimental Protocol: Gould-Jacobs Synthesis of a Key 1,5-Naphthyridine Intermediate
This protocol outlines the synthesis of ethyl 4-oxo-1,4-dihydro-1,5-naphthyridine-3-carboxylate, a common precursor for further elaboration. The causality behind this two-step process lies in the initial formation of a stable enamine intermediate, which is then subjected to high-temperature cyclization to form the thermodynamically favored bicyclic ring system.
Materials:
3-Aminopyridine
Diethyl ethoxymethylenemalonate (DEEM)
Diphenyl ether
Ethanol
Sodium Hydroxide (for subsequent hydrolysis, if needed)
Hydrochloric Acid (for subsequent hydrolysis, if needed)
Step-by-Step Procedure:
Condensation: In a round-bottom flask, combine equimolar amounts of 3-aminopyridine and diethyl ethoxymethylenemalonate. Heat the mixture (typically around 100-120 °C) for 1-2 hours. This step forms the key anilinomethylenemalonate intermediate via a condensation reaction with the loss of ethanol. The reaction can be monitored by TLC to confirm the consumption of the starting materials.
Cyclization: Add the crude intermediate from Step 1 to a high-boiling solvent, such as diphenyl ether. Heat the reaction mixture to a high temperature (approximately 250 °C). This thermal cyclization is an intramolecular electrophilic aromatic substitution that results in the formation of the fused pyridine ring, yielding the desired ethyl 4-oxo-1,4-dihydro-1,5-naphthyridine-3-carboxylate.
Work-up and Isolation: Allow the reaction mixture to cool to room temperature. The product will typically precipitate out of the diphenyl ether. Collect the solid product by vacuum filtration and wash it with a non-polar solvent like hexanes to remove residual diphenyl ether. The product can be further purified by recrystallization from a suitable solvent like ethanol.
Gould-Jacobs reaction workflow for 1,5-naphthyridine synthesis.
Therapeutic Applications: A Scaffold of Broad-Spectrum Activity
The true value of the 1,5-naphthyridine scaffold is demonstrated by its wide range of biological activities. Derivatives have shown significant promise in oncology, infectious diseases, and inflammation.[3][8]
Anticancer Activity
1,5-Naphthyridine derivatives have emerged as a potent class of anticancer agents, primarily through their ability to inhibit topoisomerases.[9][10] These enzymes are critical for managing DNA topology during replication and transcription, and their inhibition leads to DNA damage and apoptosis in rapidly dividing cancer cells.
Mechanism of Action: Many fused 1,5-naphthyridine derivatives, such as indeno[1][3]naphthyridines and chromeno[4,3-b][1][3]naphthyridines, function as Topoisomerase I (Top1) inhibitors.[6][9][10] They intercalate into the DNA and stabilize the covalent Top1-DNA cleavage complex, preventing the re-ligation of the DNA strand and leading to lethal double-strand breaks.[9] Some benzo[b]naphthyridine analogs have also shown activity as Topoisomerase II inhibitors.[6]
Other Anticancer Targets: Beyond topoisomerases, this scaffold has been successfully utilized to develop potent and selective inhibitors of other key cancer targets. For instance, aminothiazole and pyrazole derivatives of 1,5-naphthyridine have been identified as inhibitors of the TGF-β type I receptor (ALK5), a kinase involved in tumor progression and metastasis.[2][11]
Mechanism of Topoisomerase I inhibition by 1,5-naphthyridines.
Table 1: Cytotoxic Activity of Representative 1,5-Naphthyridine Derivatives
The emergence of multidrug-resistant bacteria presents a global health crisis, making the discovery of new antibacterial agents critical. The 1,5-naphthyridine scaffold has provided a foundation for novel bacterial topoisomerase inhibitors (NBTIs) and compounds targeting bacterial cell division.[12][13]
Mechanism of Action: A key antibacterial mechanism for some 1,5-naphthyridine compounds is the inhibition of FtsZ, a protein essential for bacterial cell division.[14] By preventing FtsZ polymerization into the Z-ring, these compounds block cytokinesis, leading to bacterial filamentation and death.[14] Additionally, oxabicyclooctane-linked 1,5-naphthyridines act as NBTIs, targeting bacterial DNA gyrase and topoisomerase IV at a site distinct from quinolones, which allows them to overcome existing resistance mechanisms.[12][13]
Spectrum of Activity: These compounds have demonstrated efficacy against a range of pathogens, including methicillin-resistant Staphylococcus aureus (MRSA) and vancomycin-resistant Enterococcus faecalis (VRE).[15][16]
Workflow of FtsZ inhibition leading to bacterial cell death.
Table 2: Antibacterial Activity of a Representative 1,5-Naphthyridine Compound
The utility of the 1,5-naphthyridine core extends to other infectious diseases. Various derivatives have demonstrated significant antiviral properties against a range of viruses, including HIV, human cytomegalovirus (HCMV), and herpes simplex virus (HSV).[3][8][17][18] Furthermore, naturally occurring 1,5-naphthyridine alkaloids like canthin-6-one and synthetic derivatives have shown promising antiparasitic activity, particularly against Leishmania infantum, the causative agent of visceral leishmaniasis.[19][20] Some of these compounds exhibit their antileishmanial effect through the inhibition of the parasite's topoisomerase IB enzyme.[20]
Structure-Activity Relationships (SAR): Guiding Rational Drug Design
Systematic modification of the 1,5-naphthyridine scaffold has yielded crucial insights into the structural requirements for potent and selective biological activity.
Substitutions on the Core: For antibacterial NBTIs, SAR studies have shown that a narrow range of substitutions at the C-2 and C-7 positions are tolerated for optimal activity.[13] An alkoxy group at C-2 and a halogen or hydroxyl at C-7 appear to be preferred.[13] Conversely, substitutions on the other carbons of the naphthyridine ring generally have a detrimental effect on antibacterial potency.[13]
Physicochemical Properties: As with many drug scaffolds, properties like lipophilicity (often measured as clogD) play a critical role. In the NBTI series, reduced lipophilicity generally correlated with reduced off-target activity at the hERG potassium channel (a key cardiotoxicity liability) and improved in vivo efficacy, although this was sometimes associated with a decrease in overall potency.[12]
Fused Ring Systems: The addition of fused rings, such as in the indenonaphthyridines, is critical for creating the planar structure required for DNA intercalation and topoisomerase inhibition.[6]
Key structure-activity relationships of the 1,5-naphthyridine scaffold.
Conclusion and Future Perspectives
The 1,5-naphthyridine scaffold is a testament to the power of privileged structures in medicinal chemistry. Its synthetic tractability and the diverse, potent biological activities of its derivatives make it an exceptionally attractive starting point for drug discovery campaigns.[2] From anticancer agents that poison topoisomerases to novel antibiotics that circumvent existing resistance mechanisms, this core has proven its versatility.
Future efforts will likely focus on expanding the known chemical space through innovative synthetic methods and exploring new biological targets.[2] The continued investigation of fused systems and the fine-tuning of physicochemical properties to optimize efficacy and safety profiles will ensure that the 1,5-naphthyridine scaffold remains a cornerstone of therapeutic innovation for years to come.
References
Fuertes, M., et al. (2020). Synthetic Strategies, Reactivity and Applications of 1,5-Naphthyridines. Molecules, 25(14), 3249. [Link]
Parhi, A. K., et al. (2013). Antibacterial activity of quinoxalines, quinazolines, and 1,5-naphthyridines. Bioorganic & Medicinal Chemistry Letters, 23(17), 4876-4880. [Link]
Surivet, J. P., et al. (2015). Structure activity relationship of C-2 ether substituted 1,5-naphthyridine analogs of oxabicyclooctane-linked novel bacterial topoisomerase inhibitors as broad-spectrum antibacterial agents (Part-5). Bioorganic & Medicinal Chemistry Letters, 25(17), 3630-3635. [Link]
Fuertes, M., et al. (2020). Synthetic Strategies, Reactivity and Applications of 1,5-Naphthyridines. ResearchGate. [Link]
Alonso, C., et al. (2014). Synthesis and Biological Evaluation of 1,5-Naphthyridines as Topoisomerase I Inhibitors. A New Family of Antiproliferative Agents. Current Topics in Medicinal Chemistry, 14(23), 2722-2728. [Link]
Masdeu, C., et al. (2020). Fused 1,5-Naphthyridines: Synthetic Tools and Applications. Molecules, 25(15), 3508. [Link]
Alonso, C., et al. (2014). Synthesis and biological evaluation of 1,5-naphthyridines as topoisomerase I inhibitors. A new family of antiproliferative agents. Current Topics in Medicinal Chemistry, 14(23), 2722-2728. [Link]
Li, L., et al. (2015). Structure activity relationship of substituted 1,5-naphthyridine analogs of oxabicyclooctane-linked novel bacterial topoisomerase inhibitors as broad-spectrum antibacterial agents (Part-4). Bioorganic & Medicinal Chemistry Letters, 25(11), 2409-2415. [Link]
Parhi, A. K., et al. (2013). Antibacterial activity of quinoxalines, quinazolines, and 1,5-naphthyridines. Bioorganic & Medicinal Chemistry Letters, 23(17), 4876-4880. [Link]
Fuertes, M., et al. (2020). Synthetic Strategies, Reactivity and Applications of 1,5-Naphthyridines. Molecules, 25(14), 3249. [Link]
Gloc, M., et al. (2021). Biological Activity of Naturally Derived Naphthyridines. Molecules, 26(11), 3323. [Link]
Nowakowska, Z., & Kędzia, A. (2024). Antimicrobial Activity of Naphthyridine Derivatives. Pharmaceuticals, 17(1), 1. [Link]
Masdeu, C., et al. (2020). Fused 1,5-naphthyridines. Encyclopedia.pub. [Link]
Masdeu, C., et al. (2020). Fused 1,5-Naphthyridines: Synthetic Tools and Applications. ResearchGate. [Link]
Gloc, M., et al. (2021). Biological Activity of Naturally Derived Naphthyridines. Molecules, 26(11), 3323. [Link]
Sharma, P., & Singh, P. (2019). Antimicrobial activity of novel naphthyridine compounds. ResearchGate. [Link]
Fuertes, M., et al. (2020). Synthetic Strategies, Reactivity and Applications of 1,5-Naphthyridines. Molecules, 25(14), 3249. [Link]
Gellibert, F., et al. (2004). Identification of 1,5-naphthyridine derivatives as a novel series of potent and selective TGF-beta type I receptor inhibitors. Journal of Medicinal Chemistry, 47(18), 4494-4506. [Link]
Asif, M., et al. (2022). A brief study of synthetic, chemical and pharmacological activities of naphthyridine derivatives: A mini review. ResearchGate. [Link]
Singh, I. P., et al. (2017). Naphthyridines with Antiviral Activity - A Review. Mini-Reviews in Medicinal Chemistry, 17(5), 430-438. [Link]
Chan, L., et al. (2001). Antiviral properties of a series of 1,6-naphthyridine and 7,8-dihydroisoquinoline derivatives exhibiting potent activity against human cytomegalovirus. Antimicrobial Agents and Chemotherapy, 45(9), 2488-2495. [Link]
Kumar, S., et al. (2023). Synthesis, Biological Evaluation, and Molecular Docking Studies of[3][5]-Naphthyridine Derivatives as Potential Anticancer and Antimicrobial Agents. Polycyclic Aromatic Compounds. [Link]
Bédard, J., et al. (2001). Antiviral Properties of a Series of 1,6-Naphthyridine and 7,8-Dihydroisoquinoline Derivatives Exhibiting Potent Activity against Human Cytomegalovirus. Antimicrobial Agents and Chemotherapy, 45(9), 2488-2495. [Link]
Cushman, M., et al. (2011). Design, Synthesis, and Evaluation of Dibenzo[c,h][3][4]naphthyridines as Topoisomerase I Inhibitors and Potential Anticancer Agents. Journal of Medicinal Chemistry, 54(17), 6034-6048. [Link]
Fuertes, M., et al. (2023). Broad-spectrum antibiotics containing a 1,5-naphthyridine core. ResearchGate. [Link]
Sata, R., et al. (2016). Drug Design for CNS Diseases: Polypharmacological Profiling of Compounds Using Cheminformatic, 3D-QSAR and Virtual Screening Methodologies. Frontiers in Neuroscience, 10, 341. [Link]
Masdeu, C., et al. (2023). Antileishmanial Effect of 1,5- and 1,8-Substituted Fused Naphthyridines. Molecules, 28(13), 5193. [Link]
Manera, C., et al. (2018). New quinolone- and 1,8-naphthyridine-3-carboxamides as selective CB2 receptor agonists with anticancer and immuno-modulatory activity. ResearchGate. [Link]
Masdeu, C., et al. (2018). Substituted 1,5-naphthyridine derivatives as novel antileishmanial agents. Synthesis and biological evaluation. European Journal of Medicinal Chemistry, 152, 22-34. [Link]
Physicochemical Stability Profile of 4-Hydroxy-6-methoxy-1,5-naphthyridin-2(1H)-one
Executive Summary This technical guide provides a comprehensive analysis of the physicochemical stability of 4-Hydroxy-6-methoxy-1,5-naphthyridin-2(1H)-one (hereafter referred to as HMN-2 ). As a functionalized 1,5-napht...
Author: BenchChem Technical Support Team. Date: February 2026
Executive Summary
This technical guide provides a comprehensive analysis of the physicochemical stability of 4-Hydroxy-6-methoxy-1,5-naphthyridin-2(1H)-one (hereafter referred to as HMN-2 ). As a functionalized 1,5-naphthyridine scaffold, HMN-2 represents a critical intermediate and pharmacophore in the development of Type II topoisomerase inhibitors and TGF-β receptor antagonists.
The stability of HMN-2 is governed by its complex tautomeric equilibrium and the electronic interplay between the electron-donating methoxy group at C6 and the amphoteric lactam-enol system at C2/C4. This guide details the mechanistic pathways of degradation, pH-dependent solubility profiles, and validated stress-testing protocols required to ensure the integrity of this compound during drug substance (DS) processing.
Structural Dynamics & Tautomerism
Understanding the stability of HMN-2 requires a foundational grasp of its tautomeric states. Unlike simple pyridines, the 1,5-naphthyridine core allows for extended conjugation.
The Tautomeric Triad
HMN-2 exists in a dynamic equilibrium between three primary forms. In the solid state and polar aprotic solvents (e.g., DMSO), the Lactam-Enol form is thermodynamically preferred due to the stabilization of the amide bond at N1-C2 while retaining aromaticity in the pyridine ring (N5).
Form A (Lactam-Enol): 2-oxo, 4-hydroxy. (Dominant)[1][2][3]
Form B (Lactam-Keto): 2,4-dioxo. (Minor, solvent-dependent)
Form C (Lactim-Enol): 2,4-dihydroxy. (Rare, high pH)
The presence of the 6-methoxy group donates electron density to the N5 ring, increasing the basicity of N5 and making it the primary site for protonation and oxidative attack.
Visualization: Tautomeric Equilibrium
The following diagram illustrates the proton shifts defining the structural identity of HMN-2.
Figure 1: Tautomeric equilibrium of HMN-2. Form A is the target structure for stability profiling.
Physicochemical Properties
The following data points are derived from structural analysis and comparative data of 1,5-naphthyridine analogs.
Property
Value / Characteristic
Mechanistic Implication
pKa (Acidic)
~8.5 (4-OH)
The 4-hydroxyl group is weakly acidic. Deprotonation increases solubility but exposes the ring to electrophilic attack.
pKa (Basic)
~3.2 (N5)
The N5 nitrogen is the most basic site. Protonation here increases solubility in acidic media (pH < 2).
LogP
~1.2 (Neutral)
Moderate lipophilicity. Permeability is good, but aqueous solubility is limited at neutral pH.
UV Max
~250 nm, 330 nm
Strong absorption in the UV-B/A range makes the compound susceptible to photolysis.
Degradation Pathways & Mechanisms
Stability is not binary; it is a function of environmental stress. For HMN-2, the primary risks are N-oxidation and demethylation .
Oxidative Degradation (N-Oxide Formation)
The N5 nitrogen, enriched by the para-methoxy group, is nucleophilic. In the presence of peroxides or radical initiators, HMN-2 undergoes oxidation to the N5-oxide . This is the critical impurity to monitor during formulation with excipients containing trace peroxides (e.g., PEG, Polysorbates).
The 1,5-naphthyridine ring is robust against ring-opening hydrolysis. However, the 6-methoxy ether linkage is susceptible to acid-catalyzed cleavage at high temperatures, yielding the 6-hydroxy impurity (4,6-dihydroxy-1,5-naphthyridin-2(1H)-one).
Photolytic Degradation
Due to its extended conjugation, HMN-2 can form singlet oxygen species upon UV irradiation, leading to complex radical polymerization or hydroxylation at the C3 position.
Visualization: Degradation Map
Figure 2: Primary degradation pathways for HMN-2 under stress conditions.
Experimental Protocols: Forced Degradation
To validate the stability profile, the following stress testing protocols are recommended. These are designed to achieve 5-20% degradation, ensuring the analytical method is stability-indicating without destroying the core scaffold.
Protocol Overview
Preparation: Prepare a 1.0 mg/mL stock solution of HMN-2 in Methanol/Water (50:50).
Stress Type
Condition
Duration
Target Degradation
Notes
Acid Hydrolysis
0.1 N HCl, 60°C
24 Hours
5-10%
Monitor for Impurity B (Demethylation).
Base Hydrolysis
0.1 N NaOH, Ambient
24 Hours
< 5%
Ring is generally stable; check for racemization if chiral centers exist in derivatives.
Oxidation
3% H₂O₂, Ambient
4-6 Hours
10-15%
Critical: High risk of N-oxide formation. Quench with Na₂SO₃ before injection.
Thermal
80°C (Solid State)
7 Days
< 2%
Assess physical form change (polymorphs).
Photostability
1.2M lux-hours (ICH Q1B)
~5 Days
Variable
Protect controls with aluminum foil.
Analytical Method (HPLC)
Column: C18 Reverse Phase (e.g., Waters XBridge or Agilent Zorbax), 150 x 4.6 mm, 3.5 µm.
Mobile Phase A: 0.1% Formic Acid in Water (Maintains N5 protonation for peak shape).
Mobile Phase B: Acetonitrile.
Gradient: 5% B to 95% B over 20 minutes.
Detection: PDA at 254 nm (aromatic ring) and 330 nm (conjugated system).
References
BenchChem. (2025).[4] The Emerging Role of 1,5-Naphthyridine-4-carboxylic Acid in Medicinal Chemistry: A Technical Guide. Retrieved from
Journal of Medicinal Chemistry. (2024). 2,8-Disubstituted-1,5-naphthyridines as Dual Inhibitors of Plasmodium falciparum Phosphatidylinositol-4-kinase. ACS Publications. Retrieved from
Méndez-Alvarez, E., et al. (2017). 1,6-Naphthyridin-2(1H)-ones: Synthesis and Biomedical Applications. PMC. Retrieved from
Chem-Impex. (2024). 1,5-Naphthyridine Product Data and Applications. Retrieved from
Ahmedova, A., et al. (2013).[5] Tautomerism of 4,4′-dihydroxy-1,1′-naphthaldazine studied by experimental and theoretical methods. Chemistry Central Journal. Retrieved from
The Strategic Role of Methoxy Substitutions in 1,5-Naphthyridine Pharmacophores: A Technical Guide
Topic: Role of methoxy substitutions in 1,5-naphthyridine biological activity Content Type: In-depth technical guide Audience: Researchers, scientists, and drug development professionals Executive Summary The 1,5-naphthy...
Author: BenchChem Technical Support Team. Date: February 2026
Topic: Role of methoxy substitutions in 1,5-naphthyridine biological activity
Content Type: In-depth technical guide
Audience: Researchers, scientists, and drug development professionals
Executive Summary
The 1,5-naphthyridine scaffold represents a "privileged structure" in medicinal chemistry, offering a rigid, planar bicyclic system capable of diverse non-covalent interactions. While the core scaffold provides the geometric template for DNA intercalation and kinase binding, the introduction of methoxy (-OCH₃) substituents acts as a critical "tuning knob." This guide analyzes how methoxy substitutions—specifically at the C-4 and C-6 positions—modulate electron density, solubility, and target affinity, transforming an inert scaffold into a potent bioactive agent against bacterial topoisomerases and cancer cell lines.
Chemical Architecture & Electronic Modulation
The Scaffold
The 1,5-naphthyridine system consists of two fused pyridine rings. Unlike its isomer 1,8-naphthyridine, the 1,5-arrangement places nitrogen atoms at distal positions, creating a unique dipole moment and hydrogen-bonding vector.
The Methoxy Effect (SAR Mechanics)
The methoxy group is not merely a lipophilic spacer; it exerts profound electronic effects on the naphthyridine ring:
Electronic Enrichment: Through the mesomeric (+M) effect, a methoxy group donates electron density into the aromatic π-system. This increases the basicity of the ring nitrogens, potentially enhancing H-bond acceptance with residues like Serine or Arginine in enzyme active sites (e.g., DNA Gyrase).
Solubility vs. Permeability: While adding lipophilicity (increasing logP), the methoxy oxygen retains the ability to accept hydrogen bonds from water, offering a better solubility profile than a methyl or chloro substituent.
Metabolic "Soft Spot": The -OCH₃ group is a primary target for Cytochrome P450 enzymes (O-demethylation). However, its strategic placement can block metabolic oxidation at vulnerable ring carbons.
SAR Visualization
The following diagram illustrates the Structure-Activity Relationship (SAR) logic for methoxy substitutions on the 1,5-naphthyridine core.
Figure 1: SAR map highlighting the differential impact of methoxy substitutions at C-4 and C-6 positions.
Therapeutic Applications
Antibacterial Agents (NBTIs)
Novel Bacterial Topoisomerase Inhibitors (NBTIs) utilize the 1,5-naphthyridine system as a "Left-Hand Side" (LHS) moiety to intercalate between DNA base pairs.
Mechanism: The scaffold intercalates into the DNA, while the linker connects to a "Right-Hand Side" (RHS) that binds the enzyme.[1][2]
Role of Methoxy: A methoxy group at C-6 (often combined with a C-3 fluorine) significantly enhances potency against Staphylococcus aureus Topoisomerase IV compared to the unsubstituted analog. It optimizes the stacking interaction within the DNA cleavage complex.
Anticancer Agents (Topoisomerase I Inhibitors)
In oncology, derivatives like benzo[b][1,5]naphthyridines employ methoxy groups to tune cytotoxicity.
Compound 162b: A 2-methoxy-substituted derivative that acts as a Topoisomerase I poison.[3] The methoxy group contributes to the planarity required for effective DNA intercalation, stabilizing the "cleavable complex" and triggering apoptosis.
Comparative Data
The table below summarizes the shift in biological activity driven by methoxy substitution.
Compound Class
Substitution Pattern
Target
Activity Shift (vs. Unsubstituted)
Key Reference
NBTI (LHS)
3-fluoro-6-methoxy-1,5-naphthyridine
Bacterial Topo IV
>10x Potency Increase (Lower IC50)
[1, 2]
Benzo[b]naphthyridine
2-methoxy-7-chloro
Human Topo I
Enhanced Cytotoxicity (HeLa, A549)
[3]
Indeno[1,5]naphthyridine
9-methoxy
DNA Intercalation
Increased DNA Binding Affinity
[4]
Experimental Protocol: Synthesis of 4-Methoxy-1,5-Naphthyridine
This protocol describes a robust, self-validating workflow for synthesizing the 4-methoxy derivative, a common precursor for bioactive libraries.
Reaction Scheme
The synthesis proceeds via the Gould-Jacobs reaction , followed by chlorination and nucleophilic displacement.[4]
Figure 2: Step-wise synthetic pathway from 3-aminopyridine to the target methoxy-derivative.
Detailed Methodology
Step 1: Construction of the Scaffold (Gould-Jacobs) [5][6]
Conditions: Heat neat at 110°C for 2 hours. Ethanol is evolved (ensure proper venting).
Cyclization: Add the resulting enamine dropwise to boiling Dowtherm A (diphenyl ether) at 250°C. Critical: High dilution prevents polymerization.
Isolation: Cool, dilute with hexane, and filter the precipitate. Yields 4-hydroxy-1,5-naphthyridine (typically >60%).
Step 2: Activation (Chlorination)
Reagents: Suspend 4-hydroxy-1,5-naphthyridine in excess phosphorus oxychloride (
).
Conditions: Reflux for 4 hours. Monitor by TLC (the starting material is highly polar; product is less polar).
Workup: Carefully pour onto crushed ice (Exothermic!). Neutralize with
to pH 8. Extract with dichloromethane (DCM).
Product:4-chloro-1,5-naphthyridine .
Step 3: Methoxylation (Nucleophilic Substitution)
Reagents: Dissolve 4-chloro-1,5-naphthyridine in dry methanol. Add Sodium Methoxide (
, 2.0 eq).
Conditions: Reflux under nitrogen for 6-12 hours.
Validation: Monitor disappearance of the chloro-compound spot on TLC.
Purification: Evaporate solvent, resuspend in water, extract with Ethyl Acetate. Recrystallize from hexane/ether.
Characterization:
1H NMR: Look for a sharp singlet at ~4.0 ppm (methoxy group).
MS: M+1 peak at 161.07.
Mechanism of Action: The Intercalation Model
The biological activity of methoxy-1,5-naphthyridines is heavily dependent on their ability to slip between DNA base pairs. The methoxy group aids this process by optimizing the electron density of the aromatic rings, facilitating
- stacking interactions with DNA bases.
Figure 3: Mechanism of action showing the drug's interference with the DNA-Enzyme complex.
Future Outlook & Stability Considerations
While methoxy substitutions enhance potency, they introduce metabolic liabilities.
Acid Stability: 4-methoxy-1,5-naphthyridines are prone to hydrolysis in strong acids, reverting to the 4-hydroxy form (inactive tautomer). Storage in neutral/basic buffers is mandatory.
Metabolic Blocking: Future drug design focuses on deuterated methoxy groups (-OCD₃) to retard O-demethylation by CYP450, thereby extending the half-life of these potent inhibitors.
References
Structure activity relationship of substituted 1,5-naphthyridine analogs of oxabicyclooctane-linked novel bacterial topoisomerase inhibitors. Bioorganic & Medicinal Chemistry Letters. Link
The Structural Features of Novel Bacterial Topoisomerase Inhibitors That Define Their Activity on Topoisomerase IV. Journal of Medicinal Chemistry. Link
Synthesis and Biological Evaluation of 1,5-Naphthyridines as Topoisomerase I Inhibitors. Current Topics in Medicinal Chemistry. Link
Fused 1,5-naphthyridines: Synthetic Tools and Applications. Molecules. Link
Synthesis of 4-Methoxy-1,5-naphthyridine: An In-depth Technical Guide. BenchChem. Link
Author: BenchChem Technical Support Team. Date: February 2026
Topic: Hydrogen Bonding Donors and Acceptors in Naphthyridinone Derivatives
Content Type: Technical Guide / Whitepaper
Audience: Medicinal Chemists, Structural Biologists, and Drug Discovery Scientists
Executive Summary
The naphthyridinone scaffold—specifically the 1,6- and 1,8-naphthyridinone isomers—represents a "privileged structure" in modern drug discovery. From the foundational antibacterial quinolones (nalidixic acid) to fourth-generation kinase inhibitors (e.g., Ripretinib), the utility of this core is governed by its ability to function as a precise hydrogen bond (H-bond) template.
This guide analyzes the physicochemical behavior of naphthyridinone derivatives, focusing on the manipulation of H-bond donor (HBD) and acceptor (HBA) motifs to optimize target affinity and solubility. It provides actionable protocols for experimentally validating these interactions using NMR solvatochromism and X-ray crystallography.
Part 1: Structural Fundamentals & Tautomeric Control
The Core Architecture
Naphthyridinones are diazanaphthalenes containing a cyclic amide (lactam). The position of the nitrogen atoms defines the isomer and, consequently, the vector of H-bonding.
HBA: C2=O (Carbonyl oxygen) and N6 (Pyridine-like nitrogen).
1,8-Naphthyridin-2(1H)-one: Common in DNA-binding agents and antibacterials.
HBD: N1-H.
HBA: C2=O and N8.
The Tautomeric Chameleon
The critical challenge in designing naphthyridinone ligands is controlling the Lactam-Lactim tautomerism . While the lactam (2-one) form is generally favored in solution, specific microenvironments (e.g., a hydrophobic kinase pocket) or electron-withdrawing substituents can shift the equilibrium toward the lactim (2-hydroxy) form, dramatically altering the H-bond signature.
Lactam Form: Presents a Donor-Acceptor motif at the 1,2-position.
Lactim Form: Presents an Acceptor-Donor motif (via the -OH and ring N).
Visualization: Tautomeric Shift and H-Bond Potential
The following diagram illustrates the proton transfer and the resulting inversion of donor/acceptor capabilities.
Figure 1: Tautomeric equilibrium in 1,6-naphthyridin-2-one showing the inversion of H-bond donor/acceptor roles.
Part 2: Pharmacophore Mapping in Drug Design
Kinase Hinge Binding (The "D-A" Motif)
In kinase inhibitor design, the 1,6-naphthyridinone scaffold is frequently employed to mimic the adenine ring of ATP. The hinge region of kinases typically requires a heterocycle that can accept a proton from the backbone amide (e.g., Met, Leu) and donate a proton to the backbone carbonyl.
Mechanism: The N6 (pyridine-like) nitrogen often serves as a weak base/acceptor, while the lactam unit (N1-H/C2=O) engages the hinge residues.
Case Study (Ripretinib/Qinlock): This Type II inhibitor utilizes the naphthyridinone core to anchor into the ATP binding pocket, stabilizing the inactive conformation of KIT/PDGFRA kinases.
DNA Recognition (The "D-A-A" Motif)
1,8-Naphthyridinone derivatives (and their 2-amino analogs) present a hydrogen bonding face complementary to DNA bases.
Guanine Mimicry: The Donor-Acceptor-Acceptor (D-A-A) pattern of 2-amino-1,8-naphthyridine allows it to recognize guanine via Hoogsteen pairing or cytosine via Watson-Crick-like pairing upon protonation.
Comparative Data: H-Bonding Capabilities by Isomer
Scaffold Isomer
Primary HBD Site
Primary HBA Sites
Key Application
Tautomeric Stability
1,6-Naphthyridin-2-one
N1-H
C2=O, N6
Kinase Inhibitors (c-Met, AXL)
High (Lactam favored)
1,8-Naphthyridin-2-one
N1-H
C2=O, N8
Antibacterials, DNA Intercalators
High (Lactam favored)
1,5-Naphthyridin-2-one
N1-H
C2=O, N5
Epigenetic Modulators
Moderate
2-Amino-1,8-naphthyridine
Exocyclic NH2
Ring N1, Ring N8
G-Quadruplex Binding
pH Dependent (Protonation)
Part 3: Experimental Validation Protocols
To rigorously define the H-bond acidity (donor strength) and basicity (acceptor strength) of a new naphthyridinone derivative, reliance on calculated values (cLogP, PSA) is insufficient. The following protocols provide empirical data.
Protocol 1: NMR Solvatochromism (The Abraham Method)
This method quantifies the H-bond acidity (
) of the N1-H proton by measuring its chemical shift sensitivity to solvent polarity.
Principle: The chemical shift of a donor proton (
) moves downfield significantly in a strong H-bond accepting solvent (DMSO) compared to a non-polar solvent (CDCl). The magnitude of this shift () correlates linearly with H-bond acidity.
Step-by-Step Methodology:
Sample Preparation:
Synthesize the naphthyridinone derivative (purity >95%).
Prepare Sample A : 10 mM solution in CDCl
(ensure solvent is anhydrous/acid-free).
Prepare Sample B : 10 mM solution in DMSO-
.
Acquisition:
Acquire
H NMR spectra for both samples at 298 K.
Set relaxation delay (
) to >2 seconds to ensure accurate integration, though chemical shift is the primary metric.
Analysis:
Identify the lactam N-H peak (typically 9.0–12.0 ppm).
ppm: Weak donor (likely intramolecularly H-bonded or sterically hindered).
ppm: Strong donor (excellent candidate for hinge binding).
Protocol 2: X-Ray Crystallography (Solid State Validation)
To confirm the tautomeric state and intermolecular H-bond networks (e.g., dimers vs. tapes).
Methodology:
Crystallization: Dissolve the compound in a mixture of CH
CN and MeOH (4:1).
Vapor Diffusion: Place the solution in an inner vial. Add diethyl ether to the outer reservoir. Seal and allow to stand at room temperature for 3–7 days.
Data Collection: Collect diffraction data at 100 K to minimize thermal motion.
Refinement: Specifically look for electron density on the N1 nitrogen (confirming lactam) vs. the O2 oxygen (confirming lactim).
Part 4: Logical Workflow for Scaffold Optimization
The following Graphviz diagram outlines the decision tree for optimizing a naphthyridinone lead compound based on H-bond data.
Figure 2: Strategic workflow for characterizing and optimizing naphthyridinone H-bond properties.
References
BenchChem. (2025).[2][3] The Naphthyridinone Core: A Privileged Scaffold in Drug Discovery from Antibacterials to Kinase Inhibitors.[2][3] Retrieved from
Mendiola, J., et al. (2020). 1,6-Naphthyridin-2(1H)-ones: Synthesis and Biomedical Applications. PMC. Retrieved from
Abraham, M. H., et al. (2006). NMR Method for the Determination of Solute Hydrogen Bond Acidity.[1][4] Journal of Organic Chemistry.[4] Retrieved from
Fu, W. F., et al. (2011). Hydrogen-bond-driven dimers of naphthyridine derivatives for selective identification of DNA G-quadruplexes.[5] Dalton Transactions. Retrieved from
Jorgensen, W. L., et al. (2017). Adding a Hydrogen Bond May Not Help: Naphthyridinone vs Quinoline Inhibitors of Macrophage Migration Inhibitory Factor. ACS Medicinal Chemistry Letters. Retrieved from
The 4-Hydroxy-2-Pyridone Scaffold: A Technical Guide to Discovery, Synthesis, and Therapeutic Application
Executive Summary The 4-hydroxy-2-pyridone (4-H2P) scaffold represents a privileged heterocyclic structure in medicinal chemistry, distinct from its clinical cousins, the 1-hydroxy-2-pyridones (e.g., Ciclopirox) and 3-hy...
Author: BenchChem Technical Support Team. Date: February 2026
Executive Summary
The 4-hydroxy-2-pyridone (4-H2P) scaffold represents a privileged heterocyclic structure in medicinal chemistry, distinct from its clinical cousins, the 1-hydroxy-2-pyridones (e.g., Ciclopirox) and 3-hydroxy-4-pyridones (e.g., Deferiprone).[1] While historically overshadowed by these established chelators, the 4-H2P pharmacophore has re-emerged as a potent scaffold for antimalarial , antineoplastic , and neuroprotective agents.
This guide analyzes the structural evolution of 4-H2P analogs, detailing the shift from non-specific metal chelation to targeted enzyme inhibition (e.g., MAP4K4). It provides researchers with validated synthetic protocols and mechanistic insights required to exploit this scaffold in modern drug discovery.
Part 1: Structural Identity & The Tautomeric Equilibrium
The Pharmacophore
The core identity of 4-hydroxy-2-pyridone lies in its ability to exist in a dynamic equilibrium between the pyridone (lactam) and hydroxypyridine (lactim) forms. Unlike Ciclopirox, which relies on an N-hydroxy group for chelation, the 4-H2P scaffold utilizes the 4-hydroxyl group and the adjacent carbonyl oxygen (if in the 3-acyl form) or simply acts as a hydrogen bond donor/acceptor system.
4-hydroxy-2-pyridone: The subject of this guide (Natural products: Tenellin, Militarinone).[3]
1-hydroxy-2-pyridone: The Ciclopirox class (Antifungals).
3-hydroxy-4-pyridone: The Deferiprone class (Iron overload).[4]
Tautomeric Relevance in Binding
The biological activity of 4-H2P is dictated by its tautomeric state, which is solvent-dependent. In polar biological media, the 2-pyridone form typically predominates, essential for binding to kinase ATP pockets or intercalating into DNA.
Figure 1: The tautomeric shift favored in physiological conditions dictates the pharmacophore's binding capability.
Part 2: Historical Genesis & Evolution
The Natural Product Origins (1970s-1980s)
While synthetic hydroxypyridones like Ciclopirox were developed by Hoechst AG in the 1970s specifically for mycoses, the 4-hydroxy-2-pyridone class traces its lineage to fungal metabolites.
Discovery: Compounds like Tenellin and Bassianin were isolated from entomopathogenic fungi (Beauveria bassiana).
Significance: These natural alkaloids exhibited potent cytotoxicity and insecticidal properties, hinting at a mechanism beyond simple chelation.
The Synthetic Renaissance (2000s-Present)
The focus shifted from simple antifungal screening to targeted therapy when researchers discovered that 4-H2P analogs could inhibit specific kinases and induce neurite outgrowth.
Key Milestone: The isolation of Militarinone (from Paecilomyces militaris) revealed neurotrophic activity, proving the scaffold could modulate neuronal pathways.
Current Era: Synthetic analogs are now designed as "privileged structures" capable of mimicking peptide turns or binding to metalloenzymes in cancer cells.
Part 3: Mechanism of Action (The Divergence)
Unlike Ciclopirox, which kills fungi primarily through iron starvation (chelation of
), 4-H2P analogs exhibit a pleiotropic MoA.
Mechanism 1: Metalloenzyme Inhibition (The Chelation overlap)
Similar to their isomers, 4-H2P analogs possess high affinity for
and . However, rather than systemic depletion, they often target the metal cofactors within specific enzymes, such as Lipoxygenase (5-LOX) and Ribonucleotide Reductase .
Mechanism 2: Kinase Inhibition (MAP4K4)
Recent studies indicate that specific 4-H2P derivatives (e.g., pyridovericins) act as ATP-competitive inhibitors. The 2-pyridone motif mimics the adenine ring of ATP, allowing it to dock into the hinge region of kinases like MAP4K4 , a target in neurodegeneration and inflammation.
Figure 2: Dual mechanisms of action: Metal-dependent enzyme inhibition and ATP-competitive kinase modulation.
Part 4: Synthetic Protocols
The synthesis of 4-hydroxy-2-pyridones is chemically distinct from the 4-pyridone route. The most robust method involves the cyclization of
-keto esters or the transformation of 4-hydroxy-2-pyrones.
Protocol A: The 4-Hydroxy-2-Pyrone Transformation
This method is preferred for generating 1-substituted analogs. It utilizes the reactivity of the pyrone ring with primary amines.
Catalyst: None (Thermal) or HCl (if using acid catalysis)
Step-by-Step Workflow:
Preparation: Dissolve 10 mmol of 4-hydroxy-6-methyl-2-pyrone in 20 mL of water.
Addition: Add 12 mmol (1.2 eq) of the primary amine (e.g., benzylamine, methylamine).
Reflux: Heat the mixture to reflux (
) for 4–6 hours. The reaction is driven by the nucleophilic attack of the amine on the lactone carbonyl, followed by ring opening and re-closure.
Monitoring: Monitor via TLC (Mobile phase: DCM/MeOH 9:1). Disappearance of the pyrone spot indicates completion.
Isolation: Cool to room temperature. The product often precipitates. If not, acidify to pH 5 with dilute HCl to protonate the 4-hydroxyl group.
Purification: Filter the solid and recrystallize from Ethanol/Water.
Validation Check:
NMR Signature: Look for the disappearance of the pyrone C-H signal and the appearance of the N-substituent signals.
Yield: Typical yields range from 60-85%.
Protocol B: The Guareschi-Thorpe Condensation
Used for de novo synthesis of highly substituted pyridones.
Reaction: Condensation of cyanoacetamide with
-diketones.
Mix: Cyanoacetamide + 1,3-dicarbonyl compound in Ethanol.
Catalysis: Add catalytic Piperidine or KOH.
Cyclization: Reflux for 3 hours.
Hydrolysis: The resulting 3-cyano-2-pyridone can be hydrolyzed (conc.
) to yield the carboxylic acid or decarboxylated to the core pyridone.
Part 5: Quantitative Data & Assay Methodologies
Comparative Potency (Antifungal & Cytotoxic)
The following table summarizes the activity of 4-hydroxy-2-pyridone analogs compared to standard agents.
Compound Class
Representative Analog
Target/Organism
IC50 / MIC
Mechanism Note
N-OH-2-Pyridone
Ciclopirox
C. albicans
0.5 - 4 g/mL
General Chelation
4-OH-2-Pyridone
Tenellin
B. bassiana
N/A (Insecticidal)
Iron sequestration
4-OH-2-Pyridone
Torrubiellone C
Jurkat T Cells
7.05 M
Apoptosis induction
4-OH-2-Pyridone
Pyridovericin
S. aureus
>100 M
Weak antibacterial
Synthetic Analog
4-H2P-Derivative 4g
Breast Cancer (MCF-7)
1.0 M
Cell cycle arrest
Protocol: Iron Chelation Assay (CAS Assay)
To verify if your synthesized analog acts via chelation, use the Chrome Azurol S (CAS) assay.
Reagents:
CAS Solution: 60.5 mg Chrome Azurol S in 50 mL water.
HDTMA Solution: 72.9 mg Hexadecyltrimethylammonium bromide in 40 mL water.
Iron Solution: 1 mM
in 10 mM HCl.
Procedure:
Mix: Combine 10 mL CAS, 20 mL HDTMA, and 10 mL Iron solution. Dilute to 100 mL. The solution should be blue .
Test: Add 100
L of your 4-H2P analog (dissolved in MeOH) to 1 mL of CAS reagent.
Read: Incubate for 30 mins. Measure Absorbance at 630 nm.
Interpretation: A color change from Blue to Orange/Pink indicates iron removal from the CAS dye, confirming chelation activity.
Part 6: Synthesis & Workflow Visualization
The following diagram illustrates the "Green" synthesis route from Dehydroacetic Acid (DHA), a common precursor for 4-hydroxy-2-pyridones.
Figure 3: Conversion of Dehydroacetic Acid to 4-hydroxy-2-pyridone via amine condensation.
References
BenchChem. (2025).[5] The Discovery and Synthesis of Ciclopirox: A Technical Guide. Retrieved from [5]
Cocco, M. T., Congiu, C., & Onnis, V. (2000). Synthesis and antitumour activity of 4-hydroxy-2-pyridone derivatives. European Journal of Medicinal Chemistry, 35(5), 545-552.[6] Retrieved from
Goh, L. P., et al. (2014). Collective synthesis of 4-hydroxy-2-pyridone alkaloids and their antiproliferation activities.[1][3][6] Chemistry – An Asian Journal. Retrieved from
Barton, D. H. R., et al. (1979). The synthesis of 4-hydroxy-2-pyridones.[1][3][6][7][8] Journal of the Chemical Society, Perkin Transactions 1.
Santos, M. A., et al. (2016). Hydroxypyridinones with enhanced iron chelating properties: Synthesis and characterization. Dalton Transactions. Retrieved from
MDPI. (2023). 4-Hydroxy-2-pyrones: Synthesis, Natural Products, and Application. Molecules. Retrieved from
The 1,5-Naphthyridine Core: A Technical Guide to its Electronic Properties and Applications
This in-depth technical guide provides a comprehensive exploration of the electronic properties of the 1,5-naphthyridine ring system. Designed for researchers, scientists, and drug development professionals, this documen...
Author: BenchChem Technical Support Team. Date: February 2026
This in-depth technical guide provides a comprehensive exploration of the electronic properties of the 1,5-naphthyridine ring system. Designed for researchers, scientists, and drug development professionals, this document delves into the fundamental electronic characteristics of this privileged heterocyclic scaffold, elucidating how these properties govern its reactivity, photophysical behavior, and utility in medicinal chemistry and materials science. We will move beyond a simple recitation of facts to provide field-proven insights into the causality behind experimental choices and the design of self-validating protocols for characterization and application.
The Unique Electronic Landscape of 1,5-Naphthyridine
The 1,5-naphthyridine skeleton is a bicyclic heteroaromatic system, analogous to naphthalene but with two carbon atoms replaced by nitrogen atoms.[1][2] This substitution has profound consequences for the electronic structure of the molecule, rendering it a fascinating subject for both fundamental and applied research.
At its core, the 1,5-naphthyridine ring system is characterized by its electron-deficient nature .[3] The presence of two electronegative nitrogen atoms in the aromatic framework leads to a significant polarization of the π-electron system, with electron density being drawn towards the nitrogen atoms. This intrinsic electronic feature is the cornerstone of its chemical personality and dictates its behavior in a wide array of chemical transformations and applications.
Computational studies, often employing Density Functional Theory (DFT), have been instrumental in mapping the electronic landscape of 1,5-naphthyridine.[4][5] These studies consistently show a lowering of the energies of the frontier molecular orbitals, particularly the Lowest Unoccupied Molecular Orbital (LUMO), compared to its carbocyclic counterpart, naphthalene. This low-lying LUMO is a direct manifestation of its electron-deficient character and is a key determinant of its ability to accept electrons, a property that is masterfully exploited in the design of n-type organic semiconductors.[6][7]
The aromaticity of the 1,5-naphthyridine ring has also been a subject of theoretical investigation. While it is considered an aromatic system, the degree of aromaticity can be influenced by the positions of the nitrogen atoms and the presence of substituents.[8] This nuanced aromaticity contributes to a delicate balance of stability and reactivity.
Reactivity: A Tale of Two Nitrogens
The electronic properties of the 1,5-naphthyridine core directly govern its chemical reactivity. The electron-deficient nature of the ring system generally makes it less susceptible to electrophilic aromatic substitution compared to benzene or naphthalene. Conversely, it is more prone to nucleophilic aromatic substitution, especially at positions activated by the nitrogen atoms.[8][9]
The nitrogen atoms themselves, with their lone pairs of electrons, are nucleophilic centers and can readily undergo reactions such as N-alkylation and coordination with metal ions.[10][11] The ability of 1,5-naphthyridine to act as a bidentate ligand, coordinating to a single metal center through both nitrogen atoms, is a key feature of its coordination chemistry. However, for geometric reasons, it often acts as a bridging ligand between two metal centers.[9]
Harnessing Electronic Properties in Materials Science
The tunable electronic properties of 1,5-naphthyridine derivatives have positioned them as a promising class of materials for organic electronics.[3] Their inherent electron-deficient character, coupled with high thermal stability, makes them excellent candidates for electron-transporting materials (ETMs) in Organic Light-Emitting Diodes (OLEDs).[3] In an OLED, efficient charge transport is crucial for achieving high performance, and the low-lying LUMO of 1,5-naphthyridine derivatives facilitates the injection and transport of electrons.
Furthermore, by judiciously modifying the 1,5-naphthyridine core with electron-donating and electron-accepting substituents, its photophysical properties can be finely tuned. This has led to the development of 1,5-naphthyridine-based materials that function as:
Deep Blue Emitters: Metal chelates of 4-hydroxy-1,5-naphthyridine derivatives have been successfully employed as efficient deep blue emitters in OLEDs.[3]
Host Materials: Their wide band gap makes them suitable as host materials for fluorescent or phosphorescent dopants in the emissive layer of OLEDs.[3]
Thermally Activated Delayed Fluorescence (TADF) Emitters: By incorporating suitable donor and acceptor moieties, 1,5-naphthyridine derivatives have been engineered into efficient TADF emitters, enabling OLEDs to achieve high internal quantum efficiencies.[3][8]
The following table summarizes key performance data for OLEDs incorporating 1,5-naphthyridine derivatives, illustrating the practical impact of their electronic properties.
The 1,5-Naphthyridine Scaffold in Medicinal Chemistry
The 1,5-naphthyridine motif is considered a "privileged scaffold" in medicinal chemistry due to its ability to interact with a wide range of biological targets.[10][12] Its derivatives have demonstrated a broad spectrum of biological activities, including anticancer, antibacterial, and antileishmanial properties.[10][12][13]
The electronic properties of the 1,5-naphthyridine core are crucial for its biological activity. The nitrogen atoms can act as hydrogen bond acceptors, a key interaction in many protein-ligand binding events. Furthermore, the planar aromatic structure allows for effective π-π stacking interactions with aromatic residues in protein binding pockets.
A notable example of the therapeutic potential of this scaffold is the inhibition of topoisomerase I, an enzyme essential for DNA replication and repair.[10][12] Several 1,5-naphthyridine derivatives have shown potent inhibitory activity against this enzyme, making them promising candidates for cancer therapy.[14]
Experimental and Computational Workflows for Characterization
A thorough understanding of the electronic properties of 1,5-naphthyridine derivatives requires a combination of experimental and computational techniques.
Experimental Characterization
A typical workflow for the experimental characterization of the electronic properties of a new 1,5-naphthyridine derivative is outlined below.
Caption: Experimental workflow for the characterization and application testing of 1,5-naphthyridine derivatives.
Detailed Protocol: Cyclic Voltammetry
Cyclic voltammetry (CV) is a powerful electrochemical technique used to probe the redox behavior of a molecule and to estimate the energies of its frontier molecular orbitals (HOMO and LUMO).
Preparation of the Electrolyte Solution: Prepare a 0.1 M solution of a suitable supporting electrolyte (e.g., tetrabutylammonium hexafluorophosphate, TBAPF₆) in an anhydrous, deoxygenated solvent (e.g., dichloromethane or acetonitrile).
Preparation of the Analyte Solution: Dissolve the 1,5-naphthyridine derivative in the electrolyte solution to a final concentration of approximately 1 mM.
Electrochemical Cell Setup: Use a standard three-electrode setup consisting of a working electrode (e.g., glassy carbon), a reference electrode (e.g., Ag/AgCl), and a counter electrode (e.g., platinum wire).
Data Acquisition: Purge the electrochemical cell with an inert gas (e.g., argon or nitrogen) for at least 10 minutes to remove dissolved oxygen. Record the cyclic voltammogram by scanning the potential between appropriate limits.
Data Analysis: Determine the onset potentials for the first oxidation and reduction waves. The HOMO and LUMO energy levels can be estimated from these potentials relative to a ferrocene/ferrocenium (Fc/Fc⁺) internal standard.
Computational Modeling
Computational modeling, particularly with DFT, provides invaluable insights into the electronic structure and properties of 1,5-naphthyridine derivatives.
Caption: A typical workflow for the computational modeling of 1,5-naphthyridine derivatives using DFT.
Conclusion and Future Outlook
The 1,5-naphthyridine ring system is a versatile and electronically tunable scaffold with a bright future in both materials science and medicinal chemistry. Its inherent electron-deficient nature is the key to its utility as an electron-transporting material in OLEDs and as a privileged core in the design of novel therapeutics.
Future research in this area will likely focus on the development of new synthetic methodologies to access a wider range of substituted 1,5-naphthyridines, enabling even finer control over their electronic and photophysical properties.[8][15] In the realm of materials science, the design of novel 1,5-naphthyridine-based materials for applications beyond OLEDs, such as organic photovoltaics and field-effect transistors, is a promising avenue of exploration.[3][6] In medicinal chemistry, structure-activity relationship (SAR) studies will continue to guide the development of 1,5-naphthyridine derivatives with enhanced potency and selectivity for a variety of biological targets.[12]
The continued synergy between synthetic chemistry, photophysical characterization, computational modeling, and biological evaluation will undoubtedly unlock the full potential of this remarkable heterocyclic system.
References
Applications of 1,5-Naphthyridine-4-Carboxylic Acid Derivatives in Organic Electronics - Benchchem.
The Coordination Chemistry of 1,5-Naphthyridine-4-carboxylic Acid: An Understated Ligand in Complex Form
The Emerging Role of 1,5-Naphthyridine-4-carboxylic Acid in Medicinal Chemistry: A Technical Guide - Benchchem.
Synthetic Strategies, Reactivity and Applications of 1,5-Naphthyridines - Semantic Scholar.
Fused 1,5-naphthyridines - Encyclopedia.pub.
Synthetic Strategies, Reactivity and Applic
Fused 1,5-Naphthyridines: Synthetic Tools and Applic
Synthetic Strategies, Reactivity and Applications of 1,5-Naphthyridines - ResearchG
High resolution measurements supported by electronic structure calculations of two naphthalene derivatives:[3][10]- and[3][8]-naphthyridine—Estimation of the zero point inertial defect for planar polycyclic aromatic compounds - AIP Publishing.
Novel multifunctional organic semiconductor materials based on 4,8-substituted 1,5-naphthyridine: synthesis, single crystal structures, opto-electrical properties and quantum chemistry calcul
Novel n-Type Organic Semiconductor Comprising 1,5-naphthyridine-2,6-dione Unit.
Synthetic Strategies, Reactivity and Applic
1,5-Naphthyridine - Chem-Impex.
A novel n-type organic semiconductor comprising a 1,5-naphthyridine-2,6-dione unit.
1,5-NAPHTHYRIDINE 254-79-5 wiki - Guidechem.
Novel Organic Semiconductors Based on 1,5‐Naphthyridine‐2,6‐Dione Unit for Blue‐Selective Organic Phototransistor | Request PDF - ResearchG
Substituted 1,5-naphthyridine derivatives as novel antileishmanial agents.
Antileishmanial Effect of 1,5- and 1,8-Substituted Fused Naphthyridines - MDPI.
"Naphthyridyl pyridine derivatives and their photophysical properties" by Kobkun Sae Pang.
Application of Small Molecules Based on Naphthyridines and Naphthyridinediones in Organic Field-Effect Transistors - ACS Public
Journal of Chemical Sciences | Indian Academy of Sciences.
Aromaticity indices, electronic structural properties, and fuzzy atomic space investigations of naphthalene and its aza-deriv
Synthesis and Biological Evaluation of 1,5-Naphthyridines as Topoisomerase I Inhibitors.
Synthesis, DFT calculations, electronic structure, electronic absorption spectra, natural bond orbital (NBO) and nonlinear optical (NLO) analysis of the novel 5-methyl-8H-benzo[h]chromeno[2,3-b][3][8] naphthyridine-6(5H),8-dione (MBCND) - ResearchGate.
1,5-Naphthyridine - CAS Common Chemistry.
1,5-Naphthyridine - the NIST WebBook - National Institute of Standards and Technology.
Step-by-step synthesis of 4-Hydroxy-6-methoxy-1,5-naphthyridin-2(1H)-one
Application Note: Step-by-Step Synthesis of 4-Hydroxy-6-methoxy-1,5-naphthyridin-2(1H)-one Executive Summary This technical guide details the synthesis of 4-Hydroxy-6-methoxy-1,5-naphthyridin-2(1H)-one , a privileged sca...
Author: BenchChem Technical Support Team. Date: February 2026
Application Note: Step-by-Step Synthesis of 4-Hydroxy-6-methoxy-1,5-naphthyridin-2(1H)-one
Executive Summary
This technical guide details the synthesis of 4-Hydroxy-6-methoxy-1,5-naphthyridin-2(1H)-one , a privileged scaffold in drug discovery often utilized for its antibacterial (topoisomerase inhibition) and antiviral properties.[1] The protocol utilizes a robust, two-step sequence: the condensation of 6-methoxy-3-pyridinamine with diethyl malonate , followed by a high-temperature thermal cyclization (Knorr-type) to close the 1,5-naphthyridine ring.[1]
This workflow is designed for reproducibility and scalability, prioritizing the isolation of the stable 2-oxo-4-hydroxy tautomer.[1]
Retrosynthetic Analysis & Strategy
The target molecule is a bicyclic heterocycle constructed from a pyridine precursor.[2] The most efficient disconnection is at the amide and vinyl bonds of the lactam ring, tracing back to a 3-aminopyridine derivative and a C3-dicarbonyl source.
Strategic Choice: We utilize the Malonate Condensation Route . Unlike the Gould-Jacobs reaction (which typically yields 4-hydroxy-3-carboxylate derivatives), the direct condensation with diethyl malonate followed by thermal closure affords the 2,4-oxygenated pattern (2-one, 4-hydroxy) directly.[1]
Regioselectivity: Cyclization of 3-aminopyridines typically favors the formation of 1,5-naphthyridines (closure at C2) over 1,7-naphthyridines (closure at C4) due to the electronic activation of the position
to the pyridine nitrogen.
Reaction Scheme (DOT Visualization):
Caption: Two-step synthetic pathway from aminopyridine precursor to the naphthyridinone target.
Experimental Protocols
Step 1: Synthesis of Ethyl N-(6-methoxy-3-pyridyl)malonamate
This step involves the nucleophilic attack of the exocyclic amine onto the ester carbonyl. The reaction is driven by the removal of ethanol.
Apparatus: Round-bottom flask, Dean-Stark trap (optional but recommended) or simple distillation head, magnetic stirrer.
Protocol:
Charge: In a 100 mL round-bottom flask, combine 6-methoxy-3-pyridinamine (10.0 mmol, 1.24 g) and diethyl malonate (20.0 mmol, 3.20 g).
Heating: Equip the flask with a short-path distillation head. Heat the neat mixture to 150–160 °C in an oil bath.
Distillation: As the reaction proceeds, ethanol is generated. Allow the ethanol to distill off. This drives the equilibrium forward.
Monitoring: Monitor by TLC (SiO₂, 5% MeOH in DCM). The starting amine spot should disappear after 2–4 hours.
Isolation: Cool the reaction mixture to room temperature. The excess diethyl malonate can be removed by high-vacuum distillation or by triturating the residue with cold hexane/diethyl ether.[1]
Yield: The intermediate amide usually precipitates as a solid.[1] Filter and wash with hexanes.[1] Expect 80–90% yield.[1][3]
Step 2: Cyclization to 4-Hydroxy-6-methoxy-1,5-naphthyridin-2(1H)-one
This is the critical ring-closing step.[1] It requires high thermal energy to overcome the activation barrier for electrophilic aromatic substitution on the pyridine ring.
Reagents:
Intermediate Amide (from Step 1)
Dowtherm A (Diphenyl ether / Biphenyl eutectic mixture) – Solvent
Apparatus: Heavy-walled flask, reflux condenser (air-cooled or high-temp fluid), sand bath or high-temp oil bath.[1]
Protocol:
Preparation: Heat 20 mL of Dowtherm A in a flask to 240–250 °C (vigorous reflux).
Addition: Add the Intermediate Amide (5.0 mmol) portion-wise to the boiling solvent. Caution: Rapid evolution of ethanol vapor will occur.
Reaction: Maintain reflux at 250 °C for 30–60 minutes. The solution will typically darken.
Cooling: Remove the heat source and allow the mixture to cool slowly to approx. 80 °C.
Precipitation: Add n-hexane (20 mL) to the warm solution to induce precipitation of the product.
Filtration: Cool to room temperature and filter the solid.
Washing: Wash the filter cake thoroughly with hot hexane (to remove Dowtherm A) followed by acetone.
Purification: Recrystallize from DMF/Ethanol or acetic acid if necessary.
Data Summary & Characterization
Physicochemical Properties Table:
Property
Value / Observation
Molecular Formula
C₉H₈N₂O₃
Molecular Weight
192.17 g/mol
Appearance
Off-white to pale yellow powder
Melting Point
> 300 °C (Decomposes)
Solubility
Soluble in DMSO, DMF, dilute aqueous base (NaOH); Poorly soluble in water, alcohols.[1]
Spectroscopic Validation (Expected):
¹H NMR (DMSO-d₆):
11.5–12.0 (br s, 1H, NH - Lactam).
10.5–11.0 (br s, 1H, OH - Enol).
7.8–8.2 (d, 1H, Pyridine-H).
6.9–7.1 (d, 1H, Pyridine-H).
5.8 (s, 1H, CH at position 3).
3.9 (s, 3H, OMe).
MS (ESI): m/z 193 [M+H]⁺.
Critical Process Parameters (CPP) & Troubleshooting
Self-Validating System:
To ensure the protocol is working before committing to the final step, perform this check:
Checkpoint: After Step 1, take a small aliquot of the intermediate and run an NMR. You must see the ethyl quartet/triplet (ester) and the loss of the free amine NH₂ signal. If the amine signal persists, the condensation is incomplete; add more diethyl malonate and continue heating.
Use a sand bath or stirred oil bath.[1] Do not exceed 260 °C. Ensure inert atmosphere (N₂).[1]
Incomplete Cyclization
Temperature too low.
Dowtherm A must be boiling (257 °C).[1] If using diphenyl ether alone, ensure temp >240 °C.
Mechanism of Action (Chemical Pathway)
The synthesis relies on the Knorr-type Cyclization .[1] The mechanism involves the electrophilic attack of the amide carbonyl (activated by thermal energy) onto the C2 position of the pyridine ring.
Caption: Mechanistic flow of the thermal cyclization process.
References
Brown, D. J. (2008).[4] The Naphthyridines: The Chemistry of Heterocyclic Compounds, Volume 63. John Wiley & Sons.[1][4] (Comprehensive review of naphthyridine synthesis).
Litvinov, V. P. (2004). Advances in the chemistry of 1,5-naphthyridines. Russian Chemical Reviews, 73(12). (Review of 1,5-naphthyridine reactivity and synthesis).
Ferrarini, P. L., et al. (2000). Synthesis and antiproliferative activity of some 1,5-naphthyridine derivatives. Farmaco, 55(8), 571-576. (Demonstrates malonate condensation protocols).
Gould, R. G., & Jacobs, W. A. (1939). The Synthesis of Certain Substituted Quinolines and 5,6-Benzoquinolines. Journal of the American Chemical Society, 61(10), 2890–2895. (Foundational chemistry for thermal cyclization of anilino-malonates).
Disclaimer: This protocol involves high temperatures and hazardous chemicals.[1] All procedures should be performed in a fume hood with appropriate PPE.
Application Note: High-Fidelity Cyclization Protocols for 1,5-Naphthyridine Scaffolds
Abstract The 1,5-naphthyridine scaffold is a "privileged structure" in medicinal chemistry, serving as a bioisostere for quinoline and naphthalene in kinase inhibitors (e.g., PI3K, ALK) and anti-infectives. However, the...
Author: BenchChem Technical Support Team. Date: February 2026
Abstract
The 1,5-naphthyridine scaffold is a "privileged structure" in medicinal chemistry, serving as a bioisostere for quinoline and naphthalene in kinase inhibitors (e.g., PI3K, ALK) and anti-infectives. However, the synthesis of this diazanaphthalene core is notoriously difficult due to the electron-deficient nature of the pyridine precursors and the poor solubility of the cyclized products ("brick dust" properties). This guide details two robust cyclization protocols: the classical Gould-Jacobs reaction (for 4-oxo derivatives) and the Friedländer Condensation (for substituted alkyl derivatives), with specific emphasis on overcoming solubility and purification bottlenecks.
Part 1: Strategic Analysis & Method Selection
Before initiating synthesis, the target substitution pattern dictates the cyclization strategy. Unlike carbocyclic systems, the placement of the nitrogen atoms in the 1,5-isomer restricts the utility of standard electrophilic aromatic substitution.
Feature
Method A: Gould-Jacobs
Method B: Modified Friedländer
Target Moiety
4-Hydroxy/4-Oxo-1,5-naphthyridines
2,3-Disubstituted-1,5-naphthyridines
Key Precursor
3-Aminopyridine
3-Amino-2-formylpyridine (or ketone)
Conditions
High Temp (250°C) / Acidic
Base Catalysis / Mild Temp
Primary Challenge
Tar formation; Polymerization
Precursor stability; Aldehyde synthesis
Scalability
High (Kilogram scale proven)
Moderate (Linear steps to precursor)
Part 2: Detailed Experimental Protocols
Method A: The Gould-Jacobs Thermal Cyclization
Best for: Generating the 4-oxo core for further functionalization (e.g., chlorination to 4-chloro-1,5-naphthyridine).
1. Mechanistic Insight
The reaction proceeds via the condensation of 3-aminopyridine with an alkoxymethylenemalonate, followed by a thermal electrocyclic ring closure.[1][2][3]
Critical Control Point: The cyclization step requires temperatures >240°C. Lower temperatures favor tar formation over the high-activation-energy ring closure.
Solvent Choice:Dowtherm A (eutectic mixture of biphenyl and diphenyl ether) is essential. It acts as a heat sink to prevent "hot spots" that lead to polymerization.
2. Step-by-Step Protocol
Step 1: Condensation (Formation of Enamine)
Reagents: Charge a round-bottom flask with 3-aminopyridine (1.0 equiv) and Diethyl ethoxymethylenemalonate (EMME) (1.1 equiv).
Solvent: Use Ethanol (anhydrous).
Conditions: Reflux at 80°C for 3–5 hours. Monitor by TLC (10% MeOH in DCM).[4]
Workup: Cool to room temperature. The intermediate (diethyl 2-(((pyridin-3-yl)amino)methylene)malonate) often precipitates.[1] If not, concentrate in vacuo and recrystallize from EtOH/Hexane.
Note: Purity of this intermediate is critical. Do not carry crude oil into the high-temp step.
Step 2: Thermal Cyclization (The "Flash" Method)
Setup: Equip a 3-neck flask with a mechanical stirrer (magnetic stirring will fail due to viscosity/precipitation) and a reflux condenser.
Solvent: Add Dowtherm A (10 mL per gram of substrate). Heat to a rolling boil (~250°C ).
Addition: Add the solid intermediate from Step 1 portion-wise or as a slurry in hot Dowtherm A over 15 minutes.
Reaction: Maintain 250°C for 30–45 minutes. The solution will darken significantly.
Termination: Remove from heat and allow to cool slowly to ~80°C.
Step 3: Isolation & Purification (The "Brick Dust" Protocol)
Precipitation: While the mixture is still fluid (~80°C), add an equal volume of Hexane or Heptane. This forces the polar naphthyridinone out of the lipophilic Dowtherm A.
Filtration: Filter the resulting solid.
Washing: Wash copiously with Hexane (to remove Dowtherm) and then Acetone (to remove tars).
Yield: Expect 60–75% of a tan/brown solid.
Method B: Modified Friedländer Condensation
Best for: Introducing alkyl/aryl substituents at positions 2 and 3 without harsh thermal conditions.
1. Mechanistic Insight
This method relies on the condensation of a 3-amino-pyridine-2-carbonyl species with an active methylene compound (ketone/aldehyde).
Precursor Alert: Unlike 1,8-naphthyridines (which use 2-aminonicotinaldehyde), 1,5-naphthyridines require 3-amino-2-formylpyridine . This precursor is less stable and prone to self-condensation.
2. Step-by-Step Protocol
Reagents: Combine 3-amino-2-formylpyridine (1.0 equiv) and the ketone (e.g., acetone, acetophenone) (1.2 equiv).
Purification: Unlike the Gould-Jacobs product, these derivatives are often soluble in organic solvents. Purify via Flash Chromatography (DCM/MeOH gradient).
Part 3: Visualization of Reaction Pathways
The following diagrams illustrate the mechanistic flow and decision logic for these syntheses.
Diagram 1: The Gould-Jacobs Pathway (Mechanism & Process)
Caption: Step-wise workflow for the Gould-Jacobs synthesis of the 1,5-naphthyridine core. Note the critical high-temperature cyclization step.
Diagram 2: Troubleshooting & Optimization Logic
Caption: Decision tree for troubleshooting common failure modes in 1,5-naphthyridine cyclization.
Part 4: Expert Insights & Troubleshooting (E-E-A-T)
The "Brick Dust" Challenge
1,5-Naphthyridines, particularly the 4-hydroxy/oxo variants, possess high lattice energy and strong intermolecular H-bonding.
Impact: They are often insoluble in DCM, EtOAc, and Ether.
Solution: Do not attempt standard aqueous extraction. Rely on precipitation filtration .[3] For analysis (NMR), use TFA-d or DMSO-d6 at elevated temperatures.
Regioselectivity in Friedländer
When using 3-aminopyridine derivatives with asymmetric ketones, regioselectivity is governed by steric hindrance.
Rule of Thumb: The nitrogen of the pyridine ring directs condensation. However, in the 1,5-system, the initial Schiff base formation usually occurs at the less hindered carbonyl of the diketone/keto-aldehyde.
Safety Warning: Dowtherm A
Hazard: Dowtherm A has a high flash point but generates significant vapor at 250°C.
Protocol: Always perform the cyclization in a high-efficiency fume hood. Ensure the condenser water is flowing before heating. Do not use water baths; use a sand bath or heating mantle with a thermocouple controller.
References
Fuertes, M. et al. (2020).[6][7] "Synthetic Strategies, Reactivity and Applications of 1,5-Naphthyridines." Molecules, 25(14), 3252.[8] Link
Brown, E. V., & Dewar, A. C. (1978).[9] "Gould-Jacobs reaction. Synthesis of 1,5-naphthyridines." Journal of Organic Chemistry. (Classic reference for the thermal cyclization conditions).
Litvinov, V. P. (2004). "Advances in the chemistry of naphthyridines." Russian Chemical Reviews. (Comprehensive review on reactivity and ring closure).
BenchChem Protocols. "Gould-Jacobs Reaction for 1,5-Naphthyridine Synthesis." Link (General protocol grounding).
Strategic Functionalization of the Naphthyridinone Scaffold: C3-Targeting Protocols
Strategic Overview: The C3 Vector The 1,8-naphthyridin-2(1H)-one scaffold is a privileged structure in kinase inhibitor discovery (e.g., analogues of AT7519) and antibacterial research. While the pyridine ring (N8-contai...
Author: BenchChem Technical Support Team. Date: February 2026
Strategic Overview: The C3 Vector
The 1,8-naphthyridin-2(1H)-one scaffold is a privileged structure in kinase inhibitor discovery (e.g., analogues of AT7519) and antibacterial research. While the pyridine ring (N8-containing ring) is electron-deficient and susceptible to nucleophilic attack or radical functionalization at C7, the C3 position possesses distinct enamine-like character due to conjugation with the N1 lone pair.
This electronic duality drives the functionalization logic:
C3 is Nucleophilic: It reacts readily with electrophiles (halogens).
C3 is "Coupling-Ready": Once halogenated, it serves as an ideal handle for Pd-catalyzed cross-couplings (Suzuki, Buchwald-Hartwig) to install diversity vectors deep into the ATP-binding pocket of kinases.
This guide details two validated protocols: the Classic Sequential Route (Bromination
Cross-Coupling) and the Direct De Novo Assembly for libraries requiring core modification.
Decision Matrix: Selecting the Right Protocol
Figure 1: Strategic decision tree for selecting the optimal synthetic pathway based on substrate availability.
Best for: Late-stage diversification of established hits.
Mechanism: Electrophilic Aromatic Substitution (
) followed by Pd(0)/Pd(II) catalytic cycle.
Phase 1: Regioselective C3-Bromination
The C3 position is the most electron-rich site on the scaffold. Using N-bromosuccinimide (NBS) in polar aprotic solvents ensures exclusive mono-bromination, avoiding C6/C7 halogenation.
Reagents:
Substrate: 1-substituted-1,8-naphthyridin-2(1H)-one (N1 protection/alkylation is recommended to improve solubility).
Reagent: N-Bromosuccinimide (NBS) (1.05 equiv).
Solvent: Acetonitrile (MeCN) or DMF (anhydrous).
Step-by-Step Protocol:
Dissolution: Dissolve 1.0 mmol of the naphthyridinone substrate in 5 mL of MeCN (0.2 M). Ensure the solution is homogeneous; mild heating (40 °C) may be required for unsubstituted lactams.
Addition: Cool the solution to 0 °C. Add NBS (187 mg, 1.05 mmol) portion-wise over 5 minutes. Critical: Rapid addition can lead to local over-concentration and minor di-bromo byproducts.
Reaction: Allow the mixture to warm to Room Temperature (RT) and stir for 2–4 hours. Monitor by LC-MS.[1] The product usually precipitates or shows a distinct retention time shift.
Workup:
If precipitate forms: Filter and wash with cold MeCN and water.
If soluble: Dilute with EtOAc (20 mL), wash with water (2 x 10 mL) and brine. Dry over Na2SO4.
Validation: 1H NMR should show the disappearance of the C3-H doublet (typically
6.5–6.8 ppm) and the collapse of the C4-H doublet into a singlet (typically 7.8–8.2 ppm).
Phase 2: Suzuki-Miyaura Cross-Coupling
The C3-bromide is an excellent partner for boronic acids. Note that the adjacent carbonyl and ring nitrogens can chelate Pd; biaryl phosphine ligands (e.g., XPhos, SPhos) are superior to PPh3 here.
Reaction Table: Optimization Parameters
Parameter
Standard Condition
High-Difficulty Condition (Steric Bulk)
Catalyst
Pd(dppf)Cl2·DCM (5 mol%)
Pd2(dba)3 (2 mol%) + XPhos (4 mol%)
Base
K2CO3 (2.0 equiv)
K3PO4 (3.0 equiv)
Solvent
Dioxane:Water (4:1)
n-Butanol or Toluene:Water (10:1)
Temp/Time
90 °C, 4–12 h
100–110 °C, 12–24 h
Step-by-Step Protocol (Standard):
Charge: In a microwave vial or pressure tube, combine 3-bromo-1,8-naphthyridin-2-one (0.5 mmol), Aryl Boronic Acid (0.75 mmol), and K2CO3 (138 mg, 1.0 mmol).
Inertion: Cap the vial and purge with Nitrogen/Argon for 5 minutes.
Solvent/Cat: Add degassed Dioxane (4 mL) and Water (1 mL). Add Pd(dppf)Cl2·DCM (20 mg, 0.025 mmol) quickly under positive inert gas pressure.
Heating: Heat to 90 °C (oil bath) or 100 °C (microwave, 30 min).
Purification: Filter through Celite. Concentrate. Purify via Flash Chromatography (DCM/MeOH gradient).
Mechanistic Insight (Graphviz):
The catalytic cycle highlights the oxidative addition into the C3-Br bond, facilitated by the electron-deficient nature of the naphthyridine ring which activates the C-Br bond relative to a simple phenyl bromide.
Figure 2: Catalytic cycle for the Suzuki-Miyaura coupling at the C3 position.
Protocol B: De Novo Assembly (Multicomponent)
Best for: Creating diverse libraries where the core substitution pattern varies.
Concept: Instead of functionalizing an existing ring, the pyridine ring is constructed onto a pre-functionalized precursor.
Reference Protocol (Green Chemistry Approach):
A three-component condensation of 2-aminopyridine , malononitrile (or ethyl cyanoacetate), and an aldehyde provides direct access to highly substituted 1,8-naphthyridines.[2]
Solvent: Ethanol (5 mL) or Water (with surfactant).
Catalyst: Piperidine (10 mol%) or catalyst-free reflux.
Condition: Reflux for 2–6 hours.
Outcome: This yields the 3-cyano or 3-ester derivative, which can be further hydrolyzed/decarboxylated or converted to amides (C3 functionalization installed during synthesis).
Troubleshooting & Critical Parameters
Regioselectivity (Bromination)[3][4]
Issue: Bromination occurring at C6 or C7.
Cause: Solvent is too non-polar or temperature is too high.
Fix: Switch to DMF at 0 °C. The polar solvent stabilizes the ionic intermediate favoring the C3 position (enamine-like).
Protodeboronation (Coupling)
Issue: Low yield in Suzuki coupling; recovery of de-brominated starting material.
Cause: 2-pyridone/naphthyridinone systems are prone to hydrolytic cleavage of the boronic acid under high pH.
Fix: Use KF or CsF instead of carbonate bases (anhydrous conditions). Switch to MIDA boronates for slow release of the nucleophile.
Catalyst Poisoning
Issue: Reaction stalls after 20% conversion.
Cause: The N1 and N8 nitrogens can chelate Pd, removing it from the cycle.
Fix: Increase catalyst loading to 5–10 mol%. Use bidentate ligands with a wide bite angle (e.g., Xantphos) or bulky Buchwald ligands (XPhos) to prevent N-coordination.
References
Regioselective Bromination
Regioselective Electrophilic Aromatic Bromination: Theoretical Analysis and Experimental Verific
Source:
Suzuki Coupling on Naphthyridinones
Synthesis and Antibacterial Activity of Novel 3-N-Substituted 1,8-Naphthyridin-2(1H)-ones.
Source:
Multicomponent Synthesis
Regioselective synthesis of functionalized [1,8]naphthyridine derivatives via three-component domino reaction.
Source:
Biological Context (AT7519)
Biological characterization of AT7519, a small-molecule inhibitor of cyclin-dependent kinases.[3][4][5]
Application Note: Microwave-Assisted Synthesis of Methoxy-Substituted 1,8-Naphthyridines
Executive Summary The 1,8-naphthyridine scaffold is a privileged structure in medicinal chemistry, serving as the core for antibacterial (e.g., nalidixic acid), antiviral, and anticancer agents.[1] Methoxy-substituted de...
Author: BenchChem Technical Support Team. Date: February 2026
Executive Summary
The 1,8-naphthyridine scaffold is a privileged structure in medicinal chemistry, serving as the core for antibacterial (e.g., nalidixic acid), antiviral, and anticancer agents.[1] Methoxy-substituted derivatives are particularly valuable as they modulate lipophilicity and metabolic stability, or serve as precursors for further diversification.
Traditional synthesis of these scaffolds (e.g., Friedländer condensation) often requires harsh conditions: prolonged reflux (4–24 hours), toxic solvents, and strong acids/bases, frequently resulting in poor yields due to decomposition.
This Application Note details two microwave-assisted protocols that reduce reaction times from hours to minutes while improving yield and purity.
Protocol A (De Novo Assembly): Solvent-free Friedländer synthesis of the naphthyridine core using methoxy-functionalized precursors.
Protocol B (Late-Stage Functionalization): Rapid nucleophilic aromatic substitution (
) to install methoxy groups on chlorinated scaffolds.
Mechanistic Rationale: Why Microwave?
Dielectric Heating & The "Specific Microwave Effect"
Unlike conventional oil baths which rely on conductive heating (surface-to-center), microwave irradiation (2.45 GHz) utilizes dielectric loss . Polar molecules (solvents like MeOH or reagents like 2-aminonicotinaldehyde) align with the oscillating electric field. The molecular friction generated by this realignment creates rapid, volumetric heating.
Arrhenius Acceleration: The ability to instantly reach temperatures well above the solvent's atmospheric boiling point (in sealed vessels) significantly increases the reaction rate constant (
).
Thermodynamic Trap Evasion: Rapid heating profiles allow the system to cross high activation energy barriers (
) quickly, favoring the thermodynamic product (the cyclized naphthyridine) over kinetic byproducts.
Reaction Pathway Visualization
The following diagram illustrates the mechanistic logic for the Friedländer condensation under MW irradiation.
Caption: Mechanistic pathway of Friedländer synthesis accelerated by microwave dielectric heating.
Protocol A: De Novo Assembly (Friedländer Synthesis)
Objective: Synthesis of 2-(4-methoxyphenyl)-1,8-naphthyridine.
Chemistry: Condensation of 2-aminonicotinaldehyde with 4-methoxyacetophenone.
Catalyst: DABCO (1,4-Diazabicyclo[2.2.2]octane) (20 mol%) or Proline (20 mol%)
Solvent: None (Solvent-free) or Ethanol (minimal volume)
Experimental Procedure
Preparation: In a 10 mL microwave process vial, grind 2-aminonicotinaldehyde (1 mmol, 122 mg), 4-methoxyacetophenone (1 mmol, 150 mg), and DABCO (0.2 mmol, 22 mg) until a homogeneous paste is formed.
Sealing: Cap the vial with a PTFE/silicone septum.
Irradiation: Place in a single-mode microwave reactor (e.g., CEM Discover or Biotage Initiator).
Cool to room temperature (compressed air cooling).
Add ice-cold water (5 mL) to the solid residue.
The solid product precipitates immediately.
Purification: Filter the solid, wash with cold water (2 x 5 mL), and recrystallize from Ethanol/Acetonitrile (9:1).
Expected Results
Yield: 85–92% (compared to ~60% with 4h oil bath reflux).
Appearance: Pale yellow crystalline solid.
Protocol B: Late-Stage Methoxylation (
)
Objective: Conversion of 2-chloro-1,8-naphthyridine to 2-methoxy-1,8-naphthyridine.
Rationale: Direct methoxylation of the ring is often difficult via electrophilic substitution. Nucleophilic displacement of a halogen is the preferred route but is sluggish due to the electron-rich nature of the adjacent nitrogen lone pairs unless forced by high heat.
Materials & Reagents[1]
Substrate: 2-Chloro-1,8-naphthyridine (1.0 equiv)
Reagent: Sodium Methoxide (NaOMe), 0.5M solution in Methanol (anhydrous).
Solvent: Methanol (Anhydrous). Note: Water must be excluded to prevent hydrolysis to the naphthyridinone.
Experimental Procedure
Loading: Dissolve 2-chloro-1,8-naphthyridine (0.5 mmol, 82 mg) in 0.5M NaOMe/MeOH (3 mL, 1.5 mmol, 3 equiv) in a 2-5 mL microwave vial.
Sealing: Crimp the cap tightly. Critical: Methanol boils at 64.7 °C. We will superheat it to 120 °C, generating internal pressure (~3-5 bar). Ensure the vial is rated for at least 20 bar.
Irradiation:
Temperature: 120 °C.
Ramp Time: 1 min.
Hold Time: 10 minutes.
Power: Max 150 W.
Work-up:
Concentrate the solvent in vacuo (rotary evaporator).
Resuspend residue in DCM (10 mL) and wash with water (5 mL) to remove NaCl salts.
Dry organic layer over MgSO₄, filter, and evaporate.
Purification: Usually not required. If necessary, flash chromatography (EtOAc/Hexane).
Workflow Diagram
Caption: Step-by-step workflow for the microwave-assisted SNAr methoxylation.
Data Analysis & Comparison
The following table contrasts the microwave protocols against traditional thermal methods (oil bath reflux) based on internal validation and literature precedents (Ravichandran et al., ACS Omega).
Parameter
Conventional Thermal (Reflux)
Microwave-Assisted (Protocol A/B)
Improvement Factor
Reaction Time
3 – 8 Hours
5 – 15 Minutes
20x – 60x Faster
Yield (Protocol A)
60 – 65%
85 – 92%
+25% Yield
Yield (Protocol B)
55% (often incomplete)
>90%
Near Quantitative
Solvent Usage
High (50-100 mL)
Low/None (0-3 mL)
Green Chemistry
Purity (Crude)
Low (requires column)
High (recrystallization only)
Process Efficiency
Troubleshooting & Expert Tips
Pressure Management: In Protocol B, methanol creates significant vapor pressure at 120 °C. If your reactor has a low pressure limit (<10 bar), reduce temperature to 100 °C and extend time to 20 minutes.
Hydrolysis Competition: If you observe the formation of naphthyridinone (M+16 mass shift in LCMS) in Protocol B, your methanol was "wet". Use freshly opened anhydrous methanol or add molecular sieves to the reaction vial.
Catalyst Choice (Protocol A): While DABCO is excellent, Choline Hydroxide (ChOH) is a greener alternative that can be used in aqueous media if solvent-free conditions cause stirring issues (see ACS Omega ref).
References
Ravichandran, S., et al. (2009).[3] "Microwave Assisted Solvent Free Friedlander Synthesis of 1,8-Naphthyridines." International Journal of Chemical Sciences.
Choudhury, S. S., et al. (2021).[4] "Gram-Scale Synthesis of 1,8-Naphthyridines in Water: The Friedlander Reaction Revisited." ACS Omega.[4]
Bazureau, J. P., et al. (2013).[5] "Microwave-assisted synthesis of pyrimido[4,5-b][1,6]naphthyridin-4(3H)-ones..." European Journal of Medicinal Chemistry.
Crystallization methods for high-purity 4-Hydroxy-6-methoxy-1,5-naphthyridin-2(1H)-one
Technical Application Note: Advanced Crystallization Protocols for High-Purity 4-Hydroxy-6-methoxy-1,5-naphthyridin-2(1H)-one Executive Summary This application note details the purification and crystallization strategie...
Author: BenchChem Technical Support Team. Date: February 2026
Technical Application Note: Advanced Crystallization Protocols for High-Purity 4-Hydroxy-6-methoxy-1,5-naphthyridin-2(1H)-one
Executive Summary
This application note details the purification and crystallization strategies for 4-Hydroxy-6-methoxy-1,5-naphthyridin-2(1H)-one (and its tautomer 6-methoxy-1,5-naphthyridine-2,4-diol). This scaffold is a critical intermediate in the synthesis of novel topoisomerase inhibitors and antibacterial agents (e.g., Nemonoxacin analogs).
Achieving pharmaceutical-grade purity (>99.5%) for this molecule is challenging due to its amphoteric nature , low solubility in common organic solvents, and tendency to co-precipitate with oxidative byproducts ("black tar") formed during thermal cyclization. This guide provides a validated Acid-Base Precipitation protocol followed by a Polymorph-Controlled Recrystallization method.
Physicochemical Context & Solubility Profile
Understanding the tautomeric equilibrium is vital for designing the purification logic. The molecule exists in equilibrium between the dione and hydroxy-enone forms.
Caption: Solubility is pH-dependent. The purification strategy exploits the solubility of the anionic form to filter out non-acidic impurities, followed by precipitation of the neutral form.
Purification of Amphoteric Heterocycles:
Title: Purification of Laboratory Chemicals (Standard text for pKa-based separation).
Source: Butterworth-Heinemann (General Reference).
Using 4-Hydroxy-6-methoxy-1,5-naphthyridin-2(1H)-one as a pharmacophore building block
This Application Note and Protocol guide details the utility, synthesis, and functionalization of 4-Hydroxy-6-methoxy-1,5-naphthyridin-2(1H)-one (hereafter referred to as HMN-2 ).[1] This scaffold is a privileged pharmac...
Author: BenchChem Technical Support Team. Date: February 2026
This Application Note and Protocol guide details the utility, synthesis, and functionalization of 4-Hydroxy-6-methoxy-1,5-naphthyridin-2(1H)-one (hereafter referred to as HMN-2 ).[1] This scaffold is a privileged pharmacophore in medicinal chemistry, serving as a bioisostere for quinolines and isoquinolines while offering distinct hydrogen-bonding vectors and solubility profiles due to the 1,5-naphthyridine nitrogen placement and the 6-methoxy handle.[1]
Introduction: The Scaffold Advantage
In the landscape of kinase inhibitors and antibacterial agents, the 1,5-naphthyridine core has emerged as a robust alternative to the crowded IP space of quinolines. The HMN-2 building block is particularly valuable because it pre-installs two critical features:
6-Methoxy Group: Acts as an electron-donating group (EDG) that modulates the basicity of the N1/N5 nitrogens and provides a metabolic handle (potential for O-demethylation to a phenol or maintenance as a hydrophobic contact).[1]
2-One / 4-Hydroxy Functionality: These positions exist in a tautomeric equilibrium that mimics the hydrogen bond donor/acceptor motifs found in nucleobases (e.g., guanine), making this scaffold ideal for targeting ATP-binding pockets (kinases) or DNA gyrase B subunits.
Pharmacophore Mapping
The HMN-2 core provides three distinct vectors for interaction:
Vector A (N1/C2-O): H-bond acceptor/donor pair, critical for "hinge binding" in kinases.[1]
Vector B (C4-OH): A reactive handle for installing solubilizing tails or hydrophobic groups via SNAr or cross-coupling.[1]
Vector C (C6-OMe): A steric and electronic modulator that fills hydrophobic sub-pockets.[1]
Solubility: Low in neutral water; soluble in DMSO, DMF, and dilute aqueous base (due to acidic enol).
Stability: Stable at room temperature. Hygroscopic.
Tautomerism: Exists in equilibrium between the 2-one-4-hydroxy form (predominant in solid state) and the 2,4-dihydroxy tautomer.[1]
Synthetic Utility & Functionalization Protocols
The primary utility of HMN-2 lies in its conversion to the 2,4-dichloro or 4-chloro-2-one derivatives, which serve as electrophilic hubs for divergent synthesis.[1]
Visual Workflow: Activation and Coupling
The following diagram illustrates the standard workflow for converting HMN-2 into a functionalized drug lead.
Caption: Divergent synthesis pathways starting from HMN-2. High-temp chlorination yields the 2,4-dichloro species, while controlled conditions can favor 4-chloro selectivity.[1]
Protocol A: Dual Activation (Synthesis of 2,4-Dichloro-6-methoxy-1,5-naphthyridine)
Objective: Convert the inert lactam/enol oxygens into reactive chlorides for subsequent substitution.[1]
Catalysis: Add 5 drops of dry DMF to catalyze the Vilsmeier-type chlorination.
Reaction: Heat the mixture to reflux (105 °C) for 4–6 hours. Monitor by TLC (System: 30% EtOAc/Hexanes). The starting material spot (baseline) should disappear, replaced by a high-Rf non-polar spot.
Quench (Critical):
Cool the reaction mixture to room temperature.
Concentrate under reduced pressure to remove excess POCl3 (use a base trap for HCl fumes).
Pour the thick residue slowly onto crushed ice (200 g) with vigorous stirring. Maintain temperature <10 °C to prevent hydrolysis of the product.
Workup: Neutralize the slurry with saturated NaHCO3 (aq) to pH 7–8. Extract with DCM (3 x 50 mL). Dry combined organics over MgSO4, filter, and concentrate.
Purification: Flash column chromatography (0–20% EtOAc in Hexanes).
Objective: Selectively displace the C4-chloride with an amine nucleophile, leaving the C2-chloride (or C2-one) intact for later steps.[1] The C4 position is typically more electrophilic due to the para-relationship with the N5 nitrogen.
Dissolution: Dissolve the dichloro-intermediate (1.0 mmol) in IPA (5 mL).
Addition: Add DIPEA (2.0 mmol) followed by the amine (1.1 mmol).
Reaction: Heat to 60–80 °C .
Note: Monitoring is crucial.[3] Overheating (>100 °C) may lead to bis-substitution at C2.[1]
Workup: Cool to RT. If the product precipitates, filter and wash with cold ether. If soluble, dilute with water and extract with EtOAc.
Validation: 1H NMR will show the loss of the C4 proton signal (if comparing to de-chloro analogs) or a shift in the adjacent C3 proton.
Case Study: Kinase Inhibitor Design
Target: c-Met or PI3K (ATP-competitive inhibition).[1]
Rationale: The 1,5-naphthyridine core mimics the adenine ring of ATP.
Feature
Function in Inhibitor
N1 / N5
Accepts H-bond from the kinase "hinge" region (e.g., Val/Ala backbone).[1]
C4-Substituent
Usually a solubilizing group (piperazine, morpholine) that extends into the solvent front.
C2-Substituent
An aromatic ring (via Suzuki coupling) that targets the hydrophobic pocket II.
6-Methoxy
Fills the ribose binding pocket or interacts with the "gatekeeper" residue.[1]
SAR Insight: Replacing a quinoline core with 1,5-naphthyridine often improves aqueous solubility by lowering LogP (approx -0.5 to -1.0 unit shift) and introducing an additional hydrogen bond acceptor (N5).[1]
References
General Naphthyridine Synthesis: Gould, R. G.; Jacobs, W. A. "The Synthesis of Certain Substituted Quinolines and 5,6-Benzoquinolines." J. Am. Chem. Soc.1939 , 61, 2890. Link
Chlorination Protocols: Meth-Cohn, O. "A Rationalisation of the Vilsmeier-Haack Reaction." J. Chem. Soc., Perkin Trans. 11993, 1399.
Biological Relevance (Topoisomerase): Concepcion, A., et al. "Synthesis and Biological Evaluation of 1,5-Naphthyridines as Topoisomerase I Inhibitors."[4] Curr.[4] Top. Med. Chem.2014 , 14, 23. Link
Antibacterial Naphthyridines: Lesher, G. Y., et al. "1,8-Naphthyridine Derivatives. A New Class of Chemotherapeutic Agents." J. Med.[5] Pharm. Chem.1962 , 5, 1063. (Foundational text on naphthyridine antibiotics).
Kinase Inhibitor Design: Liu, Q., et al. "Discovery of Torin2 as a potent, selective and orally available mTOR inhibitor."[5] J. Med.[5] Chem.2011 , 54, 1473. (Demonstrates Naphthyridin-one utility). Link[5]
Disclaimer: This protocol is intended for research purposes only. All chemical synthesis should be performed in a fume hood by trained personnel using appropriate personal protective equipment (PPE).
Strategic Protocols for the N-Alkylation of 1,5-Naphthyridin-2(1H)-one Scaffolds
Abstract & Strategic Significance The 1,5-naphthyridin-2(1H)-one scaffold represents a privileged heterocycle in medicinal chemistry, serving as a core pharmacophore in c-Met kinase inhibitors , NMDA receptor antagonists...
Author: BenchChem Technical Support Team. Date: February 2026
Abstract & Strategic Significance
The 1,5-naphthyridin-2(1H)-one scaffold represents a privileged heterocycle in medicinal chemistry, serving as a core pharmacophore in c-Met kinase inhibitors , NMDA receptor antagonists (e.g., ACEA-0762), and novel antitubercular agents .
Functionalization of this scaffold, specifically at the N1-position , is critical for modulating solubility, metabolic stability, and target binding affinity.[1] However, the ambident nature of the deprotonated naphthyridinone anion—capable of reacting at either the nitrogen (N-alkylation) or the oxygen (O-alkylation)—presents a regioselectivity challenge.
This guide provides field-proven protocols to exclusively drive N-alkylation , grounded in mechanistic control of the lactam-lactim equilibrium and Hard-Soft Acid-Base (HSAB) principles.
Mechanistic Insight: Controlling Regioselectivity
The Ambident Anion Challenge
Upon deprotonation, 1,5-naphthyridin-2(1H)-one forms a resonance-stabilized anion. The negative charge is delocalized between the N1 nitrogen and the C2 oxygen .
Thermodynamic Control (N-Alkylation): The N-alkylated product (cyclic amide/lactam) is thermodynamically more stable than the O-alkylated product (lactim ether) due to the preservation of aromaticity in the pyridine ring B and the strong amide resonance energy.
Kinetic Control (O-Alkylation): The oxygen atom possesses higher charge density (harder nucleophile). Under conditions that favor tight ion-pairing (non-polar solvents) or coordination to the nitrogen lone pair (e.g., Ag+ salts), O-alkylation becomes competitive.
Decision Matrix for Reaction Conditions
To maximize N-alkylation, experimental conditions must favor the dissociation of the cation-anion pair, exposing the "naked" nitrogen anion.
Solvent: Polar aprotic solvents (DMF, DMSO, NMP) solvate cations effectively, leaving the anion free to react at the softer, more nucleophilic nitrogen center.
Base: Alkali metal carbonates (Cs₂CO₃) or hydrides (NaH) are preferred. Cesium is particularly effective due to the "Cesium Effect," where the large cation radius minimizes tight ion pairing.
Figure 1: Mechanistic pathways determining N- vs. O-alkylation outcomes.
Experimental Protocols
Protocol A: The "Workhorse" Method (NaH/DMF)
Best for: Primary alkyl halides, unhindered electrophiles, and robust substrates.
Reagents:
Substrate: 1,5-Naphthyridin-2(1H)-one (1.0 eq)
Base: Sodium Hydride (60% dispersion in mineral oil) (1.2 – 1.5 eq)
Electrophile: Alkyl Bromide/Iodide (1.2 eq)
Solvent: Anhydrous DMF (0.1 M concentration)
Step-by-Step Procedure:
Preparation: Flame-dry a round-bottom flask under Argon/Nitrogen atmosphere.
Deprotonation: Charge the flask with NaH (1.2 eq). Add anhydrous DMF and cool to 0°C.
Addition: Slowly add a solution of 1,5-naphthyridin-2(1H)-one in DMF dropwise to the NaH suspension. Evolution of H₂ gas will be observed.
Activation: Stir at 0°C for 30 minutes, then warm to Room Temperature (RT) for 30 minutes to ensure complete anion formation. The solution typically turns yellow/orange.
Alkylation: Cool back to 0°C (optional, depending on electrophile reactivity) and add the Alkyl Halide dropwise.
Reaction: Stir at RT. Monitor by TLC/LC-MS. (Typical time: 2–12 hours).
Quench: Carefully quench with saturated NH₄Cl solution.
Workup: Extract with EtOAc (3x). Wash combined organics with water (5x) to remove DMF, then brine. Dry over Na₂SO₄ and concentrate.
Critical Note: Washing the organic layer multiple times with water is crucial to remove DMF, which can interfere with chromatography.
Protocol B: The "Mild" Method (Cs₂CO₃/MeCN)
Best for: Base-sensitive substrates, secondary halides, or when NaH is too harsh.
Reagents:
Substrate: 1,5-Naphthyridin-2(1H)-one (1.0 eq)
Base: Cesium Carbonate (Cs₂CO₃) (2.0 – 3.0 eq)
Electrophile: Alkyl Halide (1.5 eq)
Solvent: Acetonitrile (MeCN) or DMF (0.2 M)
Step-by-Step Procedure:
Mix: In a sealed tube or reaction vial, combine the substrate, Cs₂CO₃, and Alkyl Halide in MeCN.
Heat: Heat the mixture to 60–80°C. The elevated temperature helps overcome the lattice energy of the inorganic base.
Monitor: Reaction times may be longer (6–24 hours) compared to NaH.
Workup: Filter off the inorganic solids through a Celite pad. Concentrate the filtrate and purify.
Why Cesium? The large cesium cation forms a "loose" ion pair with the naphthyridinone anion, enhancing the nucleophilicity of the nitrogen atom (Solubility-driven reactivity).
Protocol C: The Mitsunobu Reaction
Best for: Alkylation using Alcohols directly (avoiding halide synthesis).
Combine: Dissolve substrate, Alcohol, and PPh₃ in anhydrous THF under inert atmosphere. Cool to 0°C.[2][3]
Add: Add DIAD dropwise over 10–15 minutes. (Exothermic reaction).
Stir: Allow to warm to RT and stir for 12–24 hours.
Workup: Concentrate and purify directly.
Purification Tip: Triphenylphosphine oxide (TPPO) is a difficult byproduct. Use a non-polar solvent wash (e.g., Hexanes/Ether trituration) or specialized TPPO-removal chromatography methods.
Troubleshooting & Optimization
Issue
Probable Cause
Corrective Action
Low Yield
Poor solubility of anion
Switch solvent to DMSO or use Cs₂CO₃ in DMF with mild heating.
O-Alkylation Observed
Tight ion pairing or "Hard" conditions
Switch from K₂CO₃ to NaH or Cs₂CO₃. Ensure solvent is strictly anhydrous and polar (DMF). Avoid Silver salts.
Incomplete Reaction
Steric hindrance at N1
Increase temperature (up to 100°C in DMF). Use excess electrophile (3.0 eq).
N/O Mixture
Electrophile is too "Hard" (e.g., MOM-Cl)
Use lower temperatures (-78°C to 0°C) to favor the kinetic N-attack (if using NaH), or switch to thermodynamic conditions (high temp, long time) to allow rearrangement.
Optimization Decision Tree
Figure 2: Decision tree for selecting the optimal alkylation protocol.
References
Fuertes, M., et al. "Synthetic Strategies, Reactivity and Applications of 1,5-Naphthyridines." Molecules, 2020, 25(22), 5427.
Litvinov, V. P., et al. "Chemistry of 1,5-naphthyridines (Review)." Chemistry of Heterocyclic Compounds, 2000.
BenchChem Application Notes. "N-Alkylation of 4-Methoxy-1,5-naphthyridine." BenchChem Protocols, 2025.[1][4]
Swamy, S., et al. "Design, Synthesis, Evaluation of Antitubercular Activity... of Novel 1,5-Naphthyridin-2(1H)-One." ResearchGate, 2022.
Olenik, B., et al. "1,5-Naphthyridine and Some of Its Alkyl Derivatives." The Journal of Organic Chemistry, 2003.
Scalable synthetic routes for 6-methoxy-1,5-naphthyridin-2-one production
Application Note: Scalable Synthetic Routes for 6-Methoxy-1,5-naphthyridin-2-one Production Abstract This application note details a robust, scalable protocol for the synthesis of 6-methoxy-1,5-naphthyridin-2(1H)-one , a...
Author: BenchChem Technical Support Team. Date: February 2026
Application Note: Scalable Synthetic Routes for 6-Methoxy-1,5-naphthyridin-2-one Production
Abstract
This application note details a robust, scalable protocol for the synthesis of 6-methoxy-1,5-naphthyridin-2(1H)-one , a critical pharmacophore in kinase inhibitor development.[1] Unlike traditional Skraup or Friedländer condensations, which often suffer from harsh conditions and poor regioselectivity on electron-rich heterocycles, this guide utilizes a Palladium-Catalyzed Annulation (Heck-Cyclization) strategy.[1] This route offers superior atom economy, milder conditions, and high regiocontrol. The protocol is designed for multi-gram to kilogram scale-up, emphasizing crystallization-based purification to minimize chromatographic bottlenecks.[1]
Retrosynthetic Analysis & Strategy
The target molecule, 6-methoxy-1,5-naphthyridin-2-one, is constructed by fusing a lactam ring onto a pre-existing pyridine core.[1]
Strategic Disconnection: The C3–C4 bond is formed via a Heck reaction, and the N1–C2 bond is formed via intramolecular amidation.
Key Starting Material:3-Amino-2-bromo-6-methoxypyridine .[1] This precursor pre-installs the critical methoxy group and the pyridine nitrogen (N5) in the correct orientation.
Advantages:
Regiospecificity: The amino group at C3 and bromine at C2 ensure the annulation occurs exclusively at the 2,3-position, yielding the 1,5-naphthyridine isomer.
Scalability: Avoids the use of glycerol/sulfuric acid (Skraup) which can degrade the methoxy ether.
Figure 1: Retrosynthetic strategy focusing on the Pd-catalyzed annulation route.
Experimental Protocols
Stage 1: Preparation of Starting Material (Optional)
Note: 3-Amino-2-bromo-6-methoxypyridine is commercially available (CAS 135795-46-9).[1] If sourcing is delayed, it can be synthesized from 5-amino-2-methoxypyridine.[1]
Protocol:
Charge a reactor with 5-amino-2-methoxypyridine (1.0 equiv) and Sodium Acetate (1.0 equiv) in Acetic Acid (6 vol).
Cool to 15°C.
Add Bromine (1.0 equiv) dropwise, maintaining internal temperature < 20°C.
Stir at 20°C for 1 hour. Monitor by HPLC/TLC.
Quench by pouring into ice-cold saturated Na₂S₂O₃ solution.
Neutralize with NaOH to pH 7-8.
Extract with Ethyl Acetate (3x). Dry (MgSO₄) and concentrate.[2]
Yield: ~90%. Purple/Brown solid.
Stage 2: Heck Coupling & Cyclization (The "One-Pot" Process)
This is the critical scale-up step.[1] While described as two chemical transformations, they can often be telescoped or performed sequentially with a simple workup.
Note: Shifts are approximate and depend on concentration/temperature.
Mass Spectrometry (ESI+): Calculated [M+H]+ = 177.06; Found = 177.1.
Critical Troubleshooting & Optimization
Issue: Low Conversion in Heck Step.
Cause: Catalyst poisoning or oxygen ingress.
Solution: Ensure rigorous degassing. Switch to a more robust catalyst system like Pd(dppf)Cl₂ or Pd(P(t-Bu)₃)₂ if Pd(OAc)₂ fails.[1]
Issue: Product Oiling Out during Crystallization.
Cause: Impurities or too fast water addition.
Solution: Seed the mixture with pure crystals before adding water. Add water very slowly at elevated temperature (40°C) then cool slowly.
Safety Note: Methyl acrylate is a lachrymator and potential sensitizer. Handle in a fume hood. Palladium residues must be scavenged (e.g., with SiliaMetS®) if the product is for late-stage pharma use.
References
Synthesis of 1,5-Naphthyridines (Review):
Litvic, M. et al. "Synthetic Strategies, Reactivity and Applications of 1,5-Naphthyridines."[10] Molecules, 2021.[6][11]
Heck Reaction on Pyridines:
Cvetovich, R. J. et al. "Unique tandem Heck-lactamization naphthyridinone ring formation."[12] Journal of Organic Chemistry, 2006.[12]
Bromination of Aminopyridines:
"Synthesis of 3-amino-2-bromo-6-methoxypyridine."[1] ChemicalBook Protocols.
General Naphthyridine Scaffolds in Medicinal Chemistry:
"1,6-Naphthyridin-2(1H)-ones: Synthesis and Biomedical Applications." MDPI Pharmaceuticals, 2021.
[1]
Author: BenchChem Technical Support Team. Date: February 2026
Technical Support Center: Advanced Heterocyclic Chemistry Division
Ticket #492-NAPA: Yield Optimization for 1,5-Naphthyridine Scaffolds
Subject: Troubleshooting Low Yields in 4-Hydroxy-6-methoxy-1,5-naphthyridin-2(1H)-one Synthesis
Assigned Specialist: Senior Application Scientist, Process Chemistry Group
Executive Summary & Diagnosis
User Problem:
You are attempting to synthesize 4-Hydroxy-6-methoxy-1,5-naphthyridin-2(1H)-one (also known as the 2,4-dihydroxy tautomer) starting from 3-amino-6-methoxypyridine . You are likely observing:
Low conversion rates (<30%).
"Tarring" or carbonization during the high-temperature cyclization step.
Demethylation impurities (formation of the 6-hydroxy analogue), which are difficult to separate.
Root Cause Analysis:
The synthesis of 1,5-naphthyridines from electron-rich aminopyridines faces two opposing thermodynamic challenges:
Nucleophilicity Barrier: The amino group at position 3 of the pyridine ring is weakly nucleophilic due to the electron-withdrawing nature of the ring nitrogen (despite the donating effect of the 6-methoxy group). This makes the initial condensation with diethyl malonate sluggish.
Thermal Fragility: The standard Conrad-Limpach or Knorr cyclization requires high temperatures (>220°C). Prolonged exposure to these temperatures promotes the cleavage of the methyl ether (demethylation) and oxidative polymerization of the electron-rich pyridine ring.
The Solution: The "Flash-Cyclization" Protocol
To solve this, we must decouple the amide formation (kinetic step) from the ring closure (thermodynamic step). We recommend abandoning the "one-pot" neat fusion method in favor of a Two-Stage Isolation Protocol .
Stage 1: Accelerated Amide Formation
Goal: Force the formation of the intermediate ethyl N-(6-methoxypyridin-3-yl)malonamate without thermally degrading the starting material.
Protocol:
Reagents: Mix 3-amino-6-methoxypyridine (1.0 eq) with Diethyl malonate (5.0 eq).
Note: The large excess acts as a solvent and drives equilibrium.
Catalyst: Add Zinc Chloride (ZnCl₂) (0.1 eq).
Mechanism:[1][2] Zn(II) activates the carbonyl of the malonate ester, making it more susceptible to nucleophilic attack by the sluggish pyridyl amine.
Conditions: Heat to 140°C with a distillation head attached.
Process Control: You must continuously remove ethanol. The reaction is complete when ethanol evolution ceases (typically 2-4 hours).
Isolation (Critical): Do NOT proceed directly to high heat. Cool the mixture. Dilute with Ethanol/Water and precipitate the intermediate amide. Filter and dry.
Why? Impurities from this step act as nucleation sites for polymerization in the next step.
Stage 2: High-Dilution "Flash" Cyclization
Goal: Effect ring closure while minimizing the residence time of the product at decomposition temperatures.
Protocol:
Solvent: Heat Dowtherm A (Diphenyl ether/biphenyl eutectic) to a rolling reflux (~255°C ).
Addition: Dissolve/suspend your isolated amide intermediate from Stage 1 in a minimal amount of hot Dowtherm A or warm chlorobenzene.
Technique: Add the intermediate solution dropwise to the boiling solvent over 20 minutes.
Thermodynamic Logic: This maintains the high temperature required for the activation energy of cyclization while keeping the concentration of unreacted intermediate low, preventing intermolecular side reactions.
Quench: Once addition is complete, reflux for only 15 minutes (monitor by TLC). Then rapidly cool the vessel to room temperature (ice bath).
Workup: Dilute the resulting sludge with n-Hexane (3 volumes). The product, 4-Hydroxy-6-methoxy-1,5-naphthyridin-2(1H)-one, will precipitate as a solid. Filter and wash copiously with hexane to remove Dowtherm A.
Data & Solvent Selection Guide
The choice of solvent and temperature is the primary determinant of yield.
Solvent System
Temperature
Yield Potential
Risk Profile
Recommendation
Neat (Fusion)
180-200°C
Low (15-25%)
High. Polymerization dominates; difficult workup.
Avoid
PPA (Polyphosphoric Acid)
120-140°C
Medium (40%)
Critical Failure: High risk of O-demethylation (cleaving the methoxy group) due to strong acidity.
Avoid for Methoxy targets
Diphenyl Ether (Dowtherm A)
255°C
High (65-75%)
Moderate. Requires rapid cooling to prevent degradation.
Recommended
Ethylene Glycol
190°C
Low (<20%)
Temperature often insufficient for naphthyridine ring closure.
Not Suitable
Visual Workflows (Graphviz)
Diagram 1: Optimized Synthetic Pathway
This flowchart visualizes the critical separation of the kinetic and thermodynamic steps.
Caption: The optimized "Two-Stage" protocol separates amide formation from cyclization to maximize yield.
Diagram 2: Troubleshooting Logic Tree
Use this decision tree to diagnose specific failure modes in your current experiment.
Caption: Diagnostic logic for common failure modes in naphthyridine synthesis.
Frequently Asked Questions (FAQ)
Q: Can I use Meldrum's acid instead of diethyl malonate?A: Yes, and this is often a superior method for very unreactive amines. Reacting the amine with Meldrum's acid in refluxing acetonitrile yields the corresponding malonamic acid. However, you must then esterify this acid (MeOH/H2SO4) before the high-temperature cyclization, or use a specific "flash vacuum pyrolysis" setup. For standard lab equipment, the ZnCl₂-catalyzed diethyl malonate route is more robust.
Q: My product is insoluble in everything. How do I characterize it?A: 4-Hydroxy-2-quinolones and naphthyridinones are notoriously insoluble due to strong intermolecular hydrogen bonding (forming a ribbon-like lattice).
NMR: Use TFA-d (Trifluoroacetic acid-d) or DMSO-d6 with gentle heating.
Purification: Do not attempt column chromatography. Purify by reprecipitation: Dissolve in hot dilute NaOH (forms the sodium salt), filter off insolubles, and re-acidify with acetic acid to precipitate the pure product.
Q: Why does the reaction turn black instantly in Dowtherm A?A: This indicates the presence of oxygen. 1,5-naphthyridines are electron-rich and prone to oxidation at 250°C. You must degas the Dowtherm A with a stream of Nitrogen or Argon for 30 minutes prior to heating and maintain an inert blanket during the reaction.
References
Fuertes, M., et al. (2020).[3] "Fused 1,5-Naphthyridines: Synthetic Tools and Applications." Molecules, 25(15), 3508.[3] Link
Key Insight: Comprehensive review of synthetic strategies for 1,5-naphthyridines, highlighting the limitations of Skraup syntheses and the utility of malonate condens
Litvinov, V. P., et al. (2000). "Synthesis and properties of 1,5-naphthyridines." Russian Chemical Reviews, 69(1), 81.
Key Insight: foundational text on the tautomerism (2,4-dione vs 4-hydroxy-2-one) and solubility profiles of these scaffolds.
Heber, D., & Heers, C. (1998). "Synthesis of 1,5-naphthyridines from 3-aminopyridine derivatives." Tetrahedron, 54(32), 9369-9374.
Key Insight: Establishes the protocol for using Meldrum's acid equivalents in naphthyridine synthesis.
Author: BenchChem Technical Support Team. Date: February 2026
Topic: Troubleshooting Regioselectivity in Naphthyridine Synthesis
Ticket ID: NAPH-REGIO-001
Status: Open
Assigned Specialist: Senior Application Scientist
Introduction: The Regioselectivity Challenge
Naphthyridines (diaza-naphthalenes) are privileged scaffolds in medicinal chemistry, serving as core structures for kinase inhibitors, antibiotics (e.g., fluoroquinolones), and antitumor agents.[1] However, their synthesis is plagued by a critical failure mode: Regiochemical Ambiguity .
When condensing unsymmetrical precursors, the reaction pathway often bifurcates, yielding isomeric mixtures (e.g., 1,5- vs. 1,7-naphthyridine) that are difficult to separate. This guide moves beyond standard textbook mechanisms to address the specific decision points where regioselectivity is lost and provides protocols to regain control.
Module 1: The 3-Aminopyridine Divergence (Gould-Jacobs & Skraup)
User Issue: "I am subjecting 3-aminopyridine to Gould-Jacobs conditions (EMME), aiming for the 1,5-naphthyridine core, but I am observing significant formation of the 1,7-isomer or intractable mixtures."
Diagnostic Analysis
The cyclization of 3-aminopyridine derivatives involves an electrophilic attack on the pyridine ring. The nitrogen atom of the pyridine ring exerts a directing effect.
Electronic Control: The ring nitrogen is electron-withdrawing, deactivating the ring. However, the amino group activates the ortho and para positions. For 3-aminopyridine, the positions available for cyclization are C2 (ortho) and C4 (para).
The Conflict: Electronic structure favors C2 attack (forming 1,5-naphthyridine) due to bond fixation and proximity. However, C2 is sterically flanked by the pyridine nitrogen, while C4 is sterically open.
Troubleshooting Protocol
Variable
Recommendation
Mechanism of Action
Temperature
Increase to >250°C
High thermal energy is required to overcome the activation barrier for aromatic substitution on the electron-deficient pyridine ring. Use Dowtherm A or Diphenyl ether.
Blocking Groups
Substituent at C2
If the 1,7-isomer is strictly required, introduce a halogen (Cl/Br) at C2 to block the 1,5-pathway.
Acid Catalysis
Polyphosphoric Acid (PPA)
For Skraup-like variations, PPA allows lower temperature cyclization and often improves selectivity toward the 1,5-isomer by protonating the pyridine nitrogen, altering electronic distribution.
Visualizing the Bifurcation
Caption: Decision tree for the thermal cyclization of 3-aminopyridine derivatives. Standard thermal conditions favor C2 closure (1,5-isomer).
User Issue: "I am condensing 2-aminonicotinaldehyde with 2-butanone. I need the 2-ethyl isomer, but I keep getting the 3-methyl isomer."
Diagnostic Analysis
The Friedländer synthesis involves an aldol-type condensation followed by cyclodehydration. Regioselectivity is dictated by which alpha-proton of the ketone is deprotonated (enolized) to attack the aldehyde.
Kinetic Control (Acid/Steric Base): Favors deprotonation of the less substituted carbon (Methyl group).
Thermodynamic Control (Base/Heat): Favors deprotonation of the more substituted carbon (Methylene group) to form the more stable enolate.
The "Switch" Protocol
To control the regiochemistry of 2-aminonicotinaldehyde + 2-butanone (or similar unsymmetrical ketones):
Target Isomer
Reaction Condition
Catalyst System
Mechanism
3-Methyl-2-substituted (Internal attack)
Thermodynamic
KOH / EtOH / Reflux
Base equilibrates enolates; the more substituted enolate (internal alkene stability) reacts.
2-Ethyl/Propyl (Terminal attack)
Kinetic
Glacial Acetic Acid + H₂SO₄ (cat)
Acid-catalyzed enolization occurs faster at the less hindered terminal methyl group.
Green Alternative
Aqueous
Choline Hydroxide (ChOH)
Acts as a phase-transfer catalyst in water; typically mimics thermodynamic outcomes but with easier workup.
Step-by-Step Protocol: Green Synthesis (Choline Hydroxide)
Based on recent improvements in sustainable synthesis.
Preparation: In a round-bottom flask, dissolve 2-aminonicotinaldehyde (1.0 equiv) in deionized water (2 mL/mmol).
Addition: Add the unsymmetrical ketone (e.g., 2-butanone, 1.1 equiv).
Catalysis: Add Choline Hydroxide (45 wt% in H₂O, 5 mol%).
Reaction: Stir at 50°C for 4–6 hours. Monitor by TLC.[2]
Workup: The product often precipitates. Filter and wash with cold water.[1] If oil forms, extract with ethyl acetate (EtOAc), dry over Na₂SO₄, and concentrate.
User Issue: "I have a solid product, but I cannot confirm if it is the 1,5- or 1,7-isomer. Mass spec is identical."
NMR Diagnostic Criteria
Proton NMR (
H-NMR) is the definitive tool. You must look at the coupling constants () and symmetry.
1,5-Naphthyridine (C2h Symmetry)
Signal Count: High symmetry makes equivalent protons. You will see fewer signals than expected for the formula.
Key Coupling:
and (pyridine-like couplings).
Shift Pattern:
-protons (C2, C6): Most downfield (~8.9–9.0 ppm).
-protons (C4, C8): ~8.4 ppm.
-protons (C3, C7): ~7.8 ppm.
Crucial: The spectrum appears as a simplified set of 3 distinct aromatic environments (if unsubstituted).
1,7-Naphthyridine (Cs Symmetry)
Signal Count: Lower symmetry. Most protons are chemically distinct.
Key Feature: Look for the isolated singlet (or narrow doublet) of the proton at C8 (flanked by two nitrogens in the fused system context).
Coupling: The coupling constants on the pyridine ring (N1 side) will differ from the pyridine ring (N7 side).
Analytical Comparison Table
Feature
1,5-Naphthyridine
1,7-Naphthyridine
Symmetry
High ()
Low ()
# of 1H Signals (Unsubst.)
3 (dd, dd, dd)
6 (distinct signals)
C-13 NMR Signals
4
8
Diagnostic Peak
Clean doublet-of-doublets at ~7.8 ppm ( Hz)
Singlet/narrow signal at C8 (very deshielded)
FAQ: Common Failures
Q1: My Gould-Jacobs reaction turns into a black tar at 250°C. What is happening?
A: This is oxidative polymerization.
Fix: Ensure the reaction is run under a strict Nitrogen or Argon atmosphere .
Fix: Switch solvent to Diphenyl ether (b.p. 259°C) which is stable, rather than running neat.
Q2: Can I use microwave irradiation to improve regioselectivity?
A: Yes. Microwave heating (250°C, 5-10 mins) often favors the kinetic product and reduces thermal degradation compared to prolonged reflux. It is particularly effective for the cyclization step in Gould-Jacobs protocols.
Q3: In Friedländer synthesis, the aldehyde is not reacting.
A: 2-aminonicotinaldehyde is prone to self-condensation (dimerization).
Fix: Always add the ketone before adding the base/acid catalyst.
Fix: Use fresh aldehyde (recrystallized from petroleum ether).
References
BenchChem. Application Notes and Protocols for the Friedländer Synthesis of 1,8-Naphthyridine Derivatives. (2025).[1][2]
National Institutes of Health (NIH). Interactions of 1,5-naphthyridine with Pd(en)Cl2 or 2 in aqueous solution. (PMC3169193).
ResearchGate. Regioselectivity of the Gould–Jacobs Reaction. (2022).[3]
SelectScience. Gould-Jacobs Quinoline-forming Reaction: A Comparison of Heating using Microwave Irradiation.
Royal Society of Chemistry (RSC). Multicomponent strategies for synthesizing naphthyridine derivatives: recent advances and mechanistic insights.[4] Organic & Biomolecular Chemistry.[1][2][3][4][5][6]
Removing side-products in the methoxylation of 1,5-naphthyridines
Topic: Role: Senior Application Scientist Audience: Drug Discovery Chemists & Process Engineers Technical Support Center: Methoxylation of 1,5-Naphthyridines Welcome to the technical guide for optimizing the synthesis of...
Author: BenchChem Technical Support Team. Date: February 2026
Topic:Role: Senior Application Scientist
Audience: Drug Discovery Chemists & Process Engineers
Technical Support Center: Methoxylation of 1,5-Naphthyridines
Welcome to the technical guide for optimizing the synthesis of methoxy-1,5-naphthyridines. This scaffold is a critical pharmacophore in kinase inhibitors and anti-infectives. However, the electron-deficient nature of the 1,5-naphthyridine ring creates a specific profile of side-reactions—primarily hydrolysis and regiochemical ambiguity—that requires precise control.
This guide moves beyond basic recipes to address the causality of impurity formation and provides self-validating protocols for purification.
Q1: I am observing a significant amount of a high-polarity impurity despite using anhydrous conditions. What is it, and how do I stop it?
Diagnosis: The impurity is almost certainly the 1,5-naphthyridinone (hydrolysis product).
Mechanism: 1,5-naphthyridines are highly electron-deficient (π-deficient). While this facilitates Nucleophilic Aromatic Substitution (
), it also makes the halide extremely susceptible to hydrolysis by even trace amounts of water, especially under the basic conditions required for methoxylation. The resulting hydroxy-naphthyridine tautomerizes to the thermodynamically stable amide (naphthyridinone) form, which is difficult to remove by standard chromatography.
Corrective Protocol:
Reagent Quality: Do not use "aged" Sodium Methoxide (NaOMe) bottles. NaOMe is hygroscopic and forms NaOH upon exposure to moisture. NaOH is a harder nucleophile and, in the presence of trace water, accelerates hydrolysis. Use freshly prepared NaOMe (dissolve Na metal in anhydrous MeOH) or a fresh bottle of 5.4 M solution.
Solvent Drying: Methanol must be dried (Mg/I₂ or molecular sieves) to <50 ppm water content.
Stoichiometry: Use a slight excess of NaOMe (1.1–1.2 eq). Large excesses promote bis-substitution (if di-halo) or ring degradation.
Q2: My LC-MS shows a mass corresponding to the product (+31 Da vs starting material) but the NMR is messy. Could this be N-alkylation?
Analysis: If you are performing direct alkylation of a naphthyridinone using Methyl Iodide (MeI) and a base (e.g.,
), N-alkylation is a major competitor to O-alkylation.
O-product (Desired): Aromatic methoxy signal (
4.0–4.1 ppm).
N-product (Side-product): N-methyl amide signal (
3.6–3.8 ppm) and loss of aromaticity in that ring.
Recommendation: Switch to the
route (Halide + NaOMe). The pathway is regiospecific for the carbon center, completely avoiding N-alkylation issues inherent to the ambident nucleophilicity of the lactam/lactim tautomer.
Module 2: Work-up & Purification Strategies
Q3: The hydrolysis side-product co-elutes with my product on silica. How can I separate them without running a difficult column?
Solution: Utilize the pKa difference between the methoxy product and the naphthyridinone impurity.
Methoxy-1,5-naphthyridine: Basic (
of conjugate acid ~3–4). Neutral in organic solvents.
1,5-Naphthyridinone: Weakly acidic/phenolic character (
~9–10) due to the lactam-lactim tautomerism.
Self-Validating Extraction Protocol:
Quench: Evaporate MeOH (critical to prevent phase miscibility). Resuspend residue in DCM or EtOAc.
Base Wash: Wash the organic layer with 1M NaOH .
Why? The naphthyridinone is deprotonated to the water-soluble sodium naphthyridinate. The neutral methoxy product remains in the organic layer.
Validation: Check the aqueous layer by TLC. If the baseline spot (impurity) is in the aqueous and the UV-active mobile spot is in the organic, separation is successful.
Acid Wash (Optional): If the product is trapped in the aqueous phase (rare, unless amine substituents are present), extract the organic phase with 1M HCl. The product moves to the aqueous phase as the salt; neutral impurities remain in organic. Basify the aqueous layer and re-extract.
Q4: How do I remove regioisomers if I started with a di-halo substrate (e.g., 2,6-dichloro-1,5-naphthyridine)?
Strategy: Regioisomers often have very similar polarities. Recrystallization is superior to flash chromatography here.
Solvent System: Hexane/EtOAc or Heptane/Toluene.
Logic: The symmetric regioisomer often packs better and crystallizes first.
Chromatography Tip: If you must use a column, use DCM:MeOH (98:2) rather than Hexane:EtOAc. The nitrogen lone pairs interact differently with silica in chlorinated solvents, often improving resolution for naphthyridines.
Visualizing the Impurity Landscape
The following diagram maps the formation of key side-products and the logic gates for their removal.
Figure 1: Reaction pathways and pH-dependent separation logic for methoxylation of 1,5-naphthyridines.
Summary of Troubleshooting Data
Issue
Observation
Root Cause
Corrective Action
Hydrolysis
High polarity spot, insoluble in DCM.
Wet MeOH or aged NaOMe (NaOH presence).
Dry MeOH over 3Å sieves; use fresh Na metal.
Incomplete Rxn
Starting material remains after 24h.
Low temperature or poor solubility.
Switch solvent to DMSO/MeOH (10:1) mix; heat to 80°C.
N-Alkylation
Mass +14 Da (vs SM) or +31 Da (vs SM) with amide CO stretch.
Used Naphthyridinone + MeI (Ambident nucleophile).
Controlling tautomerization during NMR analysis of naphthyridinones
Introduction: The "Invisible" Equilibrium Naphthyridinones, particularly 1,8-naphthyridin-2-ones , are privileged scaffolds in kinase inhibitor discovery. However, they present a notorious challenge in NMR spectroscopy:...
Author: BenchChem Technical Support Team. Date: February 2026
Introduction: The "Invisible" Equilibrium
Naphthyridinones, particularly 1,8-naphthyridin-2-ones , are privileged scaffolds in kinase inhibitor discovery. However, they present a notorious challenge in NMR spectroscopy: prototropic tautomerization .
The hydrogen on the lactam nitrogen (N-H) is labile. It exchanges with the oxygen (lactim form) or other nitrogen centers.[1] When this exchange rate (
) approaches the frequency difference between the tautomers () on the NMR timescale (), you do not see two distinct species, nor one sharp average. You see line broadening , "missing" protons, or integration errors.
This guide provides a self-validating workflow to control this equilibrium, ensuring your structural data is accurate and publication-ready.
Diagnostic Workflow
Before altering your sample, confirm that tautomerism—not aggregation or paramagnetism—is the culprit.
Interactive Troubleshooting Logic
Figure 1: Decision tree for diagnosing line-broadening issues in heterocyclic NMR.
The Concept: Tautomers have different dipole moments. The lactam form (C=O, N-H) is generally more polar than the lactim form (C-OH, N=). By changing the solvent dielectric constant (
), you can shift the equilibrium entirely to one side, effectively "freezing" the spectrum.
Protocol: The Solvent Screen
Do not default to CDCl₃. For naphthyridinones, CDCl₃ often encourages dimerization (intermolecular H-bonding) or allows rapid exchange, resulting in broad blobs.
Primary Choice. Usually yields sharp lactam signals.
Methanol-d₄
32.7
Mixed Mode. Both donor/acceptor. Can facilitate proton exchange (broadening).
Use only if DMSO fails.
Acetone-d₆
20.7
Intermediate. Good for low-temp work (freezing point -94°C).
Use for Low-T VT-NMR.
CDCl₃
4.8
Destabilizes. Promotes dimerization and lactim tautomer.
Avoid unless detecting intramolecular H-bonds.
Expert Insight:
If you observe broad signals in CDCl₃, switch immediately to DMSO-d₆ . The sulfoxide oxygen acts as a hard hydrogen bond acceptor, locking the N-H proton and preventing the intermolecular "proton hopping" that causes broadening.
Module 2: Variable Temperature (Kinetic Control)
The Concept: NMR timescales are defined by the lifetime of the spin state.
Slow Exchange:
(Two distinct sets of peaks).
Fast Exchange:
(One sharp, averaged peak).
Intermediate (Coalescence):
(Broad/flat baseline).
We rarely want to be at coalescence. We must push the system to the Fast or Slow limit.
Protocol: VT-NMR Optimization
Preparation: Dissolve 5-10 mg of sample in DMSO-d₆ (safe up to 100°C) or Tetrachloroethane-d₂ (for high T in non-polar).
The Heating Cycle (Fast Limit):
Heat sample to 323 K (50°C) .
Acquire a quick 1H scan.
Result: If peaks sharpen, you are pushing toward the fast exchange limit. Continue heating to 353 K (80°C) if stability permits.
Why: Heating increases the exchange rate
, pushing it past the frequency difference .
The Cooling Cycle (Slow Limit):
Use Acetone-d₆ or DMF-d₇. Cool to 233 K (-40°C) .
Result: Exchange slows down. You may see two distinct sets of peaks (e.g., 80% Lactam, 20% Lactim).
Why: Useful for characterizing minor tautomers but often results in complex spectra.[2]
Module 3: Chemical Locking (The "Nuclear" Option)
If solvent and temperature fail, you must chemically intervene to stop the exchange.
Technique A: The TFA "Proton Lock"
Add 1-2 drops of Trifluoroacetic acid-d (TFA-d) to your NMR tube.
Mechanism: Naphthyridinones are basic. TFA protonates the most basic nitrogen (usually the pyridine-like N in the ring).
Result: This forms a stable cation. Proton exchange is quenched because the site is now fully occupied.
Outcome: Peaks instantly sharpen.
Warning: This changes the chemical shifts significantly.[3] Report data as "Sample + TFA-d".
Technique B: 1H-15N HMBC (The Definitive Proof)
If you cannot determine if you have the Lactam (NH) or Lactim (OH) form, run a 1H-15N HMBC .
Lactam Nitrogen (N-H): Chemical shift
150-170 ppm (relative to liq. NH₃).
Lactim Nitrogen (N=C): Chemical shift
240-300 ppm .
Why: The 15N chemical shift is extremely sensitive to protonation state and double-bond character.
Scientific Mechanism Visualization
Understanding the proton transfer pathway helps predict which method will work.
Figure 2: The equilibrium pathway. Intermolecular transfer (dimerization) is the primary cause of broadening in non-polar solvents.
Frequently Asked Questions (FAQ)
Q: My spectrum is sharp in DMSO but broad in CDCl₃. Which is the "real" structure?A: Both are real, but the DMSO spectrum (Lactam) is likely the biologically relevant form (mimicking aqueous environment). The broadening in CDCl₃ indicates an intermediate exchange rate or dimerization, not a purity issue.
Q: Can I use D₂O exchange to prove the NH signal?A: Yes. Add D₂O to the tube. The broad NH/OH signal will disappear (exchange with D), while C-H signals remain. If a signal doesn't disappear, it's not an exchangeable tautomeric proton.
Q: I see "extra" small peaks in the aromatic region. Is it an impurity?A: Check the integration. If the "impurity" peaks sum with the main peaks to integers (e.g., 0.9H + 0.1H = 1.0H), you are seeing slow exchange tautomers. Run the sample at high temperature; if they coalesce into one peak, it is a tautomer, not an impurity.
References
Alkorta, I., et al. (2012). "Identification of Lactam-Lactim Tautomers of Aromatic Heterocycles in Aqueous Solution Using 2D IR Spectroscopy." The Journal of Physical Chemistry Letters, 3(22), 3302–3306. Link
Claramunt, R. M., & Elguero, J. (2006). "The Use of NMR Spectroscopy to Study Tautomerism." Bohrium / ResearchGate. Link
Huc, I., et al. (1998).[3] "Role of lactam vs. lactim tautomers in 2(1H)-pyridone catalysis." Journal of the Chemical Society, Perkin Transactions 2.[3] Link
Reich, H. J. "Dynamic NMR Spectroscopy." University of Wisconsin-Madison Chemistry Department. (Authoritative educational resource on coalescence and exchange rates). Link
Technical Support Center: Purification of 1,5-Naphthyridine Isomers
The following technical guide is structured as a Tier 3 Support resource, designed for organic chemists and process engineers dealing with the synthesis and purification of 1,5-naphthyridine. Ticket ID: NAP-15-PUR-001 To...
Author: BenchChem Technical Support Team. Date: February 2026
The following technical guide is structured as a Tier 3 Support resource, designed for organic chemists and process engineers dealing with the synthesis and purification of 1,5-naphthyridine.
The primary challenge in synthesizing 1,5-naphthyridine (1,5-Napy) via the Skraup reaction of 3-aminopyridine is the formation of the regioisomer 1,7-naphthyridine (1,7-Napy). Both isomers possess similar physical properties, making separation difficult.
Target (1,5-Napy): Symmetric, MP ~75°C.
Impurity (1,7-Napy): Asymmetric, MP ~60–65°C, diagnostic NMR singlet at ~9.6 ppm.
This guide details a proven workflow to isolate the 1,5-isomer using steam distillation (for tar removal), fractional crystallization (enrichment), and flash chromatography (final purification).
Part 1: The Workflow (Visualized)
The following flowchart outlines the logic for recovering pure 1,5-naphthyridine from a crude Skraup reaction mixture.
Caption: Purification workflow from crude Skraup reaction to isolated 1,5-naphthyridine.
Part 2: Troubleshooting & Protocols
Module A: Handling the Crude Mixture (Tars & Steam)
Q: The reaction mixture is a viscous black tar. Direct extraction with DCM yields an emulsion. How do I proceed?A: Do not attempt direct extraction on the crude Skraup tar. The polymerization byproducts (tars) act as surfactants.
Basify: Pour the acidic reaction mixture onto ice and basify with 40% NaOH to pH > 10.
Steam Distillation: This is the non-negotiable step. 1,5-naphthyridine is volatile with steam. Pass steam through the mixture until the distillate runs clear (usually requires collecting 2–4 Liters of distillate for a 50g scale reaction).
Extraction: Extract the distillate with Dichloromethane (DCM) or Chloroform. The tars remain in the boiling flask.
Q: I am losing product during the aqueous workup. Is it water-soluble?A: Yes, naphthyridines have moderate water solubility due to the nitrogen lone pairs.
Fix: Saturate the aqueous distillate with NaCl (salting out) before extraction.
Fix: Use continuous liquid-liquid extraction if yields are low.
Module B: Separation of Isomers (1,5 vs. 1,7)
Q: How do I separate the 1,5-isomer from the 1,7-isomer?A: You have two primary levers: Symmetry (Crystallization) and Polarity (Chromatography) .
Protocol 1: Fractional Crystallization (Enrichment)
1,5-Naphthyridine (MP 75°C) is more symmetric and packs better than 1,7-naphthyridine (MP ~60–65°C).
Solvent: Light Petroleum Ether or Hexane.
Method: Dissolve the crude solid in minimum boiling petroleum ether. Cool slowly to 0°C.
Result: 1,7-Naphthyridine is less soluble in cold petroleum ether and often precipitates first or forms a distinct crop. However, because the MPs are close, this method is best for enrichment rather than total separation.
Protocol 2: Flash Chromatography (High Purity)
This is the recommended method for >98% purity.
Stationary Phase: Silica Gel (230–400 mesh).
Mobile Phase: Gradient elution. Start with 100% DCM, then slowly increase Methanol (0%
5% MeOH).
Alternative: Ethyl Acetate/Hexane (start 1:4, gradient to 1:1).
Elution Order: 1,5-naphthyridine typically elutes after 1,7-naphthyridine on silica due to slightly higher basicity/interaction with silanols, though this can vary by solvent system. Always run a TLC.
Q: Can I use sublimation?A: Yes. Both isomers sublime.
Conditions: 80–90°C at 0.5 mmHg.
Utility: Sublimation is excellent for removing non-volatile inorganic salts or traces of tar carried over, but it is ineffective for separating the 1,5 and 1,7 isomers from each other as their vapor pressures are too similar.
Part 3: Analytical Validation (The "Truth" Test)
You cannot rely on Melting Point alone due to the proximity of the values (60°C vs 75°C). 1H NMR is required.
Q: How do I distinguish 1,5-Napy from 1,7-Napy in NMR?A: Look for the "Symmetry Check" and the "Diagnostic Singlet."
Feature
1,5-Naphthyridine (Target)
1,7-Naphthyridine (Impurity)
Symmetry
C2h Symmetric (Centrosymmetric)
Asymmetric
# of Signals
3 distinct signals (Integration 2:2:2)
6 distinct signals (Integration 1:1:1:1:1:1)
Diagnostic Peak
No singlet. All peaks are doublets/multiplets.
Singlet (s) at ~9.5–9.7 ppm (H-8)
H-2 Shift
~8.95 ppm (dd)
~9.14 ppm (dd)
H-4 Shift
~8.40 ppm (dd)
~8.50 ppm (dd)
Diagnostic Logic:
If you see a singlet > 9.0 ppm , you have 1,7-naphthyridine .
If your spectrum has only 3 signal clusters in the aromatic region, you have pure 1,5-naphthyridine .
Rapoport, H., & Batcho, A. D. (1963). The Synthesis of the 1,5-, 1,7-, and 1,6-Naphthyridines. The Journal of Organic Chemistry, 28(7), 1753–1759.
Paudler, W. W., & Kress, T. J. (1967). Naphthyridine Chemistry. V. The Synthesis of Some 1,5- and 1,6-Naphthyridines. The Journal of Organic Chemistry, 32(3), 832–834.
Litvinov, V. P. (2004). Advances in the Chemistry of Naphthyridines. Russian Chemical Reviews, 73(7).
Brown, D. J. (2008).[2] The Naphthyridines: The Chemistry of Heterocyclic Compounds, Volume 63. Wiley-Interscience.
BenchChem Technical Support. (2025). Skraup Synthesis of Naphthyridines.
Minimizing decomposition of 4-hydroxy-1,5-naphthyridines under basic conditions
A Guide to Minimizing Decomposition Under Basic Conditions Welcome to the technical support center for 4-hydroxy-1,5-naphthyridines. This guide is designed for researchers, medicinal chemists, and drug development profes...
Author: BenchChem Technical Support Team. Date: February 2026
A Guide to Minimizing Decomposition Under Basic Conditions
Welcome to the technical support center for 4-hydroxy-1,5-naphthyridines. This guide is designed for researchers, medicinal chemists, and drug development professionals who are encountering stability challenges with this important heterocyclic scaffold, particularly under basic (alkaline) conditions. As a Senior Application Scientist, my goal is to provide you with not just protocols, but the underlying chemical logic to empower you to troubleshoot and optimize your experimental outcomes.
Part 1: Understanding the Instability of 4-Hydroxy-1,5-Naphthyridines
The 4-hydroxy-1,5-naphthyridine core is a valuable pharmacophore, but its inherent chemical properties can lead to degradation in alkaline environments. Understanding the potential decomposition pathways is the first step toward effective mitigation.
Under basic conditions, the hydroxyl group at the C4 position is deprotonated to form a phenoxide-like anion. This dramatically alters the electron distribution within the heterocyclic ring system, making it susceptible to two primary degradation pathways: oxidation and hydrolytic ring-opening .
Oxidative Decomposition: The electron-rich nature of the phenoxide intermediate makes the naphthyridine ring system highly susceptible to oxidation. The presence of dissolved oxygen in the reaction media or exposure to atmospheric oxygen can initiate a cascade of reactions, leading to the formation of colored impurities, polymeric materials, or ring-cleaved byproducts. This is often the primary cause of the dark discoloration observed in basic solutions of these compounds.
Base-Catalyzed Hydrolysis (Ring-Opening): While the anionic form of related hydroxy-heterocycles like hydroxycoumarins has shown some resistance to direct hydrolytic attack compared to the neutral species, strong basic conditions, especially when coupled with elevated temperatures, can promote nucleophilic attack by hydroxide ions.[1] This can lead to the cleavage of the pyridine ring, resulting in a complex mixture of degradation products. The microbial degradation of the related 4-hydroxypyridine scaffold is known to proceed via hydroxylation followed by ring fission, indicating the inherent susceptibility of the ring to cleavage.[2]
The interplay of these factors means that reaction conditions must be meticulously controlled to preserve the integrity of the 4-hydroxy-1,5-naphthyridine core.
Part 2: Troubleshooting Guide & FAQs
This section is formatted in a question-and-answer style to directly address the common issues encountered during experimentation.
Question 1: My reaction mixture containing a 4-hydroxy-1,5-naphthyridine derivative is turning dark brown/black after adding a base (e.g., NaOH, K2CO3). What is happening and how can I prevent it?
Answer:
This is a classic sign of oxidative decomposition. The phenoxide formed under basic conditions is likely being oxidized.
Causality: The electron-rich aromatic system is highly sensitive to oxidation, which is often catalyzed by trace metals and accelerated by oxygen.
Troubleshooting Steps:
Deoxygenate Your Solvents: Before adding your reagents, thoroughly degas all solvents. This can be achieved by bubbling an inert gas (argon or nitrogen) through the solvent for 20-30 minutes or by using a freeze-pump-thaw technique for more sensitive reactions.
Maintain an Inert Atmosphere: Run your reaction under a positive pressure of argon or nitrogen. This prevents atmospheric oxygen from entering the reaction vessel.
Consider an Antioxidant: For particularly sensitive substrates, the addition of a small amount of an antioxidant, such as butylated hydroxytoluene (BHT) or ascorbic acid, can quench radical chain reactions that lead to decomposition.[3] Always run a small-scale control reaction to ensure the antioxidant does not interfere with your desired transformation.
Use High-Purity Reagents and Solvents: Trace metal impurities can catalyze oxidation. Use high-purity, and if necessary, metal-free grades of reagents and solvents.
Question 2: I am observing multiple new peaks in my HPLC analysis after a basic workup, and the peak corresponding to my starting material is significantly diminished. How can I confirm if this is decomposition and what can I do about it?
Answer:
The appearance of new, often more polar, peaks is indicative of degradation. You are likely observing a mixture of oxidized and ring-opened byproducts.
Causality: The high pH environment during your workup is causing decomposition. The longer your compound is exposed to these conditions, the more extensive the degradation will be.
Troubleshooting Steps:
Minimize Exposure Time to Base: If a basic wash is necessary, perform it quickly and with chilled solutions to slow down the rate of decomposition. Do not let your product sit in a basic aqueous layer for an extended period.
Use a Milder Base: If your protocol allows, consider using a weaker or non-nucleophilic organic base (e.g., triethylamine, DIPEA) instead of strong inorganic bases like NaOH or KOH.
pH Control during Workup: After a basic extraction, immediately neutralize the organic layer with a mild acidic wash (e.g., saturated ammonium chloride) or a wash with brine to remove residual base.
Forced Degradation Study: To confirm that the new peaks are indeed degradation products, perform a small-scale forced degradation study.[4] Treat a pure sample of your starting material with the basic conditions you are using (e.g., 0.1 M NaOH at room temperature) and monitor the formation of the new peaks by HPLC over time.[5]
Question 3: My yield is consistently low for a reaction involving a 4-hydroxy-1,5-naphthyridine, and I suspect it's degrading during the reaction. How can I design an experiment to test for and minimize this?
Answer:
Low yields in the presence of base are a strong indicator of compound instability under the reaction conditions. A systematic approach is needed to identify the optimal, stability-preserving conditions.
Causality: The combination of base, temperature, and reaction time is likely causing significant decomposition of your starting material or product.
Troubleshooting Steps:
Temperature Optimization: If your reaction is heated, try running it at a lower temperature. Even a 10 °C reduction can significantly decrease the rate of degradation.
Base Stoichiometry: Use the minimum effective amount of base. An excess of base will increase the rate of decomposition.
Reaction Monitoring: Take aliquots from your reaction at regular intervals and analyze them by HPLC. This will allow you to determine the point at which product formation plateaus and degradation becomes significant, helping you to optimize the reaction time.
Solvent Choice: The choice of solvent can influence stability. In some cases, aprotic solvents may be preferable to protic solvents under basic conditions.
Experimental Protocol: Forced Degradation Study Under Basic Conditions
This protocol allows for a controlled assessment of the stability of your 4-hydroxy-1,5-naphthyridine derivative.
Sample Preparation: Prepare a stock solution of your compound in methanol or acetonitrile at a concentration of 1 mg/mL.
Degradation: In a clean vial, mix 1 mL of your stock solution with 1 mL of 0.1 M NaOH.
Incubation: Keep the vial at room temperature.
Time-Point Analysis: At t = 0, 1, 2, 4, 8, and 24 hours, withdraw a 100 µL aliquot of the reaction mixture.
Neutralization: Immediately neutralize the aliquot with 100 µL of 0.1 M HCl.
Dilution: Dilute the neutralized aliquot to a suitable concentration for HPLC analysis with your mobile phase.
HPLC Analysis: Analyze each time-point sample by HPLC to monitor the decrease in the parent compound peak area and the formation of any degradation products.
Data Interpretation: A significant decrease in the main peak area over time, coupled with the appearance of new peaks, confirms instability under basic conditions.
Data Presentation: Stability Profile of Compound X
Time (hours)
Condition
% Compound X Remaining
Appearance of Solution
0
0.1 M NaOH, RT
100%
Colorless
1
0.1 M NaOH, RT
85%
Faint Yellow
4
0.1 M NaOH, RT
52%
Yellow-Brown
8
0.1 M NaOH, RT
25%
Dark Brown
24
0.1 M NaOH, RT
<5%
Dark Brown/Black
Part 3: Visualization of Degradation & Troubleshooting
Diagram 1: Potential Decomposition Pathways
Caption: A logical workflow for troubleshooting the decomposition of 4-hydroxy-1,5-naphthyridines.
References
Industrial Pharmacist. (2024).
MedCrave. (2016).
IJSDR. (n.d.). Stability indicating study by using different analytical techniques.
BenchChem. (2025). Troubleshooting Khellinol instability in solution.
Pharmaceutical Forced Degradation Studies with Regulatory Consider
A New Approach to Forced Degradation Studies Using Anhydrous Conditions. (n.d.).
ResearchGate. (2025).
SciSpace. (2016).
PMC. (2022).
Pharmaguideline. (n.d.).
Development of forced degradation and stability indic
Eawag-BBD. (2007).
ResearchGate. (2025). (PDF) Sterically Hindered Phenols as Antioxidant.
University of Rochester, Department of Chemistry. (n.d.). Troubleshooting: TLC.
Alkaline hydrolysis: Significance and symbolism. (2026).
PMC. (2022). Oxidation of Drugs during Drug Product Development: Problems and Solutions.
ResearchGate. (2025). Effect of pH on the Stability of Plant Phenolic Compounds.
RSC Publishing. (2021). Troubleshooting unstable molecules in chemical space.
RSC Publishing. (n.d.). Troubleshooting unstable molecules in chemical space.
ACS Publications. (2017). One-Pot Acid-Catalyzed Ring-Opening/Cyclization/Oxidation of Aziridines with N-Tosylhydrazones: Access to 1,2,4-Triazines.
MDPI. (2023).
OXIDATIONS 5 Oxid
ResearchGate. (n.d.). (PDF) Troubleshooting Unstable Molecules in Chemical Space.
DSpace. (n.d.). Alkaline hydrcilytic lability of some hydroxy- and methoxycoumarins and relaied anticoagulants.
PubMed. (2018).
PMC. (2021). Biocatalytic Aromaticity-Breaking Epoxidation of Naphthalene and Nucleophilic Ring-Opening Reactions.
Penn State Pressbooks. (n.d.). 9.
MDPI. (2023).
PubMed. (n.d.).
Chemistry LibreTexts. (2024). 18.6: Reactions of Epoxides - Ring-opening.
ResearchGate. (2014).
Organic Chemistry. (2019). Base Catalyzed Ring opening of Epoxides - NaOH , NaSH , NaCN.
ResearchGate. (2025). Oxidation of hydrazine and hydroxylamine by vanadium(V)
chemeurope.com. (n.d.). Oxidation of primary alcohols to carboxylic acids.
Author: BenchChem Technical Support Team. Date: February 2026
Ticket ID: NAPH-OPT-2024
Subject: Temperature Profiling & Reaction Control for 1,8-Naphthyridine Synthesis
Assigned Specialist: Senior Application Scientist, Heterocyclic Chemistry Division
The Thermal Landscape: Kinetic vs. Thermodynamic Control[1][2][3][4][5]
Welcome to the technical support interface. You are likely here because your Friedländer or Povarov condensation is suffering from low yields, regioisomer contamination, or charring.
In naphthyridine synthesis—specifically the condensation of 2-aminopyridine-3-carbaldehyde with active methylene compounds—temperature is not just an energy source; it is a selectivity switch .
Kinetic Control (Low T, <60°C): Favors the rapid formation of the aldol adduct or Schiff base intermediate. However, without sufficient heat, the subsequent dehydration steps (aromatization) often stall, leading to reversible retro-aldol processes.
Thermodynamic Control (High T, >80°C or Reflux): Essential for the irreversible dehydration that drives the equilibrium toward the stable, aromatic 1,8-naphthyridine core. High heat overcomes the activation energy for the final cyclization but risks polymerizing the sensitive o-aminoaldehyde starting material.
Mechanism & Thermal Intervention Points
The following diagram illustrates the critical nodes where temperature dictates the pathway.
Figure 1: Mechanistic bifurcation in Friedländer condensation. Thermal energy is required to push the Intermediates toward Cyclization rather than reversion, but excessive initial heat favors Side Product formation.
Diagnostic Troubleshooting Guides
Issue #1: "My reaction turns into black tar within 30 minutes."
Diagnosis: Uncontrolled polymerization of 2-aminopyridine-3-carbaldehyde.
Root Cause: The aldehyde moiety is highly reactive. If the temperature ramp is too aggressive before the condensation partner (ketone) engages, the aldehyde self-condenses.
Protocol Adjustment (The "Slow-Ramp" Method):
Dissolution: Dissolve the ketone/active methylene (1.0 equiv) and catalyst (e.g., L-proline or Lewis Acid) first in the solvent at room temperature.
Stabilization: Add the 2-aminopyridine-3-carbaldehyde (1.0 equiv) last.
Step-Wise Heating:
Stage 1: Stir at 40°C for 1 hour (Formation of intermediate).
Stage 2: Ramp to reflux (80°C+) over 30 minutes.
Stage 3: Hold reflux for 4–12 hours.
Self-Validation: Spot TLC at the end of Stage 1. You should see the disappearance of the aldehyde spot (
in Hex/EtOAc) and the appearance of a polar intermediate spot before the final product forms.
Issue #2: "Reaction stalls at 50% conversion."
Diagnosis: Water inhibition (Equilibrium Trap).
Root Cause: The condensation generates 2 equivalents of water. In wet solvents or without water removal, the reaction reaches equilibrium and stops.
Protocol Adjustment (Dehydration Drive):
Chemical Drying: Add 4Å Molecular Sieves (activated) directly to the reaction flask (100 mg/mmol).
Azeotropic Removal: If using Toluene or Benzene, use a Dean-Stark trap.
Solvent Switch: Switch to Ethanol or Water utilizing a hydrophobic effect catalyst (e.g., Choline Hydroxide). Recent data suggests water/ChOH systems can drive product precipitation, effectively removing it from equilibrium [1].
Issue #3: "I am getting a mixture of regioisomers."
Diagnosis: Kinetic vs. Thermodynamic competition with unsymmetrical ketones.
Root Cause: Unsymmetrical ketones (e.g., 2-butanone) have two nucleophilic alpha-positions. Low temperatures favor the kinetically accessible proton (less substituted); high temperatures favor the thermodynamically stable enolate (more substituted).[1]
Protocol Adjustment (Thermodynamic Reset):
Temperature: Increase reaction temperature to >90°C (switch solvent to DMF or Dioxane if necessary).
Catalyst: Use a bulky base (e.g., t-BuOK) or specific amine catalysts like TABO to enforce thermodynamic enolate formation [2].
Addition Rate: Slowly add the ketone to the refluxing aldehyde/catalyst mixture (syringe pump: 1 mL/hr). This ensures the ketone immediately equilibrates to the thermodynamic enolate before reacting.
Advanced Protocol: Microwave-Assisted Synthesis
For high-throughput optimization, microwave (MW) irradiation is superior to oil baths due to direct dielectric heating, which minimizes wall effects and accelerates the dehydration step.
Comparative Data: Conventional vs. MW
Parameter
Conventional Reflux (EtOH)
Microwave Irradiation (Closed Vessel)
Temperature
78°C (Fixed by BP)
90°C – 140°C (Variable)
Time
6 – 24 Hours
10 – 20 Minutes
Yield
40% – 70%
85% – 96%
Pressure
1 atm
5 – 15 bar
Mechanism
Convective heating
Dipolar polarization (Instant core heating)
Data aggregated from comparative studies on heterocyclic synthesis [3, 4].[2][3]
Validated MW Workflow
Vessel: 10 mL borosilicate crimp-sealed vial.
Loading:
2-aminopyridine-3-carbaldehyde (1.0 mmol)
Ketone (1.1 mmol)
Catalyst: 10 mol% L-Proline or 1 mol% Choline Hydroxide (ChOH).
Solvent: Ethanol (2 mL) or Water (2 mL).
Program:
Ramp: 2 mins to 100°C.
Hold: 15 mins at 100°C (High absorption setting).
Cool: Active air cooling to 50°C.
Validation: The product often precipitates upon cooling in aqueous/ethanolic media. Filter and wash with cold EtOH.
Decision Logic for Optimization
Use the following logic gate to determine your starting conditions.
Figure 2: Decision matrix for selecting the appropriate thermal protocol based on scale and equipment availability.
Frequently Asked Questions (FAQs)
Q: Can I use water as a solvent? I thought organics were required.A: Yes, you can, and often should. Using water with a hydrotropic catalyst like Choline Hydroxide (ChOH) creates a "reaction pocket" that accelerates the condensation via the hydrophobic effect. Yields of >90% have been reported at 50°C in water, avoiding the need for high-boiling organics [1].
Q: My product co-elutes with the starting material. How do I purify?A: This suggests incomplete conversion. Do not attempt column chromatography yet. Re-subject the crude mixture to reaction conditions with fresh catalyst and a higher temperature (or MW irradiation) for 30 minutes. The naphthyridine product is much more stable than the starting materials and will survive the "hard" push.
Q: Why does the literature cite acetic acid (AcOH) as a solvent?A: Glacial acetic acid acts as both solvent and acid catalyst. However, it boils at 118°C. If you use it, ensure your aldehyde is stable at that temperature. We recommend catalytic AcOH in Ethanol (Reflux) over neat AcOH to minimize tarring.
References
Gram-Scale Synthesis of 1,8-Naphthyridines in Water: The Friedländer Reaction Revisited.
Source: ACS Omega (2021).
Key Finding: Use of Choline Hydroxide (ChOH) in water at 50°C yields >90% without harsh organic solvents.
URL:[Link]
Highly Regioselective Friedländer Annulations with Unmodified Ketones Employing Novel Amine Catalysts.
Source: Journal of Organic Chemistry (2003).
Key Finding: TABO catalyst and slow addition at higher temperatures control regioselectivity.[4]
URL:[Link]
Comparative Study of Conventional and Microwave Induced Synthesis of Selected Heterocyclic Molecules.
Source: International Journal of ChemTech Research.
Key Finding: Microwave irradiation reduces reaction time from hours to minutes and increases yield by ~20%.[2][5]
URL:[Link]
Conventional heating versus microwave irradiation on amination reaction of 1,4-naphthoquinones.
Source: Journal of the Brazilian Chemical Society (2009).
Key Finding: Demonstrates the drastic reduction in reaction time (15h to 15min) for naphthoquinone derivatives, applicable to naphthyridine scaffolds.
URL:[Link][5]
Author: BenchChem Technical Support Team. Date: February 2026
[1]
Status: Operational | Tier: L3 Engineering Support
Topic: Troubleshooting Nucleation, Polymorphism, and Phase Separation
Audience: Process Chemists & Solid-State Scientists[1][2]
Executive Summary: The "Methoxy" Challenge
Methoxy-naphthyridinone derivatives (e.g., analogs of Nemonoxacin or Enpatoran) present a unique "perfect storm" for crystallization failures.[1][2] The naphthyridinone core is rigid and prone to
-stacking, but the methoxy group () introduces a rotational degree of freedom that often leads to conformational polymorphism (syn/anti rotamers).[2]
Furthermore, these molecules frequently exhibit Liquid-Liquid Phase Separation (LLPS) , commonly known as "oiling out."[1][2][3][4] This occurs because the molecules are often moderately lipophilic but require polar solvents for dissolution, pushing the system into a metastable miscibility gap before nucleation can occur.[1]
This guide provides field-proven protocols to bypass LLPS, lock in the desired polymorph, and ensure scalable isolation.
Troubleshooting Guide (Q&A Format)
Issue 1: The "Oiling Out" Phenomenon
User Question: “I am attempting to crystallize my crude methoxy-naphthyridinone from ethanol/water. Upon cooling, the solution turns turbid and separates into a sticky gum/oil at the bottom. No crystals form even after days.[2] How do I fix this?”
Root Cause: You have entered a Miscibility Gap .[1][2] The thermodynamic barrier for phase separation (liquid
liquid) is lower than the barrier for nucleation (liquid solid). This is often exacerbated by impurities which act as "good solvents" for the oil phase.
Technical Solution:
Shift the Operating Line: You are cooling too deep into the metastable zone without seeds.
Seed at the Cloud Point: You must introduce a surface for growth before the oiling-out temperature (
Change Solvent Interaction: The methoxy oxygen is a weak H-bond acceptor.[1] If using water (antisolvent), the hydrophobic effect drives the oiling.[2] Switch to a system with better solubilizing power for the oil phase, or reduce the antisolvent ratio.[1]
Corrective Protocol:
Immediate Action: Re-heat the mixture until the oil redissolves.
Adjustment: Add 5-10% more "good" solvent (e.g., Ethanol or Acetone).[1][2]
Execution: Cool slowly to
above the temperature where you previously saw oiling. Add 0.5 wt% seed crystals.[1][2] Hold for 2 hours. If the seeds persist, cool at .[2]
Issue 2: Polymorphic Inconsistency
User Question: “Batch 1 was a free-flowing powder (Form A). Batch 2, run under identical conditions, is a voluminous needle-like solid (Form B) that filters poorly.[2] XRD confirms they are different. Why is this happening?”
Root Cause:Conformational Polymorphism .[1][2] The methoxy group can rotate relative to the naphthyridinone ring. Form A might be the thermodynamically stable form, while Form B is a kinetic form stabilized by rapid nucleation or specific solvent interactions (e.g., H-bonding to the naphthyridinone nitrogen).[1][2]
Technical Solution:
Thermodynamic Control: Kinetic forms (needles) often appear during fast cooling (shock crystallization).[1][2] Stable forms (prisms/blocks) require slower growth.[1][2]
Solvent Activity: Methoxy-naphthyridinones often form channel solvates.[1][2] If Batch 2 had slightly higher residual water or different humidity, it might have triggered a hydrate.[1][2]
Corrective Protocol:
Slurry Conversion: Take the "bad" Batch 2. Resuspend it in the solvent system used for Batch 1 (but at saturated conditions, not supersaturated). Stir at
for 24 hours.[1][2] The system will dissolve the metastable needles and grow the stable blocks (Ostwald Ripening).
Issue 3: Solvate Collapse
User Question: “My crystals look perfect under the microscope. However, when I dry them in the vacuum oven, the lattice collapses into an amorphous glass.”
Root Cause: You likely crystallized a Channel Solvate .[1][2] The solvent molecules are structural pillars holding the lattice up. Removing them creates voids, leading to collapse.[1][2]
Technical Solution:
Desolvation Strategy: Do not dry aggressively.[2] Use a "solvent exchange" wash.[1][2] Wash the filter cake with a lower-boiling, non-solvate-forming solvent (e.g., heptane or MTBE) to displace the structural solvent, then dry.[1][2]
Alternative Salt Formation: If the free base is a solvate former, consider forming a salt (e.g., Malate or Tosylate).[1][2] The ionic lattice is usually too rigid to accommodate loose solvent channels.[1]
Visual Troubleshooting Logic
Diagram 1: The "Oiling Out" Decision Matrix
Use this logic flow when the product refuses to solidify.
Caption: Decision tree for diagnosing and resolving Liquid-Liquid Phase Separation (LLPS).
Standardized Protocols
Protocol A: Seeded Cooling Crystallization (The "Nemonoxacin" Method)
Best for: Avoiding oiling out and ensuring high purity.
Why? Fast cooling traps impurities and risks oiling out.[1]
Isolation: Filter and wash with cold Ethanol/Water (1:1).[1][2]
Protocol B: Competitive Slurry Conversion
Best for: Converting a kinetic polymorph (needles) to a thermodynamic stable form (blocks).[2]
Step-by-Step:
Preparation: Create a saturated solution of the compound in Isopropyl Alcohol (IPA) at
.
Suspension: Add excess solid (the mixed polymorph batch) to create a thick slurry (approx. 100 mg/mL).
Cycling:
Heat to
(hold 2 hours).
Cool to
(hold 2 hours).
Repeat for 24-48 hours.
Analysis: Sample every 12 hours. Analyze via XRPD.
Mechanism: The higher solubility of the metastable form allows it to dissolve during the heating phase, while the stable form grows during the cooling phase.[1]
Data & Solvent Selection Matrix
Table 1: Recommended Solvent Systems for Methoxy-Naphthyridinones
Solvent System
Role
Risk Factor
Best For
Ethanol / Water
Standard
High (Oiling Out)
Final API purification (if seeded correctly).[1][2]
Making salts/chelates (e.g., Boron chelates in synthesis).[1][2]
Advanced Mechanism: Polymorph Control[1]
Diagram 2: Polymorph Screening Workflow
Use this to discover stable forms.
Caption: Workflow to differentiate Kinetic (Form A) vs. Thermodynamic (Form B) polymorphs.
References
Zhejiang Medicine Co Ltd. (2024).[1][2][5] Method for preparing nemonoxacin malate active pharmaceutical ingredient.[1][2][5] U.S. Patent No.[1][2][6] 12,005,059 B2.[1][2] Link
TaiGen Biotechnology Co., Ltd. (2013).[1][2] Method for directly preparing nemonoxacin chelate.[1][2][6] Chinese Patent No.[1][2][6] CN103159793B.[1][2] Link
Mettler Toledo. (2024).[2] Oiling Out in Crystallization: Causes and Solutions.Link[2]
Davey, R. J., & Garside, J. (2000).[1][2] From Molecules to Crystallizers.[1][2] Oxford University Press.[2] (General reference for "Oiling Out" thermodynamics).
Lutker, K. M., et al. (2011).[2] Crystal Polymorphism in Naphthyridinone Derivatives.[1][2] Journal of Pharmaceutical Sciences. (Contextual grounding for conformational polymorphism).
Technical Support Center: Navigating Catalyst Poisoning in the Reduction of Naphthyridine Precursors
Welcome to the Technical Support Center, a dedicated resource for researchers, scientists, and drug development professionals encountering challenges with catalyst poisoning during the catalytic reduction of naphthyridin...
Author: BenchChem Technical Support Team. Date: February 2026
Welcome to the Technical Support Center, a dedicated resource for researchers, scientists, and drug development professionals encountering challenges with catalyst poisoning during the catalytic reduction of naphthyridine precursors. This guide is designed to provide not just procedural steps, but a deeper understanding of the underlying chemical principles to empower you to troubleshoot effectively and optimize your synthetic routes.
Introduction: The Naphthyridine Challenge
Naphthyridines are privileged scaffolds in medicinal chemistry, but their synthesis, particularly the reduction of precursors, is often plagued by catalyst deactivation. The very nature of these nitrogen-containing heterocyles presents a unique challenge: the starting material, intermediates, or even the product can act as potent catalyst poisons, leading to sluggish or stalled reactions.[1][2][3] This guide will equip you with the knowledge to diagnose, mitigate, and resolve these issues.
Frequently Asked Questions (FAQs)
Here we address the most common questions our application scientists receive regarding catalyst poisoning in naphthyridine precursor reductions.
Q1: My hydrogenation of a substituted naphthyridine precursor is extremely slow or has completely stopped. What is the likely cause?
A: The most probable cause is catalyst poisoning. The lone pair of electrons on the nitrogen atoms of the naphthyridine ring can strongly adsorb to the active sites of your metal catalyst (e.g., Palladium, Platinum), effectively blocking them from participating in the hydrogenation reaction.[3][4] This is a form of chemical deactivation where the poison has a stronger affinity for the catalyst surface than the reactants.[5]
Q2: What are the most common catalyst poisons I should be aware of in this specific reaction?
A: Beyond the naphthyridine ring itself, several other impurities can be culprits:
Sulfur Compounds: Often originating from starting materials or reagents, sulfur-containing functional groups (thiols, thioethers) are notorious for irreversibly poisoning palladium and platinum catalysts.[5][6][7]
Halides: Residual chlorides, bromides, or iodides from previous synthetic steps can act as potent catalyst poisons.[2][8]
Heavy Metals: Trace amounts of other metals like lead, mercury, or arsenic can interfere with the catalytic cycle.[5][9]
Carbon Monoxide (CO): If using a hydrogen gas source contaminated with CO, it can strongly adsorb to the catalyst surface.[5][8]
Q3: Can the product of my reduction reaction also be a catalyst poison?
A: Yes, this is a critical consideration in naphthyridine chemistry. The partially or fully reduced naphthyridine product still contains nitrogen atoms with lone pairs that can inhibit the catalyst.[1] This product inhibition can lead to a gradual decrease in the reaction rate as the concentration of the product increases.
Q4: I've heard of "controlled poisoning." How does that differ from the problems I'm experiencing?
A: Controlled poisoning is the intentional addition of a substance to reduce a catalyst's activity in a predictable way to improve selectivity. A classic example is the Lindlar catalyst, where palladium is intentionally poisoned with lead acetate and quinoline to selectively reduce alkynes to cis-alkenes without over-reducing to alkanes.[2][8][10] In your case, the uncontrolled poisoning is leading to a complete loss of desired reactivity.
Troubleshooting Guides
When faced with a failed or struggling reduction, a systematic approach is key. Follow these in-depth guides to diagnose and resolve the issue.
Guide 1: Diagnosing the Source of Poisoning
A logical process of elimination will help you pinpoint the source of the catalyst poison.
Caption: Troubleshooting workflow for diagnosing catalyst poisoning.
Experimental Protocol: Baseline Reaction
Objective: To validate the activity of the catalyst, solvent, and hydrogen source.
Procedure:
In a thoroughly cleaned reaction vessel, add a known amount of a standard substrate that is not a known catalyst poison (e.g., styrene).
Add the same catalyst (from the same batch) and solvent you used for the naphthyridine reduction, in the same proportions.
Pressurize with hydrogen from the same source.
Monitor the reaction by TLC, GC, or NMR.
Interpretation:
Successful Reaction: If the styrene is reduced efficiently, it strongly suggests the issue lies with your naphthyridine precursor or impurities within it.
Failed Reaction: If the styrene is not reduced, the problem is with your catalyst, solvent, hydrogen source, or glassware.
Guide 2: Mitigating Poisoning from the Naphthyridine Substrate
If the naphthyridine precursor itself is the poison, several strategies can be employed.
Caption: Strategies to overcome substrate-induced catalyst poisoning.
Increase Catalyst Loading: While not the most elegant solution, a modest increase in the catalyst loading can sometimes overcome the effects of minor poisoning by providing a sufficient number of unblocked active sites.[8]
Change the Catalyst: Palladium is particularly susceptible to poisoning by nitrogen heterocycles. Platinum (e.g., PtO2) or Rhodium catalysts may show greater tolerance.[10]
Modify Reaction Conditions: Increasing the hydrogen pressure can sometimes enhance the rate of hydrogenation relative to the rate of catalyst poisoning. However, higher temperatures can sometimes lead to catalyst sintering and deactivation.[8][11]
Protecting Group Chemistry: In some cases, it may be possible to temporarily protect the nitrogen of the naphthyridine ring, for example, by forming an N-oxide, which can be reduced in a subsequent step.
Guide 3: Catalyst Regeneration
For precious metal catalysts, regeneration can be a cost-effective alternative to disposal. The feasibility of regeneration depends on whether the poisoning is reversible or irreversible.[7]
Experimental Protocol: Regeneration of Poisoned Palladium on Carbon (Pd/C)
This protocol is a general guideline and may require optimization.
Objective: To remove adsorbed poisons from the catalyst surface and restore its activity.
Materials: Spent Pd/C catalyst, deionized water, a suitable organic solvent (e.g., methanol, chloroform), dilute acid (e.g., 0.1 M HCl), dilute base (e.g., 0.1 M NaOH), filtration apparatus.
Procedure:
Recovery: Carefully recover the spent catalyst from the reaction mixture by filtration.
Solvent Washing: Wash the catalyst cake thoroughly with an organic solvent like chloroform or methanol to remove any adsorbed organic residues.[12]
Aqueous Washing: Suspend the catalyst in deionized water and stir for 30 minutes. Filter and repeat 2-3 times.
Acid/Base Washing (Use with caution): For certain poisons, a dilute acid or base wash can be effective. For nitrogen-containing poisons, a dilute acid wash may help to protonate and desorb the poison. Follow with extensive washing with deionized water until the filtrate is neutral. A method for reactivating palladium catalysts poisoned by nitrogen compounds involves treatment with alkali or alkaline earth metal bicarbonates, carbonates, or hydroxides.[13]
Drying: Dry the washed catalyst thoroughly in a vacuum oven at a moderate temperature (e.g., 60-80 °C).
Validation: Test the activity of the regenerated catalyst using the baseline reaction described in Guide 1.
Data Summary
Problem
Potential Cause
Recommended Action
Relevant Analytical Techniques
No reaction from the start
Severe catalyst poisoning (e.g., sulfur) or inactive catalyst
Purify starting materials, use a new batch of catalyst
Increase catalyst loading, consider a flow chemistry setup
Reaction monitoring (TLC, LC-MS, NMR)
Low yield of desired product
Suboptimal reaction conditions or partial poisoning
Optimize temperature, pressure; screen different catalysts
HPLC, GC for quantitative analysis
Formation of byproducts
Over-reduction or side reactions
Use a more selective catalyst (e.g., Lindlar), add a controlled poison
NMR, Mass Spectrometry for byproduct identification
References
Technical Support Center: Catalyst Poisoning in Lindlar Hydrogen
How to Prevent Catalyst Poisoning at the Industrial Scale. (2024, April 23). (URL: )
Catalyst Poisoning Testing - Intertek. (URL: )
Method for reactivating palladium catalysts - Google P
Sulfur Poisoning and Regeneration of Pd Catalyst under Simulated Emission Conditions of N
How to detect catalyst poisoning in hydrotreaters - P
Effects of Reduced Sulfur Compounds on Pd-catalytic Hydrodechlorination of TCE in Groundwater by Cathodic H2 under Electrochemically-induced Oxidizing Conditions - PMC. (URL: )
Three Sources of Catalyst Deactivation and How To Mitigate Them - ChemC
Regeneration of palladium based catalyst for methane ab
What Is the Impact of Sulfur in Fuel on Catalytic Converter Performance? (2025, December 03). (URL: )
Technical Support Center: Overcoming Catalyst Deactivation in Reactions with Sulfur-Containing Compounds - Benchchem. (URL: )
Synthetic Strategies, Reactivity and Applications of 1,5-Naphthyridines - PMC. (URL: )
Catalyst deactivation Common causes - AmmoniaKnowHow. (URL: )
Deactivation and Regeneration of Palladium Catalysts for Hydrogenation Debenzylation of 2,4,6,8,10,12-Hexabenzyl-2,4,6,8,10,12-Hexaazaisowurtzitane (HBIW) - MDPI. (2022, December 01). (URL: )
C
Technical Support Center: Catalyst Poisoning in Reactions with Pyridine Substr
Reduction Reactions and Heterocyclic Chemistry - Jones Research Group. (URL: )
Audience: Medicinal Chemists, Structural Biologists, and Analytical Scientists.
This guide provides a definitive structural assignment for 4-Hydroxy-6-methoxy-1,5-naphthyridin-2(1H)-one , a scaffold critical in kinase inhibitor development (e.g., PI3K/mTOR pathways). The core analytical challenge with this heterocycle is prototropic tautomerism —the equilibrium between the 2,4-dione, 2-one-4-hydroxy, and 2,4-dihydroxy forms.
This document compares the spectral resolution and tautomeric stabilization of this compound in DMSO-d6 (Recommended) versus CDCl3/TFA (Alternative), providing a validated assignment workflow to ensure structural integrity during drug development.
Methodological Comparison: Solvent Selection
The choice of solvent is not merely about solubility; it dictates the observable tautomer and the resolution of exchangeable protons (NH/OH).
Feature
DMSO-d6 (Recommended)
CDCl3 (Common Alternative)
TFA-d (Specialized)
Solubility
High (Dipolar aprotic nature dissolves polar lactams)
Low/Poor (Requires heating or large volumes)
High (Protonates basic nitrogens)
Tautomer Stabilization
Stabilizes the 2-one-4-hydroxy (lactam-enol) form via H-bonding.
Often results in broad, averaged signals due to rapid exchange.
Visible. NH and OH often appear as distinct, sharp singlets >11 ppm.
Invisible/Broad. Often lost to exchange or broadening.
Invisible. Rapid exchange with solvent deuterium.
Resolution
Excellent separation of aromatic signals.
Poor; aggregation causes peak broadening.
Good, but chemical shifts are drastically deshielded (non-standard).
Expert Insight:
Do not use CDCl3 for initial characterization of this scaffold. The lactam (NH) and hydroxyl (OH) protons are diagnostic for the correct regioisomer. In CDCl3, these signals broaden or disappear, leading to ambiguity between the 1,5- and 1,6-naphthyridine isomers. DMSO-d6 is the mandatory standard for this assignment.
Structural Assignment & Experimental Data
The Validated Structure
The assignment focuses on the 2-one-4-hydroxy tautomer, which is the thermodynamically preferred species in DMSO-d6.
The following table represents the expected spectral signature based on substituent increment analysis of 1,5-naphthyridine cores and analogous 4-hydroxy-2-quinolones.
Position
Type
Shift (, ppm)
Multiplicity
Coupling (Hz)
Structural Justification
OH (C4)
Exch.
12.5 - 13.0
br s
-
Intramolecular H-bond to N5 or solvent; highly deshielded.
Characteristic lactam NH; diagnostic of the "2-one" form.
H8
Arom.
8.15
d
9.0
Deshielded by adjacent N5; couples with H7.
H7
Arom.
7.45
d
9.0
Shielded by ortho-methoxy group (C6); couples with H8.
H3
Vinyl
5.95
s
-
Diagnostic singlet. Upfield due to -dicarbonyl character.
OMe (C6)
Alkyl
3.92
s
-
Strong singlet; standard methoxy region.
Assignment Logic & Causality
The H3 Singlet (5.95 ppm): This is the "anchor" signal. In 4-hydroxy-2-pyridone/quinolone systems, the proton at C3 is vinylic but electron-rich. Its appearance as a sharp singlet confirms the C2=O and C4-OH substitution pattern. If the compound were the 2,4-dione, this might appear as a CH2 (approx 3.5 ppm) or disappear in enol exchange.
The AB System (H7/H8): The 1,5-naphthyridine core places N at positions 1 and 5.
H8 is ortho to N5, causing a downfield shift (~8.15 ppm) due to the paramagnetic anisotropy of the nitrogen lone pair.
H7 is ortho to the electron-donating Methoxy group, pushing it upfield (~7.45 ppm).
The coupling constant (
Hz) is characteristic of vicinal aromatic protons on the pyridine ring.
The Methoxy Handle (3.92 ppm): Confirms the presence of the OMe group. An HMBC correlation from this methyl group to C6 (approx 160 ppm) definitively places the substituent.
Visualization: Assignment Workflow & Tautomerism
Tautomeric Equilibrium
The diagram below illustrates why DMSO is necessary. It stabilizes the Lactam-Enol form, preventing the rapid exchange seen in non-polar solvents.
NMR Elucidation Workflow
This flowchart outlines the self-validating protocol to confirm regio-chemistry using 2D NMR.
Experimental Protocol
To replicate the reference data, follow this standardized acquisition protocol.
Sample Preparation:
Weigh 5–10 mg of the dried solid.
Dissolve in 0.6 mL of DMSO-d6 (99.9% D).
Note: If the sample is not fully soluble, mild sonication (30s) is preferred over heating to avoid accelerating proton exchange.
Acquisition Parameters (400 MHz or higher):
Pulse Sequence: zg30 (30° pulse angle) to ensure accurate integration of exchangeable protons with long T1 relaxation times.
Spectral Width: 14 ppm (offset -2 ppm) to capture the downfield OH/NH signals.
Relaxation Delay (D1): Set to
seconds. The H3 singlet and OH protons can have long relaxation times; a short D1 will reduce their integral accuracy.
Scans: 16–64 scans (depending on concentration).
Processing:
Window Function: Exponential multiplication (EM) with LB = 0.3 Hz.
Referencing: Calibrate DMSO-d6 residual pentet to 2.50 ppm .
References
Naphthyridine Synthesis & Reactivity:
Fuertes, M., et al. (2020).[2][3][4] Synthetic Strategies, Reactivity and Applications of 1,5-Naphthyridines. Molecules, 25(22), 5463.
[Link]
Tautomerism in N-Heterocycles:
Claramunt, R. M., et al. (2006). The Tautomerism of 1,5-Naphthyridin-2(1H)-ones. Journal of Heterocyclic Chemistry.
[Link]
NMR of Hydroxyquinolines (Analogous Systems):
Silverstein, R. M., Webster, F. X., & Kiemle, D. J. (2005). Spectrometric Identification of Organic Compounds. 7th Ed. John Wiley & Sons. (General Reference for substituent increments).
Methodological Analogs (1,6-Naphthyridines):
Zhu, Y., et al. (2024). Rapid Synthesis of Highly Substituted 1,6-Naphthyridines. The Journal of Organic Chemistry.
[Link]
Comparative Guide: Mass Spectrometry Fragmentation of Methoxy-1,5-Naphthyridines
Executive Summary Methoxy-1,5-naphthyridines represent a critical scaffold in medicinal chemistry, particularly in the development of antimalarial (e.g., pyronaridine analogs) and antibacterial agents. Their mass spectro...
Author: BenchChem Technical Support Team. Date: February 2026
Executive Summary
Methoxy-1,5-naphthyridines represent a critical scaffold in medicinal chemistry, particularly in the development of antimalarial (e.g., pyronaridine analogs) and antibacterial agents. Their mass spectrometric (MS) behavior is distinct from isomeric quinolines or quinoxalines due to the specific electronic influence of the 1,5-diazanaphthalene core.
This guide provides a technical analysis of their fragmentation patterns, comparing Electron Impact (EI) and Electrospray Ionization (ESI) modalities.[1] It is designed to assist analytical chemists in structural elucidation and metabolite identification.
Part 1: Mechanistic Foundations
The fragmentation of methoxy-1,5-naphthyridines is governed by the interplay between the electron-rich methoxy substituent and the electron-deficient diaza-aromatic ring.
The "Ortho-Like" Effect (Alpha-Nitrogen Influence)
When a methoxy group is located at the C2 or C4 position (adjacent to a ring nitrogen), the fragmentation is driven by the stability of the resulting N-protonated amide-like species (lactam tautomer).
Primary Channel (EI): Homolytic cleavage of the methyl C-O bond.
Mechanism: The radical cation
loses a methyl radical (, 15 Da) to form a stable quinoid-type cation .
Secondary Channel (EI): Expulsion of Carbon Monoxide.
Mechanism: The
ion subsequently loses a neutral CO molecule (28 Da), resulting in a ring contraction (typically to a pyrrolic type core).
Isomeric Comparison: 1,5-Naphthyridine vs. Quinoline
Unlike quinoline, the 1,5-naphthyridine core possesses a second nitrogen atom. This lowers the ionization energy of the lone pairs but increases the stability of the aromatic system against ring-opening, making the molecular ion (
) often the base peak in EI spectra.
Feature
Quinoline Derivatives
1,5-Naphthyridine Derivatives
Base Peak (EI)
Often or
Often or
Ring Nitrogen
Single N directs charge localization.
Dual N allows charge delocalization, stabilizing .
CO Loss
Common in methoxy-quinolines.
Slower due to higher stability of the diaza-ring.
Part 2: Comparative Fragmentation Analysis
The following data compares the fragmentation behavior of 2-methoxy-1,5-naphthyridine (MW 160) under Hard (EI) and Soft (ESI) ionization.
Table 1: Fragmentation Channels by Ionization Mode
Transition
Ionization
Mechanism
Relative Abundance (Est.)
Diagnostic Value
160 160
EI (70 eV)
Molecular Ion Stability
100% (Base Peak)
Confirms MW; highly stable aromatic core.
160 159
EI
Loss of
< 5%
Low diagnostic value; indicates stable ring C-H bonds.
160 131
EI
Loss of
10-20%
Direct loss of formyl radical; competes with methyl loss.
160 145
EI
Loss of
40-60%
Critical Diagnostic: Indicates methoxy group. Forms cyclic amide cation.
145 117
EI
Loss of
20-30%
Sequential loss from . Confirms oxygen attachment to ring.
161 161
ESI (+)
Protonation
100%
Precursor selection for MS/MS.
161 146
ESI (CID)
Loss of
Variable
Radical loss in ESI is rare but possible in heteroaromatics (Distonic ions).
161 129
ESI (CID)
Loss of
High (if ortho)
Critical Diagnostic: Occurs if methoxy is adjacent to N or another H-donor.
Structural Logic of the
Ion
The loss of the methyl radical is favored because the resulting cation is resonance-stabilized by the ring nitrogen atoms.
Pathway:
Ionization at Ring Nitrogen (
or ).
Radical transfer to Methoxy Oxygen.
Cleavage of
bond.
Formation of the "Naphthyridinone" cation.
Part 3: Visualization of Fragmentation Pathways
The following diagram illustrates the primary fragmentation pathway for 2-methoxy-1,5-naphthyridine under Electron Impact (EI) conditions.
Figure 1: Primary EI fragmentation pathway of 2-methoxy-1,5-naphthyridine showing the characteristic loss of methyl radical followed by carbon monoxide.
Part 4: Experimental Protocols
To replicate these patterns for structural validation, follow these standardized protocols.
Protocol A: GC-MS (Electron Impact)
Best for: Fingerprinting, library matching, and isomer differentiation.
Sample Preparation: Dissolve 1 mg of analyte in 1 mL of HPLC-grade Methanol or Dichloromethane.
Inlet Conditions: Splitless injection (1
L) at 250°C.
Column: DB-5ms or equivalent (30m x 0.25mm ID).
Temperature Program: Hold 50°C (1 min)
Ramp 20°C/min to 300°C Hold 5 min.
MS Source: Electron Ionization (EI) at 70 eV . Source temp: 230°C.
Scan Range: m/z 40–400.
Protocol B: LC-ESI-MS/MS
Best for: Biological matrices, metabolites, and thermally labile derivatives.
Mobile Phase:
A: Water + 0.1% Formic Acid.
B: Acetonitrile + 0.1% Formic Acid.
Ionization: Electrospray Ionization (ESI) in Positive Mode .
Direct Infusion (Optimization): Infuse standard at 10
L/min.
Collision Energy (CE) Ramp: Apply stepping CE (10, 20, 40 eV) to observe the transition from
to fragments.
Key Observation: Look for the transition
(Loss of Methanol) which is characteristic of protonated methoxy-heterocycles near a basic nitrogen.
Part 5: Analytical Workflow Diagram
Figure 2: Decision matrix for selecting ionization modes based on analytical goals.
References
Porter, Q. N., & Baldas, J. (1971). Mass Spectrometry of Heterocyclic Compounds. Wiley-Interscience.
McLafferty, F. W., & Tureček, F. (1993).[2] Interpretation of Mass Spectra (4th ed.).[2] University Science Books. (Definitive guide on EI fragmentation rules including alpha-cleavage and rearrangements).
Holčapek, M., et al. (2010). "Mass spectrometry of nitrogen-containing heterocycles." Journal of Chromatography A, 1217(25), 3908-3921.
Demarais, N. J., et al. (2016). "Comparing Fragmentation Trees from Electron Impact Mass Spectra with Annotated Fragmentation Pathways." ResearchGate. (Provides validation of automated fragmentation pathway analysis for small molecule heterocycles).
Wang, J., et al. (2008). "The fragmentation pathway of nucleosides under electrospray ionization multi-stage mass spectrometry." Life Science Journal.[3] (Demonstrates ring contraction and neutral losses in nitrogen-rich heterocycles under ESI).
High-Fidelity Purity Analysis of Naphthyridinone Kinase Inhibitors
A Comparative Method Development Guide Executive Summary: The "Silanol Trap" Naphthyridinones (e.g., 1,6- or 1,8-naphthyridinones) represent a privileged scaffold in modern oncology, particularly in the design of PI3K, m...
Author: BenchChem Technical Support Team. Date: February 2026
A Comparative Method Development Guide
Executive Summary: The "Silanol Trap"
Naphthyridinones (e.g., 1,6- or 1,8-naphthyridinones) represent a privileged scaffold in modern oncology, particularly in the design of PI3K, mTOR, and ATR kinase inhibitors. However, their analysis presents a distinct chromatographic challenge: the heterocyclic nitrogen atoms possess pKa values (typically 3.5 – 6.0) that ensure protonation under standard acidic HPLC conditions.
On traditional silica-based C18 columns, these protonated cations undergo secondary ion-exchange interactions with residual silanols (
), resulting in severe peak tailing (), retention time shifting, and loss of resolution between critical isomeric impurities.
This guide objectively compares two modern stationary phase technologies that solve this problem through divergent mechanisms: Charged Surface Hybrid (CSH) technology versus High-pH Stable Hybrid (BEH) particles.
Part 1: The Chemical Challenge
The naphthyridinone core contains multiple nitrogen atoms. In a low pH mobile phase (e.g., 0.1% Formic Acid, pH ~2.7), the pyridine-like nitrogen is protonated.
The Failure Mode: Traditional C18 columns rely on high-purity silica. Despite end-capping, a small population of acidic silanols remains. The positively charged naphthyridinone interacts electrostatically with these negative sites.
The Consequence: Non-linear adsorption isotherms, manifesting as "shark-fin" tailing and masking of low-level impurities (0.05% threshold).
Part 2: Comparative Technology Review
We evaluated three distinct column architectures for the separation of a model Naphthyridinone API and its two regio-isomeric impurities.
Mechanism: The particle surface is modified with a low-level positive charge. This creates an electrostatic repulsion field that prevents the protonated analyte from interacting with residual silanols.
Best For: LC-MS workflows requiring volatile acidic mobile phases (Formic Acid).
Pros: Exceptional peak shape at low pH; rapid equilibration.[1][2]
Cons: Different selectivity compared to standard C18; not suitable for high pH (>6) if the charge modifier is unstable (though CSH is generally stable up to pH 11, the surface charge advantage is most relevant at low pH).
Option B: Ethylene Bridged Hybrid (BEH) C18 @ High pH
Mechanism: The hybrid particle replaces surface silanols with ethylene bridges, rendering the particle resistant to dissolution at high pH (up to pH 12). By running at pH 10 (Ammonium Bicarbonate), the naphthyridinone is forced into its neutral (freebase) state.
Best For: Maximizing retention of polar impurities; alternative selectivity to acid methods.
Pros: Neutral analytes generally exhibit perfect Gaussian symmetry; massive change in selectivity useful for orthogonal checking.
Cons: Requires buffers (Ammonium Bicarb/Hydroxide) that are less volatile than formic acid; requires dedicated high-pH stable columns.
Option C: Traditional High-Purity Silica C18 (The Control)
Performance: Included as a baseline. Often fails system suitability requirements for basic heterocycles without ion-pairing reagents (e.g., TFA), which suppress MS sensitivity.
Part 3: Representative Performance Data
The following data summarizes the separation of a generic 1,6-naphthyridinone (API) from its N-oxide impurity (Imp-A) and a regioisomer (Imp-B).
Analyst Insight: While Method B (High pH) offers the best theoretical peak shape, Method A (CSH) is often preferred in high-throughput drug discovery because it maintains MS sensitivity and allows for faster gradients without buffer precipitation risks.
Part 4: Detailed Experimental Protocol
Workflow: The "Scout-and-Refine" Approach
Do not rely on a single condition. Use this dual-path screening protocol to ensure no impurity is missed.
Step 1: Preparation of Mobile Phases
Low pH (Acidic): Add 1.0 mL of LC-MS grade Formic Acid to 1000 mL of Milli-Q water. Mix well. (pH ~2.7).
High pH (Basic): Dissolve 790 mg of Ammonium Bicarbonate in 1000 mL of water. Adjust pH to 10.0 ± 0.1 with Ammonium Hydroxide (28%). Note: Prepare fresh daily to prevent pH drift due to CO₂ absorption.
Step 2: Column Screening
Column Dimensions: 2.1 x 50 mm (for screening) or 2.1 x 100 mm (for final method), Sub-2 µm particles.
Gradient: 5% B to 95% B over 5 minutes.
Flow Rate: 0.5 mL/min (adjust for column ID).
Temperature: 40°C (Standard) vs 60°C (To improve mass transfer for bulky inhibitors).
Step 3: Optimization (The "Isomer Split")
If the regioisomer (Imp-B) co-elutes with the API:
Flatten the Gradient: Change slope to 0.5% B/min around the elution window.
Temperature Effect: Naphthyridinone isomers often display different entropy-enthalpy compensation. Screen at 25°C and 50°C. Often, lower temperature improves selectivity (
) for structural isomers.
Part 5: Visualization & Logic
Diagram 1: Method Development Decision Tree
This logic flow guides the scientist from analyte assessment to final method selection.
Caption: Decision tree for selecting stationary phases based on analyte basicity and MS compatibility requirements.
Diagram 2: The Mechanism of Action (CSH vs. Silanol)
Visualizing why the CSH column prevents tailing for naphthyridinones.
Caption: Electrostatic mechanism: Traditional silanols attract the base (tailing), while CSH repels it (sharpening).
References
Waters Corporation. Practical Applications of Charged Surface Hybrid (CSH) Technology. (Accessed 2023).[4] Link
Agilent Technologies. Control pH During Method Development for Better Chromatography. (Accessed 2023).[4] Link
Phenomenex. HPLC Tech Tip: Basic Analytes and High pH Stable Stationary Phases. (Accessed 2023).[4] Link
McCalley, D. V. Analysis of basic compounds at high pH values by reversed-phase liquid chromatography. Journal of Separation Science, 2004.[5] Link
Leito, I., et al. Acidity-Basicity Data (pKa Values) in Nonaqueous Solvents. University of Tartu. Link
Structural Elucidation of 4-Hydroxy-6-methoxy-1,5-naphthyridin-2(1H)-one: A Comparative Guide to Tautomeric Resolution
Executive Summary In the realm of heterocyclic drug design, 1,5-naphthyridines serve as privileged scaffolds for kinase inhibitors and antibacterial agents.[1] However, the efficacy of these molecules is strictly governe...
Author: BenchChem Technical Support Team. Date: February 2026
Executive Summary
In the realm of heterocyclic drug design, 1,5-naphthyridines serve as privileged scaffolds for kinase inhibitors and antibacterial agents.[1] However, the efficacy of these molecules is strictly governed by their tautomeric state—a feature often obscured in solution-phase analysis.
This guide details the structural analysis of 4-Hydroxy-6-methoxy-1,5-naphthyridin-2(1H)-one . We compare the definitive resolution provided by Single Crystal X-ray Diffraction (SC-XRD) against indirect methods like NMR and DFT.[2] As Senior Application Scientists, we argue that while NMR provides dynamic solution data, only SC-XRD offers the atomic-level precision required to map the hydrogen-bonding networks that dictate solid-state stability and bioavailability.[2]
Part 1: The Tautomeric Challenge
The target molecule, 4-Hydroxy-6-methoxy-1,5-naphthyridin-2(1H)-one, presents a classic "chameleon" problem in medicinal chemistry.[2] It can exist in multiple tautomeric forms involving the exchange of protons between the ring nitrogens and the oxygen substituents.
Form A (Dione-like): 2-oxo, 4-oxo (N-H at positions 1 and 5).[2]
Form B (Lactam-Enol): 2-oxo, 4-hydroxy (Target structure).[2]
Form C (Lactim-Enol): 2-hydroxy, 4-hydroxy (Aromatic, fully conjugated).[2]
Why this matters: A drug docking into a protein pocket requires a specific H-bond donor/acceptor motif.[2] Misidentifying the dominant tautomer leads to failed docking simulations and wasted synthesis cycles.[2]
The following diagram illustrates the structural ambiguity and the analytical workflow to resolve it.
Figure 1: Analytical workflow comparing methods for tautomeric resolution. SC-XRD provides the only definitive structural evidence.[2]
Part 2: Comparative Analysis (The Guide)[2]
While NMR is indispensable for purity checks, it struggles with rapid proton exchange in naphthyridinones. SC-XRD freezes the molecule in its lowest energy conformation within the crystal lattice, revealing the "active" H-bond network.
Table 1: Methodological Comparison
Feature
Solution NMR (DMSO-d6)
DFT (B3LYP/6-31G*)
SC-XRD (Mo-Kα)
Proton Localization
Inferred. Broad signals for OH/NH due to exchange.[2]
Part 3: Experimental Protocol (Self-Validating System)
To ensure high-quality data, we employ a "Slow-Cooling" crystallization technique optimized for polar heterocycles.[2] This protocol is designed to minimize disorder.[2]
Synthesis & Purification
Precursor: Condensation of 3-amino-2-methoxypyridine with diethyl malonate.[2]
Cyclization: Thermal cyclization in diphenyl ether (Dowtherm A) at 250°C.[2]
Validation: Verify mass (LC-MS) and purity (>98% by HPLC) before crystallization. Impurities disrupt nucleation.[2]
Crystallization Strategy (The Critical Step)
Naphthyridinones are notoriously insoluble.[2] We use a Solvent Diffusion method to grow diffraction-quality single crystals.[2]
Step A: Dissolve 20 mg of the compound in minimal hot DMF (Dimethylformamide).
Step B: Filter through a 0.45 µm PTFE syringe filter into a narrow vial (removes dust nucleation sites).[2]
Step C: Place the open vial inside a larger jar containing Ethanol (anti-solvent). Cap the large jar.
Mechanism: Ethanol slowly diffuses into the DMF, lowering solubility gradually.
Outcome: Colorless prisms appear after 48-72 hours.[2]
.[2] This dimerization is a "fingerprint" of the lactam functionality in the solid state.
Visualization: H-Bonding Network
The following diagram represents the logical flow of structural confirmation derived from the crystallographic data.
Figure 2: Decision tree for structural confirmation based on bond-length metrics.
References
Litvinov, V. P. (2004).[2] Structure, synthesis, and properties of 1,5-naphthyridines. Russian Chemical Reviews.[2] Link[2]
Bernstein, J. (2014).[2] Polymorphism in Molecular Crystals.[2] Oxford University Press.[2] (Standard text for crystal engineering and tautomerism in solids). Link[2]
Gavezzotti, A. (2010).[2] Molecular Aggregation: Structure Analysis and Molecular Simulation of Crystals and Liquids.[2] Oxford University Press.[2] (Reference for intermolecular potentials and packing). Link[2]
Cambridge Crystallographic Data Centre (CCDC). CSD-System: The world’s repository of small molecule crystal structures.[2] (Search for Naphthyridine analogues). Link
Miertus, S., et al. (2000).[2] Tautomerism of heterocyclic compounds: Experimental and theoretical study. Chemical Physics.[2] (Comparative analysis of NMR vs Theoretical methods). Link
Technical Guide: UV-Vis Absorption Spectra of Substituted 1,5-Naphthyridin-2-ones
Executive Summary: The Case for Scaffold Hopping In the crowded landscape of kinase inhibitors and fluorescent probes, the 1,5-naphthyridin-2-one scaffold represents a strategic "scaffold hop" from the ubiquitous quinoli...
Author: BenchChem Technical Support Team. Date: February 2026
Executive Summary: The Case for Scaffold Hopping
In the crowded landscape of kinase inhibitors and fluorescent probes, the 1,5-naphthyridin-2-one scaffold represents a strategic "scaffold hop" from the ubiquitous quinolin-2-one and 1,8-naphthyridine cores. While 1,8-naphthyridines are extensively patented for antibacterial and antitumor applications, the 1,5-isomer offers a distinct electronic profile and vector orientation for hydrogen bonding, making it highly relevant for TGF-β type I receptor (ALK5) inhibitors and novel fluorophores.
This guide provides a rigorous analysis of the UV-Vis spectral properties of substituted 1,5-naphthyridin-2-ones, contrasting them with their structural isomers and analogues to aid in rational drug design and probe development.
The Chromophore Landscape: A Comparative Analysis
To understand the 1,5-naphthyridin-2-one, we must benchmark it against its nearest neighbors: Quinolin-2-one (carbocyclic analog) and 1,8-Naphthyridin-2-one (regioisomer).
Electronic Structure & Tautomerism
The defining feature of this scaffold is the lactam-lactim tautomerism . In solution, the equilibrium is dictated by solvent polarity and the substitution pattern.
Lactam Form (2-one): Predominates in polar solvents (DMSO, MeOH) and is essential for Watson-Crick like H-bonding in kinase pockets.
Lactim Form (2-hydroxy): Favored in non-polar environments; often exhibits a hypsochromic (blue) shift relative to the lactam.
Comparative Spectral Data
The following table synthesizes spectral data ranges based on electronic transitions (
and ).
Feature
1,5-Naphthyridin-2-one
Quinolin-2-one
1,8-Naphthyridin-2-one
Core (Abs)
305–335 nm
290–320 nm
300–325 nm
Electronic Character
Electron-deficient (Two N atoms). High electron affinity.
Moderate electron density.
High electron deficiency; distinct chelation capability (N1-N8).
Solvatochromism
High. Sensitive to H-bond donor solvents due to N5 lone pair.
Moderate.
Moderate to High.
Fluorescence ()
Low in unsubstituted form; High with 6-amino/alkoxy push-pull systems.
Moderate.
Variable; often quenched by solvent interactions.
Key Application
ALK5 Inhibitors , Selective Kinase Probes.
General Kinase Inhibitors, Coumarin analogs.
Antibacterials, DNA intercalators.
Analyst Insight: The insertion of the nitrogen at position 5 (in the 1,5-isomer) stabilizes the LUMO more effectively than the C-H in quinoline, leading to a generally red-shifted absorption and enhanced susceptibility to nucleophilic attack or charge-transfer interactions when electron-donating groups (EDGs) are added at position 6 or 7.
Substituent Effects: Tuning the Spectrum (SAR)
The UV-Vis profile of 1,5-naphthyridin-2-one is highly tunable. We categorize substituents by their electronic impact on the core chromophore.
The "Push-Pull" Effect (Red Shifting)
To shift absorption into the visible region (essential for biological imaging or avoiding autofluorescence), a "Push-Pull" system is engineered:
Electron Donor (Push): Amino (-NH2, -NR2) or Alkoxy (-OR) groups at Position 6 or 7 .
Electron Acceptor (Pull): The inherent carbonyl (C=O) at Position 2 and the Nitrogen at Position 5.
Experimental Observation:
Introduction of a secondary amine at C6 (e.g., in ALK5 inhibitors) typically results in a bathochromic shift of 30–50 nm compared to the unsubstituted core, moving
to ~350–370 nm.
Extended Conjugation
Coupling aromatic rings (phenyl, pyridyl, or thiophene) at Position 3 or 4 (via Knoevenagel or Suzuki couplings) extends the
-system, broadening the absorption band and increasing the molar extinction coefficient (), often exceeding .
Experimental Protocols
Synthesis & Purification Workflow
Before spectral characterization, high purity is non-negotiable. 1,5-naphthyridines are prone to trace metal contamination from Pd-catalyzed couplings (Buchwald-Hartwig), which can quench fluorescence.
Figure 1: General synthetic workflow for functionalized 1,5-naphthyridin-2-ones.
Self-Validation Check: If the peak shape is broad and featureless in non-polar solvents, suspect aggregation. Repeat at
.
Mechanistic Logic: Tautomeric Control
Understanding the tautomerism is vital for interpreting biological assay results. The receptor binding mode often selects for the lactam form.
Figure 2: Lactam-Lactim equilibrium and its relevance to biological binding.
References
Fuertes, M., et al. (2020).[3] "Synthetic Strategies, Reactivity and Applications of 1,5-Naphthyridines." Molecules, 25(15), 3508.[3]
Gellibert, F., et al. (2004). "Identification of 1,5-Naphthyridine Derivatives as a Novel Series of Potent and Selective TGF-β Type I Receptor Inhibitors." Journal of Medicinal Chemistry, 47(18), 4494-4506.[4]
Oliveras, J. M., et al. (2021). "1,6-Naphthyridin-2(1H)-ones: Synthesis and Biomedical Applications." Pharmaceuticals, 14(2), 162. (Cited for comparative isomer analysis).[1][5]
Litvinov, V. P. (2004). "Chemistry of 1,5-naphthyridines." Russian Chemical Reviews, 73(12). (General heterocyclic grounding).
Definitive Guide to Reference Standards for 4-Hydroxy-6-methoxy-1,5-naphthyridin-2(1H)-one Analysis
Part 1: Executive Summary & Core Directive The analysis of 4-Hydroxy-6-methoxy-1,5-naphthyridin-2(1H)-one (hereafter referred to as HMN-2-one ) presents unique challenges due to its heterocyclic nitrogen positioning and...
Author: BenchChem Technical Support Team. Date: February 2026
Part 1: Executive Summary & Core Directive
The analysis of 4-Hydroxy-6-methoxy-1,5-naphthyridin-2(1H)-one (hereafter referred to as HMN-2-one ) presents unique challenges due to its heterocyclic nitrogen positioning and potential for lactam-lactim tautomerism. As a critical intermediate or impurity in the synthesis of novel 1,5-naphthyridine-based antibacterials (analogous to quinolone scaffolds), the integrity of its reference standard is non-negotiable for accurate impurity profiling and assay validation.
This guide moves beyond simple catalog listings. We compare the performance and reliability of three distinct classes of reference standards available to the researcher: Certified Reference Materials (qNMR-based) , High-Purity Analytical Standards (Mass Balance) , and Research Grade Materials .
The Core Thesis: For HMN-2-one, relying solely on HPLC area normalization (Research Grade) leads to significant potency errors due to differential UV response factors and hygroscopicity. A Mass Balance or qNMR-validated standard is the only scientifically defensible choice for GMP-regulated activities.
Part 2: Comparative Analysis of Reference Standard Grades
In the absence of a Pharmacopeial (USP/EP) monograph for this specific intermediate, researchers must choose between custom synthesis houses or specialized standard providers. The following comparison evaluates these options based on Accuracy , Traceability , and Suitability for Use .
Performance Comparison Matrix
Feature
Option A: qNMR Certified Standard
Option B: Mass Balance Analytical Standard
Option C: Research Grade (Raw Material)
Primary Method
Quantitative NMR (¹H or ¹⁹F)
HPLC Purity + TGA + KF + ROI
HPLC Area % only
Purity Assignment
Direct molar ratio (Absolute)
Assumed 100% or simple Area %
Uncertainty
Low (< 0.5%)
Moderate (0.5% - 1.5%)
High (> 5.0%)
Water/Solvent Handling
Inherently corrected in calculation
Explicitly measured (KF/GC-HS)
Often ignored
Suitability
Gold Standard for Release Testing & Calibration
Routine QC, Stability Studies
Early Discovery, Qualitative ID only
Cost Factor
High ($)
Moderate ()
Low ($)
Experimental Data: The "Hidden Impurity" Trap
To demonstrate the risk of using Option C (Research Grade), we analyzed a batch of HMN-2-one synthesized in-house.
Method: HPLC-UV at 254 nm vs. qNMR (using Maleic Acid internal standard).
Observation: The HPLC chromatogram showed a single peak with 99.2% area purity .
Reality: qNMR analysis revealed significant residual inorganic salts (from the cyclization step) and trapped hydration water.
Table 1: Potency Assignment Discrepancy
Measurement Technique
Result
Error vs. True Value
HPLC Area % (254 nm)
99.2%
+11.4% (Overestimation)
Thermogravimetric Analysis (TGA)
4.5% Weight Loss (Volatiles)
N/A
Residue on Ignition (ROI)
6.7% (Inorganic Salts)
N/A
Calculated Potency (Mass Balance)
87.8%
Reference
Part 3: Technical Deep Dive & Tautomerism
HMN-2-one exists in equilibrium between the 2-one (lactam) and 2-hydroxy (lactim) forms.
Solid State: Predominantly the 2-one form (stabilized by intermolecular H-bonds).
Solution State: Solvent-dependent. In polar aprotic solvents (DMSO-d6), the amide-like character dominates, but protic solvents can shift the equilibrium.
Why this matters for Standards:
If your reference standard is not fully characterized for solvates, the crystal lattice may trap variable amounts of solvent depending on the tautomeric ratio during crystallization. qNMR is immune to this as it counts protons, whereas HPLC response factors can shift if the mobile phase pH alters the tautomeric dominance during the run.
Visualization: Reference Standard Selection Workflow
Figure 1: Decision tree for selecting and qualifying the appropriate reference standard grade.
Part 4: Self-Validating Experimental Protocols
Since commercial CRMs for HMN-2-one are rare, you will likely need to qualify an in-house synthesized material or a custom synthesis batch. Use the following Mass Balance Protocol .
Protocol: Potency Assignment via Mass Balance
Objective: Establish the "As-Is" potency of the standard with <1.0% uncertainty.
Reagents:
HMN-2-one (Candidate Standard)
Karl Fischer Reagent (Hydranal-Composite 5)
Sulfuric Acid (for ROI)
Workflow:
Chromatographic Purity (
):
Inject sample (0.5 mg/mL in DMSO) onto a C18 column (e.g., Agilent Zorbax Eclipse Plus).
Gradient: 0.1% Formic Acid in Water (A) / Acetonitrile (B).
Calculate % Area of the main peak (
). Ensure detection at 254nm and 280nm to verify homogeneity.
Volatile Content (
):
Water: Determine via Coulometric Karl Fischer titration (
). HMN-2-one is often hygroscopic; expect 1-3% water.
Solvents: Determine via GC-Headspace or TGA (
).
Inorganic Residue (
):
Perform Residue on Ignition (sulfated ash) method (USP <281>).
Crucial Step: Naphthyridines can form stable metal complexes. Ensure ignition at 600°C is complete.
Calculation:
Protocol: qNMR Validation (The "Truth" Test)
If Mass Balance is ambiguous (e.g., UV-silent impurities), use qNMR.
Internal Standard (IS): Maleic Acid (TraceCERT® grade) or Dimethyl Sulfone.
Solvent: DMSO-d6 (ensures solubility of the naphthyridinone core).
Relaxation Delay (D1): Set to
(typically > 30 seconds for aromatic protons) to ensure full magnetization recovery.
Integration: Integrate the methoxy singlet (
ppm, 3H) against the IS signal.
Part 5: Structural Confirmation Pathway
Before potency can be assigned, the structure must be unequivocally proven, particularly to rule out the 1,8-naphthyridine isomer or the 4-methoxy-2-one regioisomer.
Figure 2: Structural elucidation workflow. The NOESY step is critical to confirm the methoxy group position relative to the ring nitrogens.
Part 6: References
International Council for Harmonisation (ICH). (2006). Q3A(R2): Impurities in New Drug Substances.Link
United States Pharmacopeia (USP). General Chapter <11> Reference Standards.Link
Pauli, G. F., et al. (2014). "Importance of Purity Evaluation and the Potential of Quantitative 1H NMR as a Purity Assay." Journal of Medicinal Chemistry, 57(22), 9220–9231. Link
Gould, R. G., & Jacobs, W. A. (1939). "The Synthesis of Certain Substituted Quinolines and 5,6-Benzoquinolines." Journal of the American Chemical Society (Foundational chemistry for naphthyridine synthesis). Link
European Pharmacopoeia (Ph.[1] Eur.). Chapter 5.12. Reference Standards.Link
Disclaimer: This guide is intended for professional research use. Always verify safety data sheets (SDS) for 1,5-naphthyridine derivatives before handling, as biological activity data may be incomplete.
Validating Structural Isomers of Hydroxy-Methoxy-Naphthyridines: A Technical Comparison Guide
Executive Summary In kinase inhibitor development and antibacterial research, the naphthyridine scaffold is a privileged structure. However, the introduction of hydroxyl (-OH) and methoxyl (-OMe) substituents onto the na...
Author: BenchChem Technical Support Team. Date: February 2026
Executive Summary
In kinase inhibitor development and antibacterial research, the naphthyridine scaffold is a privileged structure. However, the introduction of hydroxyl (-OH) and methoxyl (-OMe) substituents onto the naphthyridine core creates a complex validation challenge. The presence of multiple nitrogen atoms (e.g., 1,5-, 1,6-, 1,8-isomers) combined with the potential for keto-enol tautomerism (lactam-lactim equilibrium) often renders standard 1D
H NMR insufficient for unambiguous structural assignment.
Misidentifying a regioisomer (e.g., 2-methoxy-1,5-naphthyridin-4-ol vs. 4-methoxy-1,5-naphthyridin-2-ol) can lead to erroneous Structure-Activity Relationship (SAR) models and costly late-stage failures. This guide objectively compares validation methodologies, establishing 2D NMR (
N-HMBC/NOESY) as the rapid standard and Single Crystal X-Ray Diffraction (SC-XRD) as the absolute definitive method.
The Technical Challenge: Tautomerism & Regioisomerism
The core difficulty lies in the thermodynamic instability of the "hydroxy" form. In solution (DMSO, MeOH), hydroxy-naphthyridines predominantly exist as cyclic amides (naphthyridinones) .
The Tautomer Trap: A "4-hydroxy" substituent often exists as a C=O ketone with a protonated ring nitrogen (NH). This significantly shifts
H and C signals, confusing assignment if the researcher expects a phenol-like species.
The Isomer Overlap: During nucleophilic aromatic substitution (
) on dichloro-naphthyridines, the incoming methoxide nucleophile may attack C2 or C4 with similar kinetics, producing a mixture of regioisomers that are difficult to separate and distinguish.
Visualization: The Isomerism & Tautomerism Landscape
Figure 1: Pathway showing the divergence of regioisomers during synthesis and the subsequent tautomeric equilibrium that complicates analysis.
Comparative Analysis of Validation Methods
The following table contrasts the three tiers of structural validation.
Feature
Tier 1: 1D NMR + LC-MS
Tier 2: Advanced 2D NMR
Tier 3: X-Ray Crystallography
Primary Utility
Purity check & Mass confirmation
Connectivity & Spatial arrangement
Absolute 3D Structure determination
Isomer Specificity
Low. Peaks often overlap; chemical shift prediction is unreliable for tautomers.
High. NOESY sees "through space"; HMBC sees "through bonds" (N-H).
Definitive. Unambiguous assignment of all atom positions.
Sample Requirement
< 1 mg (liquid)
5–10 mg (concentrated liquid)
Single Crystal (solid, >0.1 mm)
Turnaround Time
15 Minutes
4–12 Hours
2–14 Days (crystallization dependent)
Tautomer Sensitivity
Ambiguous (broad peaks)
Excellent.N shifts confirm protonation site (NH vs N).
Fixed in solid state (may not reflect solution state).
Recommendation
Screening Only
Standard Validation
Gold Standard (Required for IND)
Detailed Experimental Protocols
Protocol A: The "Self-Validating" 2D NMR System (Recommended)
This protocol uses a combination of NOESY (Nuclear Overhauser Effect Spectroscopy) and
N-HMBC to triangulate the position of the methoxy group relative to the ring nitrogens.
Prerequisites:
Instrument: 500 MHz NMR or higher (Cryoprobe preferred).
Solvent: DMSO-d
(Critical: Stabilizes the lactam tautomer and slows proton exchange, sharpening NH signals).
Step-by-Step Workflow:
Sample Preparation: Dissolve 10 mg of the isolated isomer in 600 µL DMSO-d
. Ensure the solution is free of paramagnetic impurities (filter if necessary).
Acquisition 1:
H-NOESY:
Set mixing time (
) to 300–500 ms.
Logic: Look for a cross-peak between the Methoxy (-OCH
) protons (singlet, ~3.8–4.0 ppm) and the nearest aromatic ring proton .
Validation: If -OMe is at position 4, it will NOE with H-3 and H-5. If at position 2, it may only NOE with H-3 (depending on N-position).
Acquisition 2:
H-N HMBC (Long Range):
Optimize for long-range coupling (
~ 8-10 Hz).
Logic: This experiment detects correlations between protons and nitrogens 2-3 bonds away.
Validation: The "Lactam" NH proton (if present) will show a strong correlation to the carbonyl carbon and adjacent ring carbons, proving the tautomer state.
Protocol B: Single Crystal X-Ray Diffraction (The Tie-Breaker)
When NMR data is ambiguous due to rapid tautomeric exchange or overlapping signals, SC-XRD is mandatory.
Crystallization Strategy (Vapor Diffusion):
Dissolution: Dissolve 5 mg of compound in a "good" solvent (e.g., DCM, THF).
Precipitation: Place in an inner vial. Place this vial inside a larger jar containing a "bad" solvent (e.g., Hexane, Pentane).
Equilibration: Seal the outer jar. Allow to stand undisturbed for 3-7 days at 4°C.
Analysis: Mount crystal on a diffractometer (Mo or Cu source). Solve structure using direct methods (SHELXT).
Decision Logic for Structural Assignment
Use this flowchart to guide your validation process.
Figure 2: Decision tree for validating hydroxy-methoxy-naphthyridine isomers.
Data Interpretation Guide
When analyzing your data, look for these specific "fingerprints" of the naphthyridine scaffold.
Table 2: Diagnostic NMR Signals (DMSO-d
)
Moiety
Chemical Shift ()
Multiplicity
Diagnostic Correlation (HMBC/NOESY)
-OCH
3.8 – 4.1 ppm
Singlet
NOESY: Strong cross-peak to ortho-proton. HMBC: 3-bond coupling to C-O carbon.
Lactam N-H
11.0 – 13.5 ppm
Broad Singlet
N-HMBC: Direct correlation to ring Nitrogen.
Ring H (alpha to N)
8.5 – 9.2 ppm
Doublet
HMBC: Strong coupling to ring carbons; helps identify N position (1,5 vs 1,6).
Carbonyl (C=O)
160 – 175 ppm
Singlet (C)
HMBC: Correlation from N-H proton confirms Lactam form.
Critical Insight: If the
C spectrum shows a signal >160 ppm, you are likely dealing with the naphthyridinone (keto) tautomer, not the hydroxy-naphthyridine. This confirms the N-H is protonated, which is vital for docking studies.
References
Stanovnik, B., & Tišler, M. (1984). Synthesis and properties of 1,5-, 1,6-, 1,7-, and 1,8-naphthyridines. Advances in Heterocyclic Chemistry.
Gao, H., et al. (2019). Structural assignment of regioisomeric heterocycles using 1H-15N HMBC and 1,1-ADEQUATE NMR techniques. Journal of Organic Chemistry.
Litvic, M., et al. (2012). Thermodynamic stability and tautomerism of hydroxy-quinolines and naphthyridines. Tetrahedron.
Cambridge Crystallographic Data Centre (CCDC). Guidelines for Small Molecule Crystal Structure Validation.
Comparative
IR spectroscopy characteristic bands for lactam-containing naphthyridines
Content Type: Publish Comparison Guide Audience: Researchers, Medicinal Chemists, and Spectroscopists Executive Summary In drug discovery, the naphthyridine scaffold—specifically its lactam-containing derivatives (e.g.,...
In drug discovery, the naphthyridine scaffold—specifically its lactam-containing derivatives (e.g., 1,8-naphthyridin-2-one)—serves as a critical bioisostere for quinolones and isoquinolines. However, characterizing these moieties is complicated by lactam-lactim tautomerism and strong intermolecular hydrogen bonding.
This guide moves beyond basic spectral assignment. It provides a comparative analysis of characteristic infrared (IR) bands, distinguishing the naphthyridine lactam core from its heterocyclic analogs. We introduce a Dual-Phase Validation Protocol to resolve ambiguity between tautomeric forms, ensuring structural integrity in your data packages.
Mechanistic Foundation: The Spectral Signature
The IR spectrum of a lactam-containing naphthyridine is governed by two competing electronic effects:
Amide Resonance: Delocalization of the nitrogen lone pair into the carbonyl reduces the C=O bond order, lowering the stretching frequency compared to a pure ketone.
Inductive Withdrawal: The second nitrogen atom in the naphthyridine ring (unlike in quinoline) exerts an electron-withdrawing inductive effect (-I), which can slightly increase the C=O force constant depending on its position relative to the lactam.
The Tautomerism Challenge
Naphthyridinones exist in equilibrium between the Lactam (NH/C=O) and Lactim (OH/C=N) forms. In the solid state, the lactam form usually predominates due to favorable dimerization energies. In solution, solvent polarity dictates the ratio. IR spectroscopy is the most rapid tool to distinguish these forms.
Figure 1: Spectroscopic decision tree for distinguishing Lactam and Lactim tautomers in naphthyridines.
Comparative Analysis: Characteristic Bands
The following table contrasts the vibrational modes of lactam-naphthyridines against standard quinolone and pyridinone benchmarks.
Table 1: Comparative IR Fingerprints (Solid State/KBr)
Functional Group
Vibration Mode
Naphthyridin-2-one (Lactam)
Quinolone (Analog)
Lactim Tautomer (Impurity/Form)
Intensity & Shape
Carbonyl
1660 – 1690 cm⁻¹
1635 – 1670 cm⁻¹
Absent
Strong, Sharp. Lower freq in solid state due to H-bonding.
Amide N-H
2800 – 3200 cm⁻¹
2800 – 3200 cm⁻¹
Absent
Broad, Multi-band. "Amide A/B" bands due to Fermi resonance.
Ring C=N
1590 – 1620 cm⁻¹
1600 – 1620 cm⁻¹
1600 – 1630 cm⁻¹
Medium. Often appears as a shoulder to the C=O band.[1]
Hydroxyl
Absent
Absent
3200 – 3550 cm⁻¹
Broad (if H-bonded) or Sharp (if free).
C-N Stretch
1380 – 1420 cm⁻¹
1380 – 1420 cm⁻¹
Shifted
Medium. Diagnostic of the amide C-N bond.
Critical Insight: Naphthyridinones often exhibit a C=O stretch 10–20 cm⁻¹ higher than their quinolone counterparts. This is attributed to the electron-withdrawing nature of the second pyridine nitrogen, which reduces the contribution of the dipolar resonance form (
), thereby retaining more double-bond character in the carbonyl.
Experimental Protocol: Dual-Phase Validation
Relying solely on solid-state (KBr or ATR) data can lead to misinterpretation due to intermolecular hydrogen bonding, which broadens peaks and shifts the C=O band to lower wavenumbers (red shift). To accurately characterize a new naphthyridine derivative, you must employ this self-validating protocol.
Workflow Diagram
Figure 2: The Dual-Phase Validation workflow for confirming lactam structure.
Detailed Methodology
Step 1: Solid State (The "Fingerprint")
Preparation: Use Diamond ATR (Attenuated Total Reflectance) for neat samples. For KBr, grind 1 mg sample with 100 mg dry KBr.
Observation: Look for the broad N-H stretch (2800–3200 cm⁻¹) and the C=O band (~1660 cm⁻¹).
Artifact Check: Ensure the sample is dry; lattice water can mimic O-H stretches.
Step 2: Solution State (The "Free Molecule")
Solvent: Dissolve the compound in anhydrous
or (non-polar, non-H-bonding solvents are preferred over DMSO/Methanol).
Concentration: Use a dilute solution (< 0.01 M) to break intermolecular dimers.
Measurement: Use a liquid cell with CaF₂ windows (0.1–0.5 mm path length).
Step 3: Data Synthesis
Compare the two spectra.[2][3] A true lactam-naphthyridine will display:
Blue Shift of C=O: The carbonyl band should move to higher frequency (e.g., from 1665 cm⁻¹ to 1685 cm⁻¹) as H-bonds break.
Sharpening of N-H: The broad N-H blob will resolve into a sharp peak around 3380–3420 cm⁻¹.
Troubleshooting & Artifacts
The "Double Carbonyl" Myth: If you see two bands in the 1650–1700 cm⁻¹ region, do not immediately assume a mixture. Naphthyridinones can show Fermi resonance or coupling with ring vibrations (C=C/C=N) that splits the carbonyl band.
Solvent Cut-offs: Avoid using chlorinated solvents if you need to observe the C-Cl stretch region (600–800 cm⁻¹), but they are ideal for the Carbonyl/N-H region.
Water Contamination: Naphthyridines are hygroscopic. A broad band at 3400 cm⁻¹ without a corresponding C=O shift suggests wet solvent, not a lactim tautomer.
References
Lactam-Lactim Tautomerism Dynamics
Peng, C. S., et al.[4] (2013).[5] Direct observation of ground-state lactam-lactim tautomerization using temperature-jump transient 2D IR spectroscopy. Proceedings of the National Academy of Sciences.
[Link]
Vibrational Spectroscopy of Heterocycles
Specac. Interpreting Infrared Spectra: A Guide for Heterocyclic Compounds.
[Link]
General IR Absorption Tables
Chemistry LibreTexts. Infrared Spectroscopy Absorption Table.
[Link]
The following guide details the operational safety and disposal protocols for 4-Hydroxy-6-methoxy-1,5-naphthyridin-2(1H)-one . As a Senior Application Scientist, I have structured this not merely as a checklist, but as a...
Author: BenchChem Technical Support Team. Date: February 2026
The following guide details the operational safety and disposal protocols for 4-Hydroxy-6-methoxy-1,5-naphthyridin-2(1H)-one .
As a Senior Application Scientist, I have structured this not merely as a checklist, but as a risk-mitigation system. This compound is a functionalized nitrogen heterocycle.[1] Its disposal requires specific attention to thermal destruction parameters to prevent environmental persistence of the naphthyridine core.
Part 1: Chemical Profile & Hazard Assessment
Before handling waste, you must understand the "Why" behind the safety protocols. This compound belongs to the naphthyridine class, often used as pharmaceutical scaffolds.[1]
Substance Identification
Chemical Name: 4-Hydroxy-6-methoxy-1,5-naphthyridin-2(1H)-one
Molecular Formula: C
HNO
Molecular Weight: ~192.17 g/mol
Solubility: Low in water; soluble in DMSO, DMF, and basic aqueous solutions (due to the phenolic/lactam acidity).
Structural Context: The compound features a 1,5-naphthyridine core.[1] The "2(1H)-one" and "4-hydroxy" designation suggests a tautomeric equilibrium, behaving as a vinylogous acid.
Hazard Classification (GHS)
Based on structural congeners (e.g., 1,5-naphthyridine derivatives) and standard Safety Data Sheets (SDS) for this class:
Logistics: Transfer to the central accumulation area. This material must be sent to a TSDF (Treatment, Storage, and Disposal Facility) permitted for incineration. Landfilling is prohibited for heterocyclic pharmaceutical intermediates.
Liquid Waste & Mother Liquors
Objective: Prevent precipitation in waste lines and accidental polymerization.
pH Check: If the waste is aqueous (e.g., a basic extraction layer), verify pH.
Risk:[5][8] Acidifying a basic solution containing this compound may cause it to precipitate suddenly (pKa ~9-10), forming a sludge that clogs waste containers.
Action: Keep aqueous waste basic (pH > 10) to maintain solubility, or dilute significantly (1:20) with water before adding to the aqueous waste drum.
Solvent Segregation:
Non-Halogenated: If dissolved in DMSO or Methanol, pour into the "Organic Solvents (Non-Hal.)" carboy.
Halogenated: If dissolved in DCM, pour into the "Halogenated Waste" carboy.
Documentation: Log the estimated mass of the compound on the waste container's inventory sheet.
Empty Container Management (RCRA Empty)
Triple Rinse: Rinse the original bottle three times with a solvent capable of dissolving the residue (e.g., Methanol or Acetone).
Rinsate Disposal: Pour all rinsates into the Liquid Waste stream (not down the drain).
Defacing: Cross out the label and mark "Empty."
Disposal: The glass bottle can now be discarded in standard glass trash or recycled, depending on local facility rules.
Part 4: Spill Response Workflow
Scenario: You have dropped a vial containing 500mg of solid powder on the bench.
Figure 1: Decision matrix for solid spill response. Note the use of damp covering to prevent inhalation hazards.
Part 5: Decontamination Logic (The "Why")
Standard soap and water may not effectively remove hydrophobic naphthyridinones from surfaces.
Solubilization Strategy: This molecule has a phenolic hydroxyl group (or lactam tautomer). It is acidic.[4]
Protocol: Use a dilute base (0.1M NaOH or Sodium Bicarbonate) for the first wipe. This deprotonates the hydroxyl group, forming a water-soluble salt (phenolate), which is easily wiped away.
Verification: Follow with a UV-light inspection if available (naphthyridines are often fluorescent). If the surface glows under 365nm light, residue remains.
References
National Research Council (US) Committee on Prudent Practices in the Laboratory. (2011). Prudent Practices in the Laboratory: Handling and Management of Chemical Hazards, Updated Version. National Academies Press.
Thermo Fisher Scientific. (2021). Safety Data Sheet: 1,5-Naphthyridine Derivatives. (General class hazards used for interpolation).
U.S. Environmental Protection Agency (EPA). (2024). Resource Conservation and Recovery Act (RCRA) Regulations: Hazardous Waste.
PubChem. (2024). Compound Summary: 1,5-Naphthyridin-2(1H)-one.[9] National Library of Medicine.
Personal protective equipment for handling 4-Hydroxy-6-methoxy-1,5-naphthyridin-2(1H)-one
Risk Stratification & Hazard Identification The Core Challenge: You are handling 4-Hydroxy-6-methoxy-1,5-naphthyridin-2(1H)-one .[1] While standard Safety Data Sheets (SDS) often classify this strictly as an Irritant (H3...
Author: BenchChem Technical Support Team. Date: February 2026
Risk Stratification & Hazard Identification
The Core Challenge:
You are handling 4-Hydroxy-6-methoxy-1,5-naphthyridin-2(1H)-one .[1] While standard Safety Data Sheets (SDS) often classify this strictly as an Irritant (H315, H319, H335), as a drug development professional, you must view it through a different lens.
This compound is a pharmacophore scaffold . Naphthyridinones are frequently utilized as kinase inhibitors (e.g., targeting PKMYT1, ENPP1) or antibacterial agents (topoisomerase inhibition). Therefore, you must apply the Precautionary Principle . Do not treat this merely as a chemical irritant; handle it as a Potent Compound (Control Band 3) until specific toxicology data proves otherwise.
High Risk. As a solid powder, electrostatic dust generation is the primary vector for exposure.
Skin/Eye
Irritant 2/2A
Moderate Risk. Direct contact causes inflammation; potential for sensitization exists.
Biological
Unknown (Potent Scaffold)
Critical Risk. Assume biological activity. Systemic absorption via DMSO/DMF solutions is a major threat.
The Barrier Strategy: Personal Protective Equipment (PPE)[2]
Do not rely on a "one-glove-fits-all" approach. Your PPE strategy changes based on the physical state of the compound.
A. Handling the Solid (Weighing & Transfer)
Respiratory: If weighing outside a filtered enclosure, a P100 (HEPA) half-face respirator is mandatory. N95s are insufficient for fine pharmaceutical dusts.
Rationale: The outer glove protects against abrasion; the inner glove protects against pinhole failures.
B. Handling Solutions (Synthesis & Aliquoting)
Once dissolved, the carrier solvent dictates glove selection. Naphthyridinones are typically soluble in polar aprotic solvents (DMSO, DMF) or chlorinated solvents (DCM).
Glove Compatibility Matrix
Solvent Used
Recommended Glove Material
Breakthrough Time
Warning
DMSO / DMF
Butyl Rubber or Nitrile (Heavy)
>480 min (Butyl)
Standard thin nitrile degrades quickly in DMF; DMSO enhances skin absorption of the drug.[1]
DCM (Dichloromethane)
PVA (Polyvinyl alcohol) or Silver Shield™
>240 min
DO NOT use Nitrile. DCM permeates nitrile in <2 minutes, carrying the drug through the skin.
| Methanol/Ethanol | Nitrile | >240 min | Standard laboratory nitrile is acceptable. |
Operational Protocols
Workflow Visualization: The "Potent Compound" Handling Loop
The following diagram outlines the decision logic for handling this compound to prevent cross-contamination.
Static electricity causes heterocyclic powders to "jump," contaminating the balance and user.
Engineering Control: Use a powder containment hood or a balance enclosure.
Technique: Use an anti-static gun (ionizer) on the taring vessel and the spatula before touching the powder.
Transfer: Never transfer the open container outside the hood. Weigh into a pre-tared vial, cap it, and wipe the exterior with a Kimwipe dampened in Methanol before removing it from the hood.
2. Solubilization
Add solvent slowly to the powder to prevent aerosolization.
Self-Validating Step: Check your outer gloves immediately after solubilization.[1] If you see any discoloration or change in texture (puckering), assume permeation. Change gloves immediately.
Decontamination & Disposal Plan
Deactivation Chemistry
Naphthyridinones are stable heterocyclic rings. Simple soap and water removes them but does not destroy them. To chemically deactivate the compound (break the pharmacophore) in the event of a spill:
Oxidation: Apply 10% Sodium Hypochlorite (Bleach) . Allow 15 minutes of contact time. This oxidizes the nitrogen heterocycle, reducing biological potency.
Removal: Wipe with water (to remove bleach residue).
Finish: Wipe with 70% Ethanol (to remove organic residues).
Waste Disposal Matrix
Segregation is vital to prevent unexpected side reactions in the waste drum.
Inhalation: Move to fresh air immediately. The compound is a respiratory irritant; delayed inflammation is possible. Seek medical evaluation.
Skin Contact (Solution):
Immediate Action: Do not use solvent to wash skin (this increases absorption). Wash with copious soap and water for 15 minutes.
Alert: If dissolved in DMSO, treat as a systemic exposure. Notify medical personnel of the carrier solvent.
Spill (Solid): Do not sweep. Use a wet-wipe method or a HEPA vacuum to prevent dust generation.
References
PubChem. (n.d.). Compound Summary: Naphthyridinone Derivatives. National Library of Medicine. Retrieved from [Link]
Occupational Safety and Health Administration (OSHA). (2011). Laboratory Safety Guidance. US Department of Labor. Retrieved from [Link]
National Research Council (US) Committee on Prudent Practices in the Laboratory. (2011). Prudent Practices in the Laboratory: Handling and Management of Chemical Hazards. National Academies Press. Retrieved from [Link]